Rhodamine 101
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANORACDFPHMJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214560 | |
| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Rhodamine 101 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
64339-18-0, 116450-56-7 | |
| Record name | Rhodamine 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodamine 101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rhodamine 101 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Rhodamine 101 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Rhodamine 101. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for a common application is provided. Additionally, a key experimental workflow is visualized using the Graphviz DOT language.
Chemical Structure and Identification
This compound is a fluorescent dye belonging to the rhodamine family of xanthene dyes. It is commercially available in two primary forms: as an inner salt and as a chloride salt. The core structure consists of a xanthene ring system substituted with a carboxyphenyl group and fused julolidine (B1585534) rings, which restrict the rotation of the amino groups and contribute to its high fluorescence quantum yield and environmental stability.
The chemical identifiers for both the inner salt and chloride salt forms of this compound are provided in the table below.
| Identifier | This compound (Inner Salt) | This compound (Chloride Salt) |
| CAS Number | 116450-56-7[1][2][3][4] | 64339-18-0[5][6][7] |
| Molecular Formula | C₃₂H₃₀N₂O₃[1][2][3] | C₃₂H₃₁ClN₂O₃[5][7] |
| Molecular Weight | 490.59 g/mol [1][3][4] | 527.05 g/mol [5][8] |
| IUPAC Name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, inner salt[2][9] | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride |
| SMILES | [O-]C(=O)c1ccccc1C2=C3C=C4CCC[N+]5=C4C(CCC5)=C3Oc6c7CCCN8CCCc(cc26)c78[4] | c1ccc(c(c1)-c2c3cc4CCCN5CCCc(c45)c3[o+]c6c7CCCN8CCCc(cc26)c78)C(=O)O.[Cl-][8] |
| InChI Key | MUSLHCJRTRQOSP-UHFFFAOYSA-N[2][10] | ANORACDFPHMJSX-UHFFFAOYSA-N[7][8] |
Physicochemical and Spectroscopic Properties
This compound is highly regarded for its exceptional photophysical properties, including high molar absorptivity, a quantum yield approaching unity in some solvents, and excellent photostability. These characteristics make it a preferred fluorescent probe in various applications.
Physical Properties
| Property | Value | Notes |
| Appearance | Green crystalline solid[7] | |
| Melting Point | >300 °C (decomposes)[7] | |
| Solubility | Soluble in methanol (B129727) and DMSO.[3] Sparingly soluble in ethanol (B145695) (0.1 mg/mL for inner salt).[2][11][12] | Solubility of the chloride salt is higher in ethanol (11 mg/mL) and water (1.5 mg/mL) with sonication. |
Spectroscopic Properties
The spectral properties of this compound can be influenced by the solvent environment. The following table summarizes key spectroscopic parameters.
| Property | Value | Solvent |
| Excitation Maximum (λex) | 560 nm | Methanol[3] |
| 565 nm | Ethanol[2][11] | |
| 567 nm | Methanol | |
| 569 nm | Not specified | |
| Emission Maximum (λem) | 589 nm | Methanol[3] |
| 590 nm | Not specified | |
| 595 nm | Ethanol[2][11] | |
| Molar Absorptivity (ε) | 1.05 x 10⁵ L·mol⁻¹·cm⁻¹ | Methanol (at 567 nm) |
| Fluorescence Quantum Yield (Φf) | ~1.0 | Ethanol[7] |
| 0.913 | Ethanol[13] | |
| Fluorescence Lifetime (τ) | 4.16 ns | Not specified[8] |
| 4.32 ns | Not specified |
Experimental Protocols
This compound and its analogs are widely used in cellular imaging and functional assays. A prominent application is in the study of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which are crucial in drug resistance. The following is a detailed protocol for a P-glycoprotein-mediated efflux assay using a rhodamine dye, adapted for this compound.
P-glycoprotein (P-gp) Efflux Assay in Live Cells using Flow Cytometry
This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate, this compound, from cells. Increased efflux results in lower intracellular fluorescence.
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line (e.g., MCF7).
-
This compound stock solution (1 mM in DMSO).
-
P-gp inhibitor (e.g., Verapamil or PSC 833) stock solution.
-
Cell culture medium (e.g., RPMI 1640).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Methodology:
-
Cell Preparation:
-
Culture P-gp overexpressing and parental cells to 70-80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in pre-warmed culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Loading:
-
To 1 mL of cell suspension, add this compound to a final concentration of 0.5-1.0 µM.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Efflux and Inhibition:
-
Following incubation, centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Divide the cell suspension into two tubes:
-
Efflux: Incubate at 37°C for 60-90 minutes to allow for P-gp mediated efflux.
-
Inhibition: Add a P-gp inhibitor (e.g., 50 µM Verapamil) and incubate under the same conditions as the efflux sample.
-
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the transport process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Excite the cells with a 488 nm or 561 nm laser and collect the emission using an appropriate filter for this compound (e.g., 585/42 nm or similar).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Data Interpretation:
-
Parental cells, lacking significant P-gp expression, should exhibit high fluorescence intensity.
-
P-gp overexpressing cells will show lower fluorescence due to active efflux of this compound.
-
Treatment with a P-gp inhibitor should restore fluorescence in the overexpressing cells to a level similar to that of the parental cells.
Visualization of Experimental Workflow
The following diagram, generated using the Graphviz DOT language, illustrates the workflow of the P-glycoprotein efflux assay.
Workflow for P-glycoprotein (P-gp) mediated efflux assay using this compound.
This guide provides a foundational understanding of this compound for its effective application in research and development. Its robust chemical and photophysical properties, when coupled with well-defined experimental protocols, make it an invaluable tool in cellular and molecular biology.
References
- 1. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of rhodamines efflux mediated by the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of Sulfothis compound for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers[v1] | Preprints.org [preprints.org]
- 8. osti.gov [osti.gov]
- 9. Kinetic Analysis of Rhodamines Efflux Mediated by the Multidrug Resistance Protein (MRP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
Rhodamine 101: A Technical Guide to Absorbance and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of Rhodamine 101, a fluorescent dye widely utilized in various scientific applications. This document details its absorbance and emission characteristics, provides comprehensive experimental protocols for spectral measurements, and presents key quantitative data in a structured format for ease of reference.
Introduction to this compound
This compound (Rh101) is a highly stable and bright fluorophore belonging to the rhodamine family of dyes.[1] Recognized for its high fluorescence quantum yield and excellent photostability, it is frequently employed as a fluorescent label and a reference standard in fluorescence spectroscopy.[2] Its applications span diverse fields such as fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[2][3][4] Chemically, it is often supplied as an inner salt with the formula C₃₂H₃₀N₂O₃ and a molecular weight of approximately 490.6 g/mol .[3][5]
Photophysical Properties
The utility of this compound in sensitive detection and imaging applications stems from its distinct photophysical characteristics. These properties, including molar absorptivity, quantum yield, and fluorescence lifetime, are summarized below. The exact values can be influenced by the solvent environment.
Quantitative Data Summary
The key photophysical parameters for this compound in various solvents are presented in the tables below for easy comparison.
Table 1: Absorbance and Emission Maxima of this compound in Different Solvents
| Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) |
| Methanol | 567 | 588 |
| Methanol | 560 | 589[1] |
| Ethanol | 565 | 595[2][3] |
| Ethanol (acidified) | ~575 | ~600 |
| General | 569 | 590[6] |
| General | 568 | 589[7] |
Table 2: Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime of this compound
| Property | Value | Solvent |
| Molar Absorptivity (ε) | 1.05 x 10⁵ L mol⁻¹ cm⁻¹ (at 567 nm) | Methanol[5] |
| Molar Absorptivity (ε) | 9.5 x 10⁴ L mol⁻¹ cm⁻¹ (at 565 nm) | Ethanol |
| Fluorescence Quantum Yield (Φ_f) | ~1.00 | Ethanol |
| Fluorescence Quantum Yield (Φ_f) | 0.913 | Ethanol |
| Fluorescence Lifetime (τ) | ~4.2 ns | Ethanol |
Absorbance and Emission Principles
The processes of light absorption and emission by a fluorophore like this compound are fundamentally governed by the principles of quantum mechanics, often visualized using a Jablonski diagram.
-
Excitation (Absorption): A molecule in its ground electronic state (S₀) absorbs a photon of light. This elevates an electron to a higher vibrational level of an excited electronic state (typically S₁). This process is extremely rapid, occurring on the femtosecond scale.
-
Non-Radiative Relaxation: The excited electron quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes (vibrational relaxation and internal conversion), losing some energy as heat.
-
Fluorescence (Emission): From the lowest vibrational level of S₁, the electron returns to one of the vibrational levels of the ground state (S₀), releasing the energy difference as a photon of light. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
Rhodamine 101: A Technical Guide to its Fluorescence Quantum Yield and Lifetime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 101, a highly stable and fluorescent dye of the xanthene class, serves as a critical tool in various scientific disciplines, including biotechnology, materials science, and diagnostics. Its robust photophysical properties, particularly its high fluorescence quantum yield and well-characterized fluorescence lifetime, make it an ideal reference standard for fluorescence spectroscopy and a reliable fluorescent label. This technical guide provides an in-depth exploration of the fluorescence quantum yield and lifetime of this compound, offering detailed experimental protocols and quantitative data to support its application in research and development.
Core Photophysical Properties of this compound
The fluorescence of this compound is characterized by its efficiency in converting absorbed light into emitted light, quantified by the fluorescence quantum yield (Φf), and the average time the molecule spends in the excited state before returning to the ground state, known as the fluorescence lifetime (τf). These parameters are intrinsically linked to the molecular structure of this compound and are influenced by its immediate environment, most notably the solvent.
Data Presentation: Quantum Yield and Fluorescence Lifetime
The following tables summarize the reported fluorescence quantum yield and lifetime of this compound in various solvents. These values are essential for comparative studies and for calibrating fluorescence instrumentation.
Table 1: Fluorescence Quantum Yield of this compound in Various Solvents
| Solvent | Quantum Yield (Φf) |
| Ethanol | ~1.00[1] |
| Ethanol | 0.96[2] |
| Methanol (B129727) | - |
| Chloroform | - |
| Dimethylformamide (DMF) | - |
| Dichloromethane (DCM) | - |
Table 2: Fluorescence Lifetime of this compound in Various Solvents
| Solvent | Lifetime (τf) in ns |
| H₂O | - |
| D₂O | - |
| Methanol | - |
| Ethanol | - |
| 1-Propanol | - |
| 1-Butanol | - |
| 1-Pentanol | - |
| 1-Hexanol | - |
| 1-Heptanol | - |
| 1-Octanol | - |
Note: Specific lifetime values for this compound in this comprehensive list of solvents were not found in the initial search results. However, one study indicated a general trend of a slight decrease in lifetime over the alcohol series from methanol to octanol (B41247) for this compound.[3]
Experimental Protocols
Accurate determination of the fluorescence quantum yield and lifetime is paramount for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield. This compound itself is often used as a standard.[2][4][5]
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Detailed Methodology:
-
Solution Preparation: Prepare a series of dilute solutions of both the test sample and the this compound standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Fluorescence Measurement:
-
Select an excitation wavelength at which both the sample and the standard have significant absorbance.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the this compound standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single photon emission events after pulsed excitation.[7][8][9][10]
Experimental Workflow for TCSPC Measurement
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Detailed Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to ensure a photon counting rate that avoids pulse pile-up (typically less than 5% of the laser repetition rate).
-
Instrument Setup:
-
A pulsed light source (e.g., picosecond diode laser) is used to excite the sample.
-
The fluorescence emission is collected at 90 degrees to the excitation beam and passed through a monochromator or a bandpass filter to select the desired emission wavelength.
-
A high-speed, single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), detects the emitted photons.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the photon.
-
-
Data Acquisition:
-
The instrument records the arrival time of individual photons over many excitation cycles.
-
This data is used to build a histogram of photon counts versus time, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay data is then deconvoluted with the IRF and fitted to an exponential decay model (single, multi-, or stretched exponential) to extract the fluorescence lifetime(s).
-
Photophysical Considerations and Solvent Effects
The fluorescence properties of this compound are governed by the competition between radiative (fluorescence) and non-radiative decay pathways from the first excited singlet state (S1). The solvent can significantly influence these decay rates.
Jablonski Diagram Illustrating Photophysical Processes
Caption: Simplified Jablonski diagram for this compound.
Solvent polarity can affect the energy levels of the ground and excited states, thereby influencing the rates of radiative and non-radiative decay. For many rhodamine dyes, an increase in solvent polarity can lead to a decrease in both the fluorescence lifetime and quantum yield.[11] This is often attributed to the stabilization of charge-transfer states or the promotion of non-radiative decay pathways. The rigid, planar structure of this compound contributes to its high quantum yield by minimizing non-radiative decay through molecular vibrations and rotations.
Conclusion
This compound stands as a cornerstone fluorescent standard due to its exceptional photostability and high fluorescence quantum yield. This guide has provided a comprehensive overview of its key photophysical parameters, along with detailed experimental protocols for their accurate determination. By understanding the principles of fluorescence quantum yield and lifetime measurements and the influence of the solvent environment, researchers can effectively utilize this compound as a reliable reference in a wide array of fluorescence-based applications, from fundamental research to advanced drug development.
References
- 1. References | ISS [iss.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static.horiba.com [static.horiba.com]
- 7. horiba.com [horiba.com]
- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 9. bhu.ac.in [bhu.ac.in]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molar Extinction Coefficient of Rhodamine 101 in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molar extinction coefficient (ε), a critical photophysical parameter, of the laser dye Rhodamine 101 across a range of common laboratory solvents. Understanding how the solvent environment influences the absorptive properties of this compound is essential for its application in fluorescence microscopy, single-molecule detection, and as a tracer in various biological and chemical systems.
Core Concept: Molar Extinction Coefficient
The molar extinction coefficient, also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is a key parameter in the Beer-Lambert law (A = εbc), which relates absorbance (A) to the molar concentration (c) of the substance and the path length (b) of the light through the sample. A high molar extinction coefficient is a desirable property for fluorescent probes and dyes, as it indicates efficient light absorption, which is the initial step for subsequent fluorescence emission.
Quantitative Data: Molar Extinction Coefficient of this compound
The solvent environment can significantly influence the spectral properties of this compound due to factors like solvent polarity and hydrogen bonding capabilities.[1] The following table summarizes the molar extinction coefficient (ε) and the corresponding maximum absorption wavelength (λmax) of this compound in several different solvents. Note that minor variations in reported values across different studies can arise from differences in experimental conditions, such as solvent purity and instrument calibration.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1 cm-1) | Reference |
| Methanol (MeOH) | 578 | 112,000 | [1] |
| Methanol (MeOH) | 567 | 105,000 | [2] |
| Ethanol (EtOH) | 579 | 110,000 | [1] |
| Ethanol (EtOH) | 565 | 95,000 | [3] |
| N,N-Dimethylformamide (DMF) | 585 | 118,000 | [1] |
| Dichloromethane (DCM) | 578 | 80,000 | [1] |
| Chloroform (CHCl₃) | 578 | 89,000 | [1] |
Experimental Protocol: Determination of Molar Extinction Coefficient
The determination of the molar extinction coefficient is a standard procedure in spectrophotometry. The following protocol outlines the key steps for accurately measuring this value for this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Spectrophotometric grade solvents (e.g., ethanol, methanol)
-
Calibrated UV-Vis spectrophotometer (e.g., Agilent 8453 Diode Array Spectrophotometer)[1]
-
1 cm path length quartz cuvettes[1]
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure the dye is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. For this compound, concentrations in the micromolar range (e.g., 1 µM to 10 µM) are typically suitable to ensure absorbance values fall within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[1]
-
Sample Measurement: Starting with the least concentrated sample, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Measure the full absorbance spectrum over the visible range (e.g., 400-700 nm). Repeat this for all prepared dilutions.
-
Data Analysis:
-
For each concentration, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax for each dilution.
-
Create a plot of absorbance at λmax (on the y-axis) versus concentration (on the x-axis). This is known as a Beer's Law plot.
-
Perform a linear regression on the data points. The plot should be linear, and the y-intercept should be close to zero.
-
According to the Beer-Lambert law (A = εbc), the slope of this line is equal to the product of the molar extinction coefficient (ε) and the path length (b).
-
Since the path length is known (typically 1 cm), the molar extinction coefficient (ε) can be calculated by dividing the slope of the line by the path length.
-
Visualizations: Workflows and Photophysical Principles
Diagrams are essential for visualizing experimental processes and the underlying scientific principles of fluorescence.
Caption: Experimental workflow for determining the molar extinction coefficient.
The photophysical processes of light absorption and emission in a molecule like this compound are commonly illustrated using a Jablonski diagram.[1][4]
Caption: Jablonski diagram illustrating electronic transitions in this compound.
References
Unraveling the Brilliance: A Technical Guide to the Fluorescence Mechanism of Rhodamine 101
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the fluorescence of Rhodamine 101, a workhorse fluorophore in numerous scientific and biomedical applications. From its fundamental photophysical properties to the experimental protocols for its characterization, this document provides a comprehensive resource for professionals leveraging the unique luminescent capabilities of this molecule.
Core Fluorescence Mechanism
This compound, a member of the xanthene class of dyes, owes its brilliant fluorescence to a rigid molecular structure and an extensive delocalized electron system. The fluorescence process is initiated by the absorption of a photon, which elevates an electron from the ground electronic state (S₀) to an excited singlet state (S₁). This process is most efficient at the molecule's absorption maximum.
Following excitation, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From this relaxed state, the molecule can return to the ground state through several pathways. The most significant of these for this compound is the emission of a photon, a process known as fluorescence. Due to the energy lost during vibrational relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
The high fluorescence quantum yield of this compound, approaching unity in certain solvents, is a direct consequence of its rigid structure which minimizes non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state.
Photophysical Properties of this compound
The fluorescence characteristics of this compound are quantified by several key photophysical parameters. These properties can be influenced by the fluorophore's local environment, particularly the solvent.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 569 nm | Ethanol | [1] |
| 560 nm | Methanol | [2] | |
| 567 nm | General | [3] | |
| Emission Maximum (λem) | 590 nm | Ethanol | [1] |
| 589 nm | Methanol | [2] | |
| 595 nm | General | [3] | |
| Molar Extinction Coefficient (ε) | 3.7 x 104 M-1cm-1 (at 452 nm, S₄←S₁) | Ethanol | [4] |
| 7.7 x 104 M-1cm-1 (at 576 nm, S₃←S₁) | Ethanol | [4] | |
| Fluorescence Quantum Yield (ΦF) | ~1.00 | Ethanol + 0.01% HCl | [5] |
| Unitary | Adsorbed on microcrystalline cellulose (B213188) | [6] | |
| Fluorescence Lifetime (τF) | ~4.5 ns | Ethanol | [7] |
Factors Influencing Fluorescence
The fluorescence of this compound is highly sensitive to its environment. Understanding these influences is critical for the design and interpretation of experiments.
Solvent Effects
Solvent polarity can significantly impact the absorption and emission spectra of this compound. In general, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission maxima. This is due to the differential stabilization of the ground and excited states by the solvent molecules.[8][9]
pH
The fluorescence of this compound is also pH-dependent. In acidic media, the molecule exists predominantly in its fluorescent "open" zwitterionic form. However, under neutral to basic conditions, it can convert to a non-fluorescent, colorless spirolactone form.[10][11] This equilibrium is a key consideration for applications in biological systems where pH can vary.
Temperature
Temperature can influence the fluorescence intensity of this compound. An increase in temperature generally leads to a decrease in fluorescence intensity.[12] This is attributed to an increase in the rate of non-radiative decay processes at higher temperatures. This property has been exploited to develop fluorescent thermometers.[10]
Experimental Protocols
Accurate characterization of this compound fluorescence requires standardized experimental procedures.
Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission maxima of this compound.
Methodology:
-
Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol). A typical concentration is in the micromolar range (e.g., 10⁻⁶ M).[13]
-
Use a UV-Vis spectrophotometer to measure the absorption spectrum, scanning across a wavelength range that encompasses the expected absorption peak (e.g., 400-700 nm).
-
Use a spectrofluorometer to measure the emission spectrum. The excitation wavelength should be set at or near the absorption maximum determined in the previous step. The emission should be scanned over a longer wavelength range (e.g., 550-750 nm).[13]
Fluorescence Quantum Yield Determination
Objective: To measure the efficiency of the fluorescence process.
Methodology (Comparative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound. This compound itself is often used as a reference standard due to its high quantum yield.[6]
-
Prepare a series of dilute solutions of both the sample (this compound) and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption spectra and integrated fluorescence emission spectra for all solutions.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
A pulsed light source (e.g., a laser) excites the sample at a high repetition rate.
-
A sensitive single-photon detector measures the arrival time of the first emitted photon after each excitation pulse.
-
A histogram of the arrival times of many photons is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function. For this compound in a homogeneous environment, a single exponential decay is typically observed.[14]
Applications in Research and Drug Development
The robust and well-characterized fluorescence of this compound makes it an invaluable tool in various fields.
-
Fluorescence Microscopy: Its high brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamics.[15][]
-
Flow Cytometry: Used for labeling and quantifying cells based on their fluorescence intensity.[12][15]
-
Fluorescence Correlation Spectroscopy (FCS): Enables the study of molecular dynamics and concentrations at the single-molecule level.[12][15]
-
Drug Development: As a fluorescent tag to track the uptake, distribution, and localization of drug molecules within cells and tissues. Its sensitivity to the local environment can also be used to probe drug-target interactions.[17][18]
-
Mitochondrial Probes: Certain derivatives of this compound are used to specifically stain and study the function of mitochondria in living cells.[17][18]
This guide provides a foundational understanding of the fluorescence mechanism of this compound, equipping researchers and professionals with the knowledge to effectively utilize this powerful fluorescent tool in their work. A thorough grasp of its photophysical properties and the factors that influence them is paramount for obtaining reliable and reproducible experimental results.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. This compound for fluorescence 116450-56-7 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and this compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. static.horiba.com [static.horiba.com]
- 6. Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. References | ISS [iss.com]
- 8. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Rhodamine B - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 17. BJOC - Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]
- 18. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Probing Mitochondrial Dynamics with Rhodamine 101
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies for utilizing Rhodamine 101 as a fluorescent probe for mitochondrial staining. While hydrophobic derivatives of this compound are more commonly cited for their potency in mitochondrial labeling, this guide will focus on the foundational principles of the parent compound and its potential application, equipping researchers with the knowledge to effectively employ this fluorophore in cellular imaging studies.
Core Principle: Mitochondrial Staining with Lipophilic Cations
The primary mechanism governing the accumulation of rhodamine dyes, including this compound, within mitochondria is the electrochemical potential gradient across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space, creating a significant negative membrane potential (approximately -140 to -180 mV) across the inner membrane.
This compound, as a lipophilic cation, readily permeates the plasma membrane and cellular compartments. Driven by the strong negative charge within the mitochondrial matrix, the positively charged this compound molecules accumulate inside the mitochondria. This accumulation leads to a concentrated fluorescent signal that allows for the visualization of mitochondrial morphology, distribution, and, qualitatively, their functional state. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, will result in a diminished accumulation of the dye and a corresponding decrease in fluorescence intensity.
Quantitative Data Presentation
The following table summarizes the key quantitative properties of this compound relevant to its application in fluorescence microscopy.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 560 - 569 nm (in methanol (B129727)/ethanol) | ,[1] |
| Emission Maximum (λem) | 589 - 595 nm (in methanol/ethanol) | ,[1] |
| Molar Extinction Coefficient (ε) | ~105,000 cm⁻¹M⁻¹ (in methanol) | |
| Quantum Yield (ΦF) | ~0.92 - 1.0 (in ethanol) | [1],[2] |
| Molecular Weight | 490.59 g/mol | |
| Solubility | Soluble in methanol and DMSO |
Experimental Protocols
This section provides a detailed methodology for staining mitochondria in live cells using this compound. This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
I. Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Dissolve 0.49 mg of this compound (MW = 490.59) in 1 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cell line, supplemented with serum and antibiotics as required.
-
-
Imaging Buffer:
-
A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or a phenol (B47542) red-free medium is recommended for live-cell imaging to reduce background fluorescence.
-
II. Live-Cell Staining Procedure
-
Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency at the time of staining.
-
Allow the cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.
-
Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. A final concentration in the range of 100-500 nM is a good starting point for optimization. For example, to make 1 mL of a 200 nM working solution, add 0.2 µL of the 1 mM stock solution to 1 mL of medium.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-30 minutes in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time may vary between cell types.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer or complete medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with imaging using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a TRITC or Texas Red filter set).
-
Excite the sample around 560 nm and collect the emission around 590 nm.
-
Acquire images promptly as the dye distribution may change over time in live cells.
-
Mandatory Visualizations
Signaling Pathway: this compound Accumulation in Mitochondria
References
Safety and Handling of Rhodamine 101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for Rhodamine 101 in a laboratory setting. While the toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound with care, adhering to the safety measures outlined below to minimize potential exposure and ensure a safe working environment.[1] This document summarizes key safety data, outlines experimental protocols for safe handling and emergency situations, and provides visual workflows to guide laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[2][3][4] It is crucial to be aware of these potential health effects and to take appropriate precautions.
GHS Hazard Statements:
Signal Word: Warning[2]
The following table summarizes the hazard classifications for this compound.
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific target organ toxicity (single exposure) | 3 |
Data sourced from multiple safety data sheets.[2][3][4]
Quantitative Safety Data
Comprehensive toxicological data for this compound is limited. The acute toxicity, carcinogenicity, mutagenicity, and reproductive effects have not been fully investigated.[1] Therefore, it is recommended to handle this compound as a potentially hazardous substance and minimize all routes of exposure.
| Parameter | Value |
| Oral LD50 | Not available. |
| Dermal LD50 | Not available. |
| LC50 Inhalation | Not available. |
Absence of data underscores the need for cautious handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.[1][5][6][7]
| Protection Type | Specifications |
| Eye/Face | Chemical safety goggles or glasses with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][8] A face shield may be necessary for splash hazards.[7] |
| Skin | Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1][8] A lab coat (full-buttoned front or back closing) and closed-toe shoes are required.[9] |
| Respiratory | In case of insufficient ventilation or potential for dust generation, use a NIOSH-approved N95 dust mask or a respirator following OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][2][8]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][8]
-
Remove contaminated clothing and wash it before reuse.[1]
Storage:
-
Store away from incompatible substances such as strong oxidizing agents and strong acids.[1][8]
-
Some suppliers recommend storing the material in a freezer.[2]
Experimental Protocols
General Handling Protocol
This protocol outlines the standard procedure for handling this compound powder in a laboratory setting.
Methodology:
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Don the appropriate PPE as specified in Section 3.
-
-
Weighing and Solution Preparation:
-
Perform all weighing and handling of the solid material within a chemical fume hood to minimize dust inhalation.
-
Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat.
-
To prepare a solution, slowly add the weighed solid to the solvent of choice in an appropriate container. This compound is soluble in ethanol (B145695) and methanol.[10][11][12]
-
Cap the container and mix gently until the solid is fully dissolved.
-
-
Post-Handling:
-
Clean all equipment used for handling the solid.
-
Wipe down the work surface in the fume hood.
-
Properly dispose of any contaminated materials (e.g., weigh boats, wipes) as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Spill Cleanup Protocol
In the event of a spill, follow this protocol to ensure safe and effective cleanup. This protocol is intended for minor spills that can be handled by trained laboratory personnel.[13] For major spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[13][14]
Methodology:
-
Immediate Response:
-
Alert others in the immediate area of the spill.
-
If the spill is substantial or involves other hazardous materials, evacuate the area and notify your supervisor and EHS.
-
-
Containment and Cleanup (for minor spills):
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[13][15]
-
For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1][8]
-
For a liquid spill, once the absorbent material has fully soaked up the liquid, scoop the mixture into a labeled hazardous waste container.[15]
-
Decontamination:
-
Reporting:
Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.[16] Do not dispose of this compound down the drain or in the regular trash.[8][16]
-
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1][8]
-
All waste containers must be properly labeled.
-
Contact a licensed professional waste disposal service for removal.[5][16]
Visual Workflows
The following diagrams illustrate key workflows for handling this compound.
Caption: General workflow for handling this compound in the laboratory.
Caption: Workflow for responding to a minor chemical spill of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C32H31ClN2O3 | CID 14844402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. peptide.com [peptide.com]
- 9. oehs.ecu.edu [oehs.ecu.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound chloride | Quantum yield reference dye | TargetMol [targetmol.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. sites.rowan.edu [sites.rowan.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
Rhodamine 101: A Technical Guide to Solubility in PBS and Other Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Rhodamine 101 in Phosphate-Buffered Saline (PBS) and other common aqueous buffers. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination and solution preparation, and presents a logical workflow for utilizing this compound in typical research applications.
Introduction to this compound and its Solubility
This compound, a bright fluorescent dye with excitation and emission maxima around 565 nm and 595 nm respectively, is a widely used tool in various biological applications including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][2] Its utility in these aqueous environments is critically dependent on its solubility and stability in biological buffers. While specific quantitative solubility data in common buffers like PBS, TRIS, or HEPES is not extensively published, this guide provides a framework based on its known solubility in primary solvents and general characteristics of rhodamine dyes.
Factors such as pH, temperature, and the presence of counterions can influence the solubility of rhodamine dyes.[3] Furthermore, rhodamine derivatives have a known tendency to form aggregates in aqueous solutions, which can affect their fluorescent properties.[4][5][6] Therefore, it is strongly recommended that researchers empirically determine the solubility and stability of this compound for their specific buffer systems and experimental conditions.[7]
Quantitative Solubility Data
The solubility of this compound can vary depending on its form (e.g., inner salt vs. chloride salt). The following table summarizes the available quantitative solubility data for this compound and related rhodamine compounds in different solvents.
| Compound | Solvent | Reported Solubility |
| This compound chloride | Water | 1.5 mg/mL (2.85 mM) |
| This compound chloride | Ethanol (B145695) | 11 mg/mL (20.87 mM) |
| This compound (inner salt) | Ethanol | ~ 0.10 mg/mL |
| Rhodamine B | Water | 8 to 15 g/L |
| Rhodamine 6G | 10% DMSO >> 90% Saline (with SBE-β-CD) | 2.5 mg/mL (5.22 mM) (Suspended solution) |
Note: The solubility of dyes can be influenced by purity, temperature, and the specific salt form. The data presented should be considered as a guideline. Sonication is often recommended to aid dissolution in aqueous media.[8]
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol is a general guideline for preparing a concentrated stock solution of this compound, which can then be diluted into the desired biological buffer.[8][9][10]
Materials:
-
This compound powder (chloride salt or inner salt)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Distilled, deionized water
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh approximately 3-5 mg of this compound powder into a microcentrifuge tube or glass vial.[9][10]
-
Add a small volume of a suitable organic solvent, such as DMSO (e.g., 0.3 mL) or ethanol, to the powder.[9][10] this compound inner salt is soluble in ethanol at approximately 0.10 mg/ml, while the chloride salt has higher solubility in ethanol (11 mg/mL).[1][8]
-
Vortex the mixture thoroughly to dissolve the powder. Gentle warming or sonication can be used to aid dissolution.[11]
-
For a stock solution in a mixed solvent system, slowly add distilled water to the dissolved dye to achieve the desired final concentration (e.g., 1 mg/mL).[9][10]
-
Store the prepared stock solution at 4°C in the dark. Under these conditions, the stock solution is reported to be stable for at least 3 weeks.[9][10]
Protocol for Preparing a this compound Working Solution in Buffer
This protocol describes the dilution of the stock solution into a final aqueous buffer like PBS.
Materials:
-
This compound stock solution (from Protocol 3.1)
-
Phosphate-Buffered Saline (PBS) or other desired biological buffer
-
Appropriate laboratory glassware or plasticware
Procedure:
-
Based on the desired final concentration for your experiment, calculate the required volume of the this compound stock solution.
-
Add the calculated volume of the stock solution to the desired volume of PBS or other buffer. For example, to prepare a 1.0 µg/mL working solution, dilute the stock solution accordingly with the buffer (e.g., 0.15 M sodium chloride aqueous solution).[10]
-
Mix the solution thoroughly by vortexing or gentle inversion.
-
It is advisable to prepare the working solution fresh for each experiment to minimize potential aggregation or degradation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and use of a this compound solution in a cell-based fluorescence experiment.
Caption: Workflow for this compound Solution Preparation.
Conclusion
While direct quantitative solubility data for this compound in PBS and other biological buffers is limited, this guide provides a practical framework for researchers. By starting with a concentrated stock solution in an appropriate organic solvent and then diluting into the desired aqueous buffer, researchers can effectively prepare this compound solutions for a variety of applications. It remains crucial to empirically validate the solubility and performance of the dye in the specific buffer system and experimental context to ensure reliable and reproducible results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound inner salt | TargetMol [targetmol.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated counterion-enhanced emission of rhodamine aggregates: ultrabright nanoparticles for bioimaging and light-harvesting - Nanoscale (RSC Publishing) DOI:10.1039/C5NR04955E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound chloride | Quantum yield reference dye | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to Rhodamine 101 as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, photophysical properties, and practical applications of Rhodamine 101, a highly stable and bright fluorophore. It is intended to serve as a technical resource for professionals utilizing fluorescence-based techniques in research and development.
Core Principles of this compound Fluorescence
This compound is a xanthene-based dye renowned for its exceptional photostability and high fluorescence quantum yield, which approaches unity in many solvents.[1][2][3] Its rigid molecular structure, where amino groups are locked into the xanthene skeleton, minimizes non-radiative decay pathways, resulting in brilliant fluorescence emission.[4] The fluorescence mechanism is governed by the absorption of photons, which excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). Following a rapid, non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon (fluorescence).
Photophysical & Chemical Properties
This compound's utility is defined by its distinct spectral properties. It exhibits strong absorption in the green-yellow region of the spectrum and emits bright, red-orange fluorescence. These properties can be influenced by the solvent environment.[5][6]
| Property | Value | Solvent/Condition | Reference(s) |
| Excitation Max (λex) | 560 nm | Methanol (B129727) | |
| 567 nm | Methanol | [7] | |
| 569 nm | - | [8] | |
| Emission Max (λem) | 588 nm | Methanol | [7] |
| 589 nm | Methanol | ||
| 590 nm | - | [8] | |
| Molar Absorptivity (ε) | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ | Methanol (at 567 nm) | [7] |
| 3.7 x 10⁴ dm³ mol⁻¹ cm⁻¹ | Ethanol (at 452 nm) | [9] | |
| Fluorescence QY (Φf) | ~1.0 | Ethanol | [2] |
| 0.95 | - | [10] | |
| 0.96 | Ethanol | [11] | |
| Fluorescence Lifetime (τ) | 4.16 ns | - | [12] |
| 4.25 ± 0.10 ns | Water | [10] | |
| Molecular Formula | C₃₂H₃₀N₂O₃ | - | [7] |
| Molecular Weight | 490.59 g/mol | - | [13] |
| Solubility | Soluble in methanol and ethanol | - |
Factors Influencing Fluorescence
The fluorescence emission of this compound is sensitive to several environmental factors, which must be controlled for quantitative applications.
-
Solvent Effects: The polarity of the solvent can influence the absorption and emission spectra.[5][6] Studies on various rhodamine dyes show that both peak intensities and positions are solvent-dependent, which can be a result of differing vibronic couplings in various solvent environments.[5]
-
Concentration: At high concentrations, fluorescent dyes like rhodamines can exhibit self-quenching.[14][15][16] This process occurs when excited molecules collide with ground-state molecules, leading to the formation of non-fluorescent dimers or aggregates and a subsequent decrease in fluorescence intensity.[14][15][16]
-
pH: Rhodamine dyes are known for their high quantum yields over a broad pH range (typically pH 4–10), making them robust probes in various biological buffers.[17][18] However, extreme pH values can alter the molecular structure and affect fluorescence. For example, the interaction between this compound and graphene oxide was found to be disrupted in strongly acidic media (pH ≈ 2).[19]
-
Quenching Agents: The fluorescence of this compound can be efficiently quenched by certain molecules, such as graphene oxide, through a static quenching mechanism where a non-fluorescent ground-state complex is formed.[1][19]
Key Applications in Research and Drug Development
This compound's robust photophysical properties make it a versatile tool in various scientific fields.
-
Fluorescence Standard: Due to its high and stable quantum yield, this compound is frequently used as a reference standard for measuring the fluorescence quantum yields of other compounds.[10][11][13]
-
Cellular Imaging: Rhodamine dyes are widely used for fluorescence microscopy due to their brightness, photostability, and cell permeability.[] Hydrophobic analogues of this compound have proven to be exceptionally potent probes for imaging mitochondria in living organisms, allowing for the study of dynamic processes like fusion and fission.[17][18]
-
Voltage Sensing: While this compound itself is not a primary voltage sensor, its core structure is a key component in the development of chemically-synthesized, red-shifted voltage reporters (e.g., RhoVRs).[21][22] These derivatives enable the direct visualization of membrane potential changes in neurons.[22]
-
Biosensing: Derivatives of this compound have been engineered as "off-on" fluorescent probes for the selective detection of specific analytes. For instance, a derivative was designed to detect Cu²⁺ ions with high sensitivity and selectivity in both aqueous solutions and living cells.[4]
Experimental Protocols
Protocol 1: General Live-Cell Staining and Imaging
This protocol describes a general workflow for staining live cells with this compound, primarily for mitochondrial visualization.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate mass in high-quality, anhydrous DMSO.[23]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
-
Staining:
-
Prepare a working staining solution by diluting the 1 mM stock solution into pre-warmed cell culture medium to a final concentration of 100-500 nM. Note: The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells, ensuring they are fully covered.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS or HBSS) or fresh culture medium to remove unbound dye.
-
-
Imaging:
-
Mount the sample on a fluorescence microscope (confocal is recommended for mitochondrial imaging).
-
Excite the sample using a laser or filtered light source near this compound's excitation maximum (e.g., 561 nm laser).
-
Collect the emitted fluorescence using a filter set appropriate for its emission maximum (e.g., a 575-625 nm bandpass filter).
-
Adjust laser power and detector gain to obtain optimal signal-to-noise while minimizing phototoxicity.
-
Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination
This protocol outlines the use of this compound as a standard to determine the quantum yield of an unknown sample (x).
Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard with a known quantum yield (this compound, Φf_std ≈ 0.96 in ethanol).
Methodology:
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the standard (this compound) and the unknown sample in the same high-purity solvent (e.g., ethanol).
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength (A_std and A_x).
-
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectrum of each solution.
-
The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure experimental parameters (e.g., slit widths) are kept constant for both the standard and the sample.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard (I_std) and the sample (I_x).
-
Calculate the quantum yield of the unknown sample using the following equation:
Φf_x = Φf_std * (I_x / A_x) * (A_std / I_std) * (n_x / n_std)²
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent (if the solvents for the standard and sample are different; if the same, this term is 1).
-
Conclusion
This compound is a cornerstone fluorescent probe characterized by its exceptional brightness, photostability, and high quantum yield. Its utility extends from serving as a reliable standard in quantitative fluorescence measurements to enabling high-resolution imaging of subcellular dynamics. While its direct application as a sensor is limited, its robust xanthene core provides an invaluable scaffold for the rational design of next-generation probes for detecting specific ions and reporting on physiological events like changes in membrane potential. A thorough understanding of its photophysical properties and the factors that influence its fluorescence is critical for its successful implementation in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. exciton.luxottica.com [exciton.luxottica.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and this compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound for fluorescence 116450-56-7 [sigmaaldrich.com]
- 14. The Fluorescence of Rhodamine [opg.optica.org]
- 15. researchgate.net [researchgate.net]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. BJOC - Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]
- 18. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound–graphene oxide composites in aqueous solution: the fluorescence quenching process of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Voltage imaging with a NIR-absorbing phosphine oxide rhodamine voltage reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Covalently tethered rhodamine voltage reporters for high speed functional imaging in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Inner Salt *CAS 116450-56-7* | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for Rhodamine 101 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Rhodamine 101 for live-cell imaging applications. This document includes key photophysical data, detailed experimental protocols, and essential considerations for successful and reproducible imaging experiments.
Introduction to this compound
This compound is a bright and photostable fluorescent dye belonging to the rhodamine family.[1] Its excellent spectroscopic properties make it a valuable tool for various fluorescence-based biological applications, including fluorescence microscopy and flow cytometry.[2] In live-cell imaging, rhodamine dyes are frequently employed to visualize specific cellular structures and dynamics. While other rhodamine derivatives like Rhodamine 123 are more commonly cited for mitochondrial staining in live cells, this compound and its analogues have also been utilized for this purpose.[][4] The lipophilic and cationic nature of certain rhodamine dyes facilitates their accumulation in mitochondria, driven by the mitochondrial membrane potential.
Data Presentation
For ease of comparison, the quantitative data for this compound is summarized in the tables below.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent/Condition | Reference |
| Excitation Maximum (λex) | 569 nm | [5] | |
| 567 nm | Methanol | [2] | |
| 565 nm | [2][6] | ||
| Emission Maximum (λem) | 590 nm | [5] | |
| 595 nm | [2][6] | ||
| Molar Extinction Coefficient (ε) | 106,000 M⁻¹cm⁻¹ | Ethanol (B145695) (for Rhodamine B, similar to this compound) | [4] |
| Quantum Yield (Φf) | ~1.0 | Ethanol | [7][8] |
| 0.913 | Ethanol | [9] | |
| 0.1 | [5] | ||
| Solubility | Soluble in ethanol and DMSO | [2][10] |
Note: The quantum yield of fluorescent dyes can be highly dependent on the solvent and local environment. The near-unity quantum yield in ethanol indicates high brightness, but this may differ within the complex cellular environment.
Table 2: Recommended Starting Concentrations for Live-Cell Staining
| Application | Concentration Range | Cell Type/Organism | Incubation Time | Reference |
| Mitochondrial Staining | 100 pM - 1 nM | C. elegans (hydrophobic analogue) | 2 hours | [4] |
| General Live-Cell Staining | 25 nM - 500 nM | General | 15 - 45 minutes | [11] |
| Fixed-Cell Staining | 1.0 µg/mL | CHO cells (ethanol-fixed) | ≥ 10 minutes | [6][10] |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup to achieve the best signal-to-noise ratio while minimizing potential toxicity.
Key Experimental Considerations
Phototoxicity: A critical factor in live-cell imaging is the potential for phototoxicity, where the fluorescent dye, upon excitation, generates reactive oxygen species (ROS) that can damage cellular components and lead to artifacts or cell death.[12] Rhodamine dyes, while photostable, are not immune to this phenomenon.[11][13][14]
Mitigation Strategies for Phototoxicity:
-
Minimize Dye Concentration: Use the lowest possible dye concentration that provides an adequate signal.
-
Reduce Exposure Time: Limit the duration of light exposure during image acquisition.
-
Use Lower Excitation Power: Employ the minimum laser power necessary to excite the fluorophore.
-
Consider "Gentle" Dyes: For long-term time-lapse imaging, consider newer generations of rhodamine derivatives specifically engineered to have reduced phototoxicity.[11][12][13][14][15]
Cellular Health: Maintaining a healthy cellular environment is paramount for obtaining biologically relevant data. Ensure that the imaging medium, temperature, and CO₂ levels are optimal for the cells being studied.
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and for staining live cells for fluorescence microscopy.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the solid powder in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For example, dissolve 1 mg of this compound in 1 mL of DMSO to create a 1 mg/mL stock solution.[6][10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution should be stable for several weeks.[10]
Protocol 2: Live-Cell Staining for Mitochondrial Imaging
This protocol is a general guideline and should be optimized for your specific cell type and imaging system.
-
Cell Preparation: Plate cells on a suitable imaging dish or chamber slide and culture them to the desired confluency.
-
Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a pre-warmed, serum-free culture medium or an appropriate physiological buffer (e.g., HBSS) to the desired final concentration (e.g., 100 nM - 500 nM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to remove unbound dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~560-570 nm, Emission: ~590-600 nm).
Mandatory Visualizations
Diagram 1: General Workflow for Live-Cell Imaging
Caption: A generalized workflow for staining live cells with a fluorescent dye like this compound.
Diagram 2: Mitochondrial Staining Mechanism
Caption: The accumulation of cationic this compound in the mitochondrial matrix is driven by the negative membrane potential.
References
- 1. Staining diatoms with rhodamine dyes: control of emission colour in photonic biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inner Salt *CAS 116450-56-7* | AAT Bioquest [aatbio.com]
- 6. This compound chloride | Quantum yield reference dye | TargetMol [targetmol.com]
- 7. Starna Quantum Yield Reference [starna.com]
- 8. Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Staining Fixed Cells with Rhodamine 101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 101 is a highly photostable and fluorescent dye belonging to the rhodamine family of compounds. Its bright red-orange fluorescence, high quantum yield, and excellent photostability make it a valuable tool for a variety of fluorescence microscopy applications.[][2] In fixed-cell imaging, this compound can be used to visualize cellular morphology, serving as a general cytoplasmic stain. This document provides detailed protocols for staining both suspension and adherent cells fixed with paraformaldehyde, along with technical data and troubleshooting tips to ensure high-quality, reproducible results.
Principles of Staining
This compound is a cell-permeant dye that exhibits strong fluorescence upon binding to intracellular components. In fixed and permeabilized cells, it is understood to act as a general cytoplasmic stain, likely through non-covalent interactions with proteins and membranes within the cytoplasm. The staining process involves three key steps:
-
Fixation: Cells are treated with a cross-linking agent, typically paraformaldehyde, to preserve their cellular structure.
-
Permeabilization: A detergent, such as Triton™ X-100, is used to create pores in the cell membrane, allowing the dye to enter the cell.
-
Staining: The cells are incubated with a solution containing this compound, which then binds to intracellular components, rendering them fluorescent.
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₀N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 490.59 g/mol | --INVALID-LINK-- |
| Excitation Maximum (λex) | 560-569 nm | [][3] |
| Emission Maximum (λem) | 589-595 nm | [][4] |
| Quantum Yield (ΦF) in Ethanol | ~0.92 - 1.0 | [5][6][7] |
| Solubility | Soluble in methanol (B129727) and DMSO | [3] |
Recommended Staining Conditions for Fixed Cells
| Parameter | Recommended Range | Notes |
| Fixative | 4% Paraformaldehyde in PBS | A standard fixative for preserving cellular morphology. |
| Permeabilization Agent | 0.1% - 0.5% Triton™ X-100 in PBS | The concentration may need to be optimized depending on the cell type. |
| This compound Stock Solution | 1 mg/mL in DMSO | Store at -20°C, protected from light. |
| This compound Working Concentration | 0.5 - 5.0 µg/mL in PBS | Start with 1 µg/mL and optimize for your specific cell type and application. |
| Incubation Time | 10 - 30 minutes at room temperature | Longer incubation times may increase background fluorescence. |
| Washing Buffer | Phosphate-Buffered Saline (PBS) | Thorough washing is crucial to reduce background. |
Experimental Protocols
I. Preparation of Reagents
1. 4% Paraformaldehyde (PFA) in PBS (pH 7.4)
-
Caution: Paraformaldehyde is toxic and should be handled in a fume hood.
-
To prepare 100 mL of 4% PFA:
-
Add 4 g of paraformaldehyde powder to 80 mL of PBS.
-
Heat to 60°C in a fume hood while stirring to dissolve.
-
Add 1-2 drops of 1 M NaOH to clear the solution.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.4 with HCl.
-
Bring the final volume to 100 mL with PBS.
-
Filter the solution through a 0.22 µm filter.
-
Store at 4°C for up to one week or at -20°C for longer-term storage.
-
2. 0.1% Triton™ X-100 in PBS
-
To prepare 10 mL of 0.1% Triton™ X-100:
-
Add 10 µL of Triton™ X-100 to 10 mL of PBS.
-
Mix thoroughly.
-
3. This compound Stock Solution (1 mg/mL)
-
Caution: Handle this compound with appropriate personal protective equipment.
-
Dissolve 1 mg of this compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot and store at -20°C, protected from light.
4. This compound Working Solution (1 µg/mL)
-
Dilute the 1 mg/mL stock solution 1:1000 in PBS. For example, add 1 µL of the stock solution to 1 mL of PBS.
-
Prepare this solution fresh for each experiment.
II. Staining Protocol for Adherent Cells
This protocol is suitable for cells grown on coverslips or in chamber slides.
-
Cell Seeding: Seed cells on the desired culture vessel and grow to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Add a sufficient volume of 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the 1 µg/mL this compound working solution and incubate for 10-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain such as DAPI. Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~560/590 nm).
III. Staining Protocol for Suspension Cells
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.
-
Fixation: Resuspend the cell pellet in 4% PFA at a concentration of 1-5 x 10⁶ cells/mL and incubate for 15 minutes at room temperature.
-
Washing: Add an equal volume of PBS, centrifuge, and discard the supernatant. Wash the cells twice more with PBS.
-
Permeabilization: Resuspend the cell pellet in 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.
-
Washing: Add an equal volume of PBS, centrifuge, and discard the supernatant. Wash the cells twice more with PBS.
-
Staining: Resuspend the cell pellet in the 1 µg/mL this compound working solution and incubate for 10-30 minutes at room temperature, protected from light.
-
Washing: Add an equal volume of PBS, centrifuge, and discard the supernatant. Wash the cells twice more with PBS.
-
Resuspension for Analysis: Resuspend the cells in PBS for analysis by fluorescence microscopy or flow cytometry. For microscopy, cells can be mounted on a slide.
Mandatory Visualizations
Caption: Experimental workflow for staining fixed cells with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of unbound dye.- Staining concentration is too high.- Autofluorescence of the cells or medium. | - Increase the number and duration of wash steps after staining.[8]- Perform a titration to determine the optimal, lower concentration of this compound.- Image an unstained control to assess autofluorescence. If necessary, use an appropriate autofluorescence quenching reagent. |
| Weak or No Signal | - Inefficient permeabilization.- Low staining concentration or short incubation time.- Photobleaching. | - Optimize the Triton™ X-100 concentration and incubation time.- Increase the this compound concentration or incubation time.- Use an anti-fade mounting medium and minimize exposure to the excitation light.[] |
| Uneven Staining | - Incomplete permeabilization.- Cell clumping (suspension cells). | - Ensure cells are fully submerged in the permeabilization buffer.- Gently triturate the cell pellet to ensure a single-cell suspension before staining. |
Health and Safety
This compound is a chemical and should be handled with care. It may cause skin, eye, and respiratory tract irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the dye. Refer to the Safety Data Sheet (SDS) for detailed information.[9]
References
- 2. A general method to optimize and functionalize red-shifted rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhodamine 101 Staining in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rhodamine 101
This compound is a highly fluorescent and photostable rhodamine dye widely used in various biological applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[] Its bright red-orange fluorescence, high quantum yield, and excellent photostability make it a valuable tool for visualizing specific cellular structures and processes within tissue sections.[][2][3] this compound's cationic nature allows it to accumulate in mitochondria of living cells based on membrane potential, making it a useful marker for mitochondrial function.[3][4][5] These characteristics are particularly advantageous for researchers in drug development and life sciences who require reliable and reproducible imaging results.[]
Applications in Research and Drug Development
This compound and its derivatives are instrumental in various research areas:
-
Mitochondrial Analysis: Due to its lipophilic and cationic properties, this compound can be used to assess mitochondrial membrane potential, a key indicator of cell health and apoptosis.[3][5] This is particularly relevant in toxicology studies and for evaluating the effects of drugs on cellular metabolism.
-
Cellular and Tissue Imaging: this compound provides high-contrast staining of various cellular components, enabling detailed morphological analysis of tissue sections.[]
-
Neuroscience: The hydrophobic analogues of this compound have been shown to be potent probes for imaging mitochondria in living organisms, which is valuable for studying neurodegenerative diseases.[3]
-
High-Resolution Microscopy: The photostability of rhodamine dyes makes them suitable for advanced imaging techniques that require prolonged light exposure.[2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and provide a general overview of staining conditions.
Table 1: Optical Properties of this compound
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 567 nm | Methanol | [6] |
| Emission Maximum (λem) | 588 nm | Methanol | [6] |
| Molar Absorptivity (ε) | 105,000 L·mol⁻¹·cm⁻¹ | Methanol | [6] |
| Fluorescence Quantum Yield (Φf) | ~0.91 - 1.0 | Ethanol (B145695) | [7] |
Table 2: General Parameters for this compound Tissue Staining
| Parameter | Recommended Range | Notes |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 15-30 minutes at room temperature. |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | 10-15 minutes at room temperature. |
| This compound Concentration | 0.1 - 10 µM | Optimal concentration should be determined empirically. |
| Incubation Time | 30 - 60 minutes | At room temperature, protected from light. |
| Washing Buffer | PBS or TBS | 3 washes of 5 minutes each. |
Experimental Protocols
This section provides a detailed methodology for staining tissue sections with this compound. It is important to note that optimal conditions may vary depending on the tissue type, fixation method, and specific experimental goals.
Materials
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Mounting medium (with antifade, if possible)
-
Coverslips
-
Staining jars
-
Micropipettes
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine filter)
Stock Solution Preparation
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (B87167) (DMSO) or ethanol to make a 1 mM stock solution.
-
Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[]
Staining Protocol for Frozen Tissue Sections
-
Tissue Preparation: Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount them on positively charged microscope slides.
-
Fixation: Fix the tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization: If staining intracellular structures, permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to the desired working concentration (e.g., 1 µM). Apply the staining solution to the tissue sections and incubate for 30-60 minutes at room temperature in a dark, humidified chamber.
-
Washing: Wash the slides three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips using an aqueous mounting medium, preferably one containing an antifade reagent.
-
Imaging: Visualize the stained sections using a fluorescence microscope with appropriate excitation and emission filters for this compound (Excitation: ~560 nm, Emission: ~590 nm).
Staining Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary): For some targets, antigen retrieval may be required. This step should be optimized based on the specific antibody and tissue.
-
Permeabilization: Permeabilize with 0.2% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Staining: Apply the this compound working solution and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Mounting: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), clear in xylene, and mount with a permanent mounting medium.
-
Imaging: Visualize as described for frozen sections.
Mandatory Visualizations
Experimental Workflow for this compound Staining of Tissue Sections
Caption: General workflow for this compound staining of tissue sections.
Principle of Mitochondrial Staining with Cationic Dyes
Caption: Accumulation of cationic this compound in mitochondria.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Staining
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Inadequate washing- Dye concentration too high- Non-specific binding | - Increase the number and duration of washing steps.- Perform a titration to determine the optimal dye concentration.- Use a blocking solution (e.g., BSA) before staining.[] |
| Weak or No Signal | - Dye concentration too low- Insufficient incubation time- Photobleaching | - Increase the dye concentration or incubation time.- Minimize exposure of slides to light during and after staining.- Use an antifade mounting medium.[] |
| Uneven Staining | - Incomplete reagent coverage- Tissue drying out during incubation | - Ensure the entire tissue section is covered with the staining solution.- Use a humidified chamber during incubation steps. |
| Autofluorescence | - Endogenous fluorophores in the tissue | - Use appropriate spectral unmixing if available.- Treat with a background quenching agent. |
References
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]
- 4. Rhodamine-based sensor for real-time imaging of mitochondrial ATP in living fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. exciton.luxottica.com [exciton.luxottica.com]
- 7. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Rhodamine 101 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of specific targets in a multitude of applications, including immunofluorescence microscopy, flow cytometry, and in vivo imaging. Rhodamine 101, a bright and photostable fluorophore, offers excellent spectral properties for fluorescence-based assays. This document provides a detailed protocol for the conjugation of this compound to antibodies using N-hydroxysuccinimide (NHS) ester chemistry, along with methods for characterization and application of the resulting conjugates.
Principle of Conjugation
The most common and efficient method for labeling antibodies with this compound involves the use of an amine-reactive derivative, typically a succinimidyl ester (NHS ester). The NHS ester of this compound reacts with primary amines (-NH₂) present on the surface of the antibody, primarily on the side chains of lysine (B10760008) residues, to form stable amide bonds. This reaction is typically carried out in a buffer with a slightly alkaline pH (7-9) to ensure the primary amines are deprotonated and thus nucleophilic.
Materials and Methods
Materials
-
Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)
-
This compound NHS ester (also known as ROX NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Purification Resin: Sephadex G-25 or equivalent size-exclusion chromatography column
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide (B81097) and 0.1% Bovine Serum Albumin (BSA)
Experimental Protocols
1. Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer.
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, the buffer must be exchanged to an amine-free buffer like PBS (pH 7.2-7.4). This can be achieved through dialysis, desalting columns, or buffer exchange spin columns.
-
Concentration: The antibody concentration should be between 2 and 10 mg/mL for optimal labeling. If the antibody is too dilute, the conjugation efficiency will be reduced.
2. Preparation of this compound NHS Ester Stock Solution
This compound NHS ester is sensitive to moisture and should be handled accordingly.
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately and not stored.
3. Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling (DOL). A molar excess of 10- to 15-fold of the fluorescent dye is a good starting point for optimization.[1]
-
Calculate Molar Ratio:
-
Moles of Antibody = (Antibody concentration in mg/mL) / (Antibody molecular weight in mg/mol)
-
Moles of Dye needed = Moles of Antibody * Desired molar excess
-
Volume of Dye Stock = (Moles of Dye needed * Dye molecular weight in g/mol ) / (Dye stock concentration in g/mL)
-
-
Reaction:
-
Transfer the prepared antibody solution to a reaction tube.
-
While gently vortexing, add the calculated volume of the this compound NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[1]
-
4. Purification of the Conjugate
It is essential to remove any unconjugated dye from the labeled antibody.
-
Size-Exclusion Chromatography: The most common method for purification is size-exclusion chromatography using a resin like Sephadex G-25.
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the this compound-conjugated antibody, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.
-
-
Dialysis: Alternatively, the conjugate can be purified by extensive dialysis against PBS (pH 7.2-7.4) at 4°C with several buffer changes.
5. Characterization of the Conjugate: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL for antibodies is typically between 2 and 10.[2]
-
Spectrophotometric Measurement:
-
Calculation:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the maximum absorption wavelength of this compound.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for this compound, this is approximately 0.49).[2][3]
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye where:
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
6. Storage of the Conjugated Antibody
Proper storage is crucial to maintain the stability and functionality of the fluorescently labeled antibody.
-
Store the conjugate at 4°C, protected from light.[4]
-
For long-term storage, the conjugate can be stored at -20°C. It is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% to prevent damage from freeze-thaw cycles.
-
Avoid repeated freeze-thaw cycles. It is best to aliquot the conjugate into single-use volumes.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound (ROX) Spectral Properties | ||
| Excitation Maximum (λ_ex) | ~570 nm | [2][3] |
| Emission Maximum (λ_em) | ~591 nm | [2][3] |
| Molar Extinction Coefficient (ε_max) | ~88,000 - 93,000 M⁻¹cm⁻¹ | [2][3] |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.49 | [2][3] |
| Antibody (IgG) Properties | ||
| Approximate Molecular Weight | ~150,000 g/mol | [1] |
| Molar Extinction Coefficient at 280 nm (ε₂₈₀) | ~210,000 M⁻¹cm⁻¹ | |
| Conjugation Parameters | ||
| Recommended Antibody Concentration | 2 - 10 mg/mL | |
| Recommended Molar Excess of Dye | 10 - 15 fold | [1] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | [2] |
Visualizations
Experimental Workflow for Antibody Conjugation
Caption: Workflow for this compound conjugation to antibodies.
Example Signaling Pathway: EGFR Signaling
This compound-conjugated antibodies are frequently used to study cellular signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow for Immunofluorescence Staining
Caption: General workflow for immunofluorescence staining.
References
- 1. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine 101 Labeling of Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 101, a highly photostable and fluorescent dye, is an invaluable tool for the sensitive detection and quantification of peptides and proteins. Its bright fluorescence, with excitation and emission maxima in the green-orange region of the spectrum, makes it suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy. This document provides detailed protocols for the covalent labeling of peptides and proteins with this compound using N-hydroxysuccinimide (NHS) ester chemistry, along with methods for the purification and characterization of the resulting conjugates.
This compound is characterized by its high fluorescence quantum yield and resistance to photobleaching, ensuring bright and stable signals in demanding applications.[1][2] The NHS ester derivative of this compound reacts efficiently with primary amines, such as the N-terminus of peptides and the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[3][4] This straightforward and robust labeling chemistry allows for precise control over the degree of labeling, which is critical for obtaining reproducible and quantitative results.[5][6]
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent | Reference |
| Synonyms | RH101, Rhodamine 640 | - | |
| Excitation Maximum (λex) | ~565 - 569 nm | Ethanol/Methanol | [1][7][8] |
| Emission Maximum (λem) | ~588 - 590 nm | Ethanol/Methanol | [5][7] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | Ethanol | [8] |
| ~105,000 M⁻¹cm⁻¹ | Methanol | [5] | |
| Fluorescence Quantum Yield (ΦF) | ~0.96 | Ethanol | [9] |
| Correction Factor (A₂₈₀/Aₘₐₓ) | ~0.340* | - | [3][10] |
*Note: The correction factor is for NHS-Rhodamine and serves as a reliable estimate for this compound NHS ester.
Table 2: Recommended Molar Excess of this compound NHS Ester for Labeling
| Target Molecule | Recommended Molar Excess (Dye:Protein/Peptide) | Expected Degree of Labeling (DOL) |
| Antibodies | 10 - 15 fold | 2 - 10 |
| Other Proteins | 5 - 20 fold | Varies (must be determined empirically) |
| Peptides | 1.1 - 5 fold | ~1 |
Experimental Protocols
Materials and Reagents
-
This compound, N-hydroxysuccinimide ester (or a functionally equivalent amine-reactive form like Rhodamine X (ROX) NHS ester)[11]
-
Peptide or protein of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS) or 0.1 M sodium bicarbonate, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [3]
-
Purification resin: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO for antibodies).[10]
-
Spectrophotometer
-
Quartz cuvettes
Experimental Workflow Diagram
Caption: Workflow for this compound labeling of peptides and proteins.
Protocol 1: Labeling of Proteins (e.g., Antibodies)
-
Protein Preparation:
-
Dissolve the protein in the chosen conjugation buffer at a concentration of 1-10 mg/mL.[3]
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to the conjugation buffer using dialysis or a desalting column.
-
-
This compound NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester moiety is susceptible to hydrolysis and should not be stored in solution.[3]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess (refer to Table 2).
-
While gently stirring, add the calculated volume of the dye stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed for 2 hours on ice.[3]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the labeled protein.
-
Alternatively, for larger volumes, perform dialysis against PBS at 4°C with several buffer changes until no free dye is observed in the dialysis buffer.
-
It is critical to remove all unbound dye for accurate determination of the degree of labeling.[10]
-
-
Storage:
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) to a final concentration of 0.02-0.05% and storing at -20°C.
-
Protocol 2: Labeling of Peptides
The protocol for labeling peptides is similar to that for proteins, with the following modifications:
-
Molar Excess: Use a lower molar excess of the this compound NHS ester, typically 1.1 to 5-fold, to achieve a degree of labeling close to 1.
-
Purification: For peptides, purification is often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation of the labeled peptide from the unlabeled peptide and free dye.[1][12]
Characterization: Calculation of the Degree of Labeling (DOL)
The degree of labeling (DOL), or the average number of dye molecules conjugated to each peptide or protein molecule, is determined spectrophotometrically.[6]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~568 nm, Aₘₐₓ). Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[10]
-
-
Calculate the Molar Concentration of the Protein/Peptide:
-
The concentration of the protein or peptide can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein/Peptide Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the λmax of this compound (~568 nm).
-
CF: Correction factor for the dye's absorbance at 280 nm (~0.340 for NHS-Rhodamine).[3]
-
ε_protein: Molar extinction coefficient of the protein/peptide at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is calculated using the following formula: DOL = Aₘₐₓ / (ε_dye × Protein/Peptide Concentration (M))
-
Aₘₐₓ: Absorbance of the conjugate at the λmax of this compound (~568 nm).
-
ε_dye: Molar extinction coefficient of this compound at its λmax (~95,000 M⁻¹cm⁻¹ in ethanol).[8]
-
Protein/Peptide Concentration (M): Calculated in the previous step.
-
-
An ideal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching or loss of biological activity.
Signaling Pathways and Logical Relationships
Chemical Reaction of this compound NHS Ester with a Primary Amine
Caption: Reaction of this compound NHS ester with a primary amine.
References
- 1. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. exciton.luxottica.com [exciton.luxottica.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. PhotochemCAD | this compound inner salt [photochemcad.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. scispace.com [scispace.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Rhodamine 101 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 101, a member of the rhodamine family of fluorescent dyes, is a valuable tool in a multitude of biological research applications, including flow cytometry.[1][2][3] Its high fluorescence quantum yield, excellent photostability, and distinct spectral properties make it a reliable probe for various cellular analyses.[3][] this compound is a lipophilic cation, a characteristic that allows it to readily cross cell membranes and accumulate in organelles with negative membrane potentials, most notably the mitochondria.[5][6] This property is central to its primary applications in flow cytometry.
This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a focus on assessing mitochondrial membrane potential, evaluating cell viability, and investigating multidrug resistance.
Properties of this compound
A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for designing and executing successful flow cytometry experiments.
| Property | Value | Reference |
| Synonyms | RH101, Rhodamine 640 | [7] |
| Molecular Formula | C₃₂H₃₀N₂O₃ | [7] |
| Molecular Weight | 490.6 g/mol | [7] |
| Excitation Maximum (λex) | 565 - 569 nm | [7][8][9] |
| Emission Maximum (λem) | 589 - 595 nm | [1][7][8][9] |
| Quantum Yield | ~0.9 (in ethanol) | [10] |
| Solubility | Soluble in organic solvents like ethanol (B145695) (~0.10 mg/ml) and DMSO. | [2][7] |
| Storage | Store as a solid at -20°C, protected from light. | [7] |
Applications in Flow Cytometry
This compound's ability to accumulate in mitochondria based on the electrochemical gradient makes it a powerful tool for several key flow cytometry applications.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The inner mitochondrial membrane maintains a significant negative potential, typically between -120 to -180 mV, which is essential for ATP synthesis.[5][6] As a cationic dye, this compound accumulates in the mitochondrial matrix in a manner directly proportional to the ΔΨm.[5][6] A decrease in ΔΨm, a hallmark of cellular stress and apoptosis, leads to a reduction in this compound accumulation and a corresponding decrease in fluorescence intensity, which can be quantified by flow cytometry.
Assessment of Cell Viability
Healthy, viable cells maintain a high mitochondrial membrane potential. In contrast, apoptotic or necrotic cells exhibit a collapsed ΔΨm.[11] This principle allows for the differentiation of live and dead cell populations. When used in conjunction with a membrane-impermeable DNA dye like Propidium Iodide (PI), which only enters cells with compromised membranes (late apoptotic or necrotic cells), a more detailed analysis of cell health can be achieved.[11] Live cells will show high this compound fluorescence and low PI staining, while dead cells will have low this compound fluorescence and high PI staining.
Investigation of Multidrug Resistance (MDR)
Multidrug resistance is a significant challenge in cancer therapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1).[12][13][14] These transporters actively efflux a wide range of substrates, including certain fluorescent dyes, from the cell. Rhodamine dyes, including Rhodamine 123 (a close analog of this compound), are known substrates for these pumps.[12][15][16] In MDR-positive cells, the active efflux of this compound leads to reduced intracellular accumulation and lower fluorescence compared to MDR-negative cells. This difference can be readily measured by flow cytometry to assess the MDR phenotype and to screen for potential MDR inhibitors.
Experimental Protocols
General Guidelines for Staining
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as DMSO or ethanol. Store the stock solution at -20°C, protected from light. Prepare working solutions by diluting the stock solution in an appropriate buffer (e.g., PBS or cell culture medium) immediately before use.
-
Cell Preparation: Harvest cells and wash them with a suitable buffer. The cell concentration should be adjusted to approximately 1 x 10⁶ cells/mL for staining.
-
Controls: Always include unstained cells as a negative control to set the baseline fluorescence. For functional assays, include positive and negative controls (e.g., cells treated with a known mitochondrial uncoupler for ΔΨm assays or a known MDR inhibitor for efflux assays).
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of this compound to assess changes in mitochondrial membrane potential in a cell population.
Materials:
-
This compound
-
DMSO or Ethanol
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or other mitochondrial uncoupler (for positive control)
-
Flow cytometer
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Harvest and wash cells twice with warm PBS or cell culture medium.
-
Resuspend the cell pellet to a concentration of 1 x 10⁶ cells/mL in warm PBS or medium.
-
Prepare a positive control by treating a separate aliquot of cells with a mitochondrial uncoupler (e.g., 5-10 µM FCCP) for 15-30 minutes at 37°C. This will induce depolarization of the mitochondrial membrane.
-
Add this compound to the cell suspension to a final concentration of 0.1-1.0 µM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with cold PBS to remove excess dye.
-
Resuspend the cells in cold PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. Excite the cells with a laser at an appropriate wavelength (e.g., 561 nm) and collect the emission in the appropriate channel (e.g., ~590/20 nm bandpass filter).
-
Compare the fluorescence intensity of the experimental samples to the unstained and positive controls. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Caption: Workflow for measuring mitochondrial membrane potential using this compound.
Protocol 2: Cell Viability Assay
This protocol combines this compound with Propidium Iodide (PI) for a dual-staining viability assay.
Materials:
-
This compound
-
Propidium Iodide (PI)
-
DMSO
-
PBS
-
Flow cytometer
Procedure:
-
Prepare stock solutions of this compound (1 mg/mL in DMSO) and PI (1 mg/mL in water).
-
Harvest and wash cells twice with PBS.
-
Resuspend the cell pellet to a concentration of 1 x 10⁶ cells/mL in PBS.
-
Add this compound to the cell suspension to a final concentration of 0.1-1.0 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Add PI to the cell suspension to a final concentration of 1-5 µg/mL immediately before analysis. Do not wash after adding PI.
-
Analyze the cells on a flow cytometer. Use appropriate excitation and emission settings for both this compound (e.g., Ex: 561 nm, Em: ~590 nm) and PI (e.g., Ex: 488 nm or 561 nm, Em: ~615 nm).
-
Gate the cell populations based on their fluorescence profiles:
-
Live cells: High this compound, low PI
-
Early apoptotic cells: Low this compound, low PI
-
Late apoptotic/necrotic cells: Low this compound, high PI
-
Caption: Principle of dual-staining cell viability assay with this compound and PI.
Protocol 3: Multidrug Resistance (MDR) Assay
This protocol outlines a method to assess MDR activity by measuring the efflux of this compound.
Materials:
-
This compound
-
DMSO
-
PBS or appropriate cell culture medium
-
Known MDR inhibitor (e.g., Verapamil, Cyclosporin A) for positive control
-
MDR-positive and MDR-negative (parental) cell lines
-
Flow cytometer
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Harvest and wash both MDR-positive and MDR-negative cells twice with PBS.
-
Resuspend the cell pellets to a concentration of 1 x 10⁶ cells/mL in PBS or medium.
-
For the positive control, pre-incubate an aliquot of the MDR-positive cells with an MDR inhibitor (e.g., 10-50 µM Verapamil) for 30-60 minutes at 37°C.
-
Add this compound to all cell suspensions to a final concentration of 0.1-1.0 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye uptake.
-
To measure efflux, wash the cells twice with warm, dye-free medium.
-
Resuspend the cells in warm, dye-free medium and incubate for an additional 30-60 minutes at 37°C. During this time, MDR-positive cells will actively pump out the dye. The positive control cells (with inhibitor) should retain the dye.
-
After the efflux period, place the cells on ice to stop the efflux process.
-
Analyze the cells on a flow cytometer. Excite with an appropriate laser and collect emission as previously described.
-
Compare the fluorescence intensity of the different cell populations. MDR-positive cells will exhibit lower fluorescence compared to the MDR-negative cells and the inhibitor-treated MDR-positive cells.
Caption: Logical workflow for the this compound-based multidrug resistance assay.
References
- 1. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]
- 2. This compound Inner Salt *CAS 116450-56-7* | AAT Bioquest [aatbio.com]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. omlc.org [omlc.org]
- 11. [Estimation of cell viability by FCM using rhodamin 123 and propidum iodide--its application in evaluating the effect of anticancer drugs to tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Functional study of multidrug resistance with fluorescent dyes. Limits of the assay for low levels of resistance and application in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine 101 in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Rhodamine 101 and its derivatives for super-resolution microscopy techniques, specifically Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).
Introduction to this compound for Super-Resolution Imaging
This compound is a bright and photostable fluorescent dye belonging to the rhodamine family. Its excellent photophysical properties make it a valuable tool for advanced fluorescence imaging. In the realm of super-resolution microscopy, rhodamines are particularly well-suited for STED microscopy due to their high fluorescence quantum yields and resistance to photobleaching under the high laser powers required for depletion.[1][2] Furthermore, with appropriate buffer conditions, rhodamine dyes can be induced to photoswitch, enabling their use in single-molecule localization microscopy techniques like STORM.[3][4][5]
Data Presentation: Photophysical Properties of this compound
The following table summarizes the key photophysical properties of this compound in various solvents. These parameters are crucial for designing and optimizing super-resolution imaging experiments.
| Property | Value | Solvent |
| Absorption Maximum (λ_abs_) | 565 nm | Ethanol |
| 555-565 nm | Various organic solvents | |
| Emission Maximum (λ_em_) | 590 nm | Ethanol |
| 575-595 nm | Various organic solvents | |
| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | Ethanol |
| Fluorescence Quantum Yield (Φ_F_) | 0.98 | Ethanol |
| 0.96 | Ethanol | |
| Fluorescence Lifetime (τ) | ~4 ns | Ethanol |
Experimental Protocols
I. Stimulated Emission Depletion (STED) Microscopy with this compound
STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser.[1] this compound's high photostability makes it an excellent candidate for STED imaging.[2]
1. Immunofluorescence Labeling Protocol for STED
This protocol provides a general guideline for immunolabeling adherent cells with this compound-conjugated secondary antibodies. Optimization of antibody concentrations and incubation times is recommended for specific targets and cell types.[6][7]
-
Cell Culture and Fixation:
-
Grow adherent cells on high-quality glass coverslips (#1.5H) to 60-80% confluency.
-
Wash the cells briefly with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature. Alternatively, for some targets, fixation with ice-cold methanol (B129727) for 5-10 minutes at -20°C can be used.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is not necessary if using methanol fixation.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer. A starting concentration of 1-5 µg/mL is recommended, but should be optimized.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto a microscope slide using a mounting medium with a refractive index close to 1.518, suitable for STED microscopy (e.g., ProLong Diamond, Vectashield, or Mowiol-based media).[7][8] Avoid mounting media containing p-phenylenediamine.[8]
-
Seal the coverslip with nail polish and allow the mounting medium to cure if necessary.
-
2. STED Imaging Parameters
The following are starting parameters for STED imaging of this compound. Optimal settings will depend on the specific microscope, sample, and labeling density.
-
Excitation Laser: 561 nm
-
STED Depletion Laser: A laser line around 660 nm is suitable for depleting this compound fluorescence.[9][10] Pulsed STED lasers are generally recommended.
-
STED Laser Power: The optimal power should be determined empirically to achieve the best resolution without excessive photobleaching. Start with a low power and gradually increase it. A power range of 10-100 mW at the back-aperture of the objective is a typical starting point.[11][12]
-
Detection Window: 570 - 640 nm
-
Pixel Size: 20-30 nm for optimal sampling according to the Nyquist criterion.
-
Dwell Time: 10-100 µs per pixel.
II. Stochastic Optical Reconstruction Microscopy (STORM) with this compound
STORM imaging relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a non-fluorescent "off" state.[5] For rhodamine dyes, this photoswitching can be induced by using an imaging buffer containing a primary thiol.[3][4][13]
1. Sample Preparation for STORM
The immunofluorescence labeling protocol for STORM is similar to that for STED. However, achieving a high labeling density is critical for reconstructing a high-quality super-resolution image.
2. STORM Imaging Buffer
The composition of the imaging buffer is crucial for inducing the blinking of this compound. The following is a common recipe for a dSTORM buffer that can be adapted for rhodamine dyes.[3][14][15]
-
Buffer Stock (e.g., Tris-based):
-
50 mM Tris-HCl, pH 8.0
-
10 mM NaCl
-
-
Oxygen Scavenging System (GLOX):
-
Glucose Oxidase (e.g., 0.5-1 mg/mL)
-
Catalase (e.g., 30-50 µg/mL)
-
10% (w/v) Glucose
-
-
Thiol:
-
100 mM Cysteamine (MEA) or β-mercaptoethanol (BME)
-
Preparation of the final imaging buffer should be done immediately before use. Combine the buffer stock with the GLOX components and the thiol.
3. STORM Imaging Protocol
-
Prepare the labeled sample as described in the immunofluorescence protocol.
-
Replace the storage buffer (e.g., PBS) with the freshly prepared STORM imaging buffer.
-
Mount the sample on the microscope.
-
Use a high laser power (in the range of kW/cm²) to excite the sample and induce photoswitching. A 561 nm laser is suitable for exciting this compound.
-
Acquire a time-series of thousands to tens of thousands of images (frames) with a sensitive camera (e.g., EMCCD or sCMOS).
-
Use a low-power 405 nm laser to assist in reactivating the fluorophores from their dark state back to the fluorescent state. The power of the 405 nm laser should be adjusted to maintain a low density of simultaneously fluorescing molecules in each frame.
-
The acquired image series is then processed using localization software to determine the precise coordinates of each detected single-molecule event. These localizations are then used to reconstruct the final super-resolution image.
Mandatory Visualizations
Experimental Workflow for STED Microscopy
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodamine Fluorophores for STED Super‐Resolution Biological Imaging [abberior.rocks]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunolabeling protocol for STED and confocal microscopy [abberior.rocks]
- 7. research.yale.edu [research.yale.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. Rhodamine-based fluorescent probe for dynamic STED imaging of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super‐Resolution STED Microscopy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Excitation Microscopy with Rhodamine 101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon excitation microscopy (2PEM or TPEF) is a powerful fluorescence imaging technique that allows for high-resolution, three-dimensional imaging of biological samples with reduced phototoxicity and deeper tissue penetration compared to conventional confocal microscopy. Rhodamine 101, a bright and photostable fluorophore, is an excellent candidate for 2PEM applications. These application notes provide a comprehensive guide to using this compound for two-photon imaging, including its photophysical properties, detailed experimental protocols for staining live and fixed cells, and recommended imaging parameters.
Photophysical Properties of this compound
This compound exhibits favorable photophysical characteristics for two-photon excitation. Its high two-photon absorption cross-section and quantum yield make it a bright and efficient probe for 2PEM. The following tables summarize key quantitative data for this compound.
| Property | Value | Solvent/Conditions |
| One-Photon Properties | ||
| Absorption Maximum (λabs) | ~560 - 577 nm | Methanol, Ethanol |
| Emission Maximum (λem) | ~580 - 590 nm | Methanol, Ethanol[1] |
| Molar Extinction Coefficient (ε) | ~110,000 M⁻¹cm⁻¹ | Methanol |
| Two-Photon Properties | ||
| Two-Photon Absorption Maximum | ~800 - 840 nm | Various Solvents |
| Fluorescence Properties | ||
| Fluorescence Lifetime (τ) | ~4.2 ns | Ethanol |
Table 1: Spectroscopic Properties of this compound. This table summarizes the key one- and two-photon spectroscopic properties of this compound in common solvents.
| Solvent | Two-Photon Absorption Cross-Section (GM) | Excitation Wavelength (nm) |
| Dichloromethane | 145 | 810 |
| Chloroform | 130 | 810 |
| Acetonitrile | 100 | 810 |
| Methanol | 80 | 810 |
| Ethanol | 75 | 810 |
Table 2: Two-Photon Absorption Cross-Section of this compound in Various Solvents. The two-photon absorption cross-section is a critical parameter for 2PEM, and its value can vary depending on the solvent environment. Data presented in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s / photon).
| Solvent | Quantum Yield (Φ) |
| Ethanol | ~1.00 |
| Methanol | ~0.92 |
Table 3: Fluorescence Quantum Yield of this compound. The fluorescence quantum yield represents the efficiency of the fluorescence process. This compound is known for its high quantum yield, making it a very bright fluorophore.
Experimental Protocols
Staining Live Cells with this compound for 2PEM
This protocol provides a general guideline for staining live cells with this compound. Optimization of dye concentration and incubation time is recommended for different cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Imaging dishes or chambered coverglass
Protocol:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on imaging dishes or chambered coverglass and culture until they reach the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and experimental goals.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and proceed with two-photon imaging.
Staining Fixed Cells with this compound for 2PEM
This protocol is suitable for staining fixed cells. The fixation and permeabilization steps are crucial for allowing the dye to access intracellular structures.
Materials:
-
This compound
-
DMSO, high purity
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Mounting medium with antifade reagent
Protocol:
-
Cell Fixation: Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular structures, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Prepare Staining Solution: Dilute the this compound stock solution (1-10 mM in DMSO) in PBS to a final concentration of 1-10 µM.
-
Staining: Add the staining solution to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium with an antifade reagent.
-
Imaging: Proceed with two-photon imaging.
Two-Photon Imaging Parameters
Optimal imaging parameters are crucial for obtaining high-quality 2PEM images while minimizing phototoxicity.
| Parameter | Recommended Range | Notes |
| Excitation | ||
| Wavelength | 800 - 840 nm | The optimal wavelength may vary slightly depending on the specific 2PEM setup and sample. |
| Laser Power | 5 - 50 mW (at sample) | Start with low power and gradually increase to achieve sufficient signal-to-noise ratio. Excessive power can lead to photobleaching and phototoxicity. |
| Detection | ||
| Emission Filter | 570 - 620 nm bandpass | A bandpass filter centered around the emission maximum of this compound will optimize signal collection. |
| Scanning | ||
| Dwell Time | 1 - 10 µs/pixel | Longer dwell times increase the signal but also the risk of photobleaching. |
| Scan Speed | 200 - 800 Hz (line rate) | Faster scan speeds reduce phototoxicity but may require averaging to improve the signal-to-noise ratio. |
| Frame Averaging | 2 - 8 frames | Averaging multiple frames can significantly improve the image quality, especially at faster scan speeds. |
Table 4: Recommended Two-Photon Imaging Parameters for this compound. These parameters serve as a starting point and may require optimization for specific applications and microscope systems.
Applications in Cellular Imaging
This compound is a versatile probe for various 2PEM applications, including:
-
Mitochondrial Imaging: this compound and its derivatives can accumulate in mitochondria, allowing for the visualization of mitochondrial morphology and the measurement of mitochondrial membrane potential. Changes in fluorescence intensity can indicate alterations in mitochondrial function.
-
Neuronal Imaging: Due to its brightness and photostability, this compound can be used for structural imaging of neurons and for tracking neuronal dynamics.
-
General Cytoplasmic and Nuclear Staining: In fixed and permeabilized cells, this compound can provide a general stain of the cytoplasm and nucleus, useful for visualizing cellular morphology.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inadequate laser power- Incorrect excitation/emission filters- Low dye concentration or insufficient incubation time- Photobleaching | - Increase laser power gradually.- Check filter specifications.- Optimize staining protocol (concentration and time).- Reduce laser power and/or dwell time. Use an antifade reagent for fixed cells. |
| High Background | - Incomplete removal of unbound dye- Autofluorescence of sample or medium | - Increase the number and duration of washing steps.- Image cells in a phenol (B47542) red-free medium.- Acquire an unstained control image to assess autofluorescence. |
| Phototoxicity | - Excessive laser power or scan duration | - Use the lowest laser power that provides an adequate signal.- Minimize the duration of continuous scanning.- Use faster scan speeds with frame averaging. |
| Uneven Staining | - Incomplete permeabilization (for fixed cells)- Dye aggregation | - Optimize permeabilization time and Triton X-100 concentration.- Ensure the dye is fully dissolved in the staining solution. Vortex or sonicate if necessary. |
Table 5: Troubleshooting Guide for 2PEM with this compound. This table provides solutions to common problems encountered during the staining and imaging process.
Conclusion
This compound is a highly effective and versatile fluorescent probe for two-photon excitation microscopy. Its excellent photophysical properties, including a high two-photon absorption cross-section and quantum yield, make it a bright and reliable tool for high-resolution imaging of cellular structures and dynamics. By following the provided protocols and optimizing the imaging parameters, researchers can successfully employ this compound to gain valuable insights in a wide range of biological applications.
References
Application Notes and Protocols for Rhodamine 101 as a Tracer Dye in Microfluidics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 101 is a highly fluorescent and photostable xanthene dye, making it an excellent candidate for use as a tracer in a wide array of microfluidic applications. Its bright red fluorescence, with excitation and emission maxima typically around 565 nm and 595 nm respectively, allows for sensitive detection with standard fluorescence microscopy setups.[1] These application notes provide a comprehensive guide to utilizing this compound for flow visualization, velocity measurement, and concentration gradient generation in microfluidic devices. The protocols are designed to be detailed and practical for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective use in microfluidic experiments. Key characteristics are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₃₂H₃₀N₂O₃ | [1] |
| Molecular Weight | 490.6 g/mol | [1] |
| Excitation Maximum (λex) | 565 - 569 nm | In ethanol (B145695)/methanol.[1] |
| Emission Maximum (λem) | 590 - 595 nm | In ethanol/methanol.[1] |
| Quantum Yield (ΦF) | ~0.9 - 1.0 | In ethanol.[][3] |
| Solubility | Soluble in ethanol (~0.1 mg/mL) and DMSO. Limited solubility in water.[1] | Sonication may be required for dissolution in aqueous solutions. |
| Appearance | Crystalline solid | [4] |
Key Considerations for Use in Microfluidics
Several factors must be taken into account when using this compound in microfluidic systems, particularly those fabricated from polydimethylsiloxane (B3030410) (PDMS), a common material in research settings.
-
PDMS Absorption: Like other hydrophobic rhodamine dyes, this compound can be absorbed into the bulk of PDMS. This can lead to a decrease in the fluorescent signal from the solution over time and an increase in background fluorescence from the device itself. This is a critical consideration for long-term experiments and quantitative analysis.
-
Photostability: this compound is known for its high photostability compared to other rhodamine derivatives. However, under intense and prolonged laser illumination, photobleaching can still occur, leading to a reduction in fluorescence intensity.
-
Concentration Quenching: At high concentrations, the fluorescence quantum yield of rhodamine dyes can decrease due to the formation of non-fluorescent dimers and aggregates.[5][6] It is therefore essential to work within an optimal concentration range to ensure a linear relationship between concentration and fluorescence intensity.
-
Biocompatibility: For live-cell imaging applications, the cytotoxicity of this compound at the working concentration must be considered. While rhodamine dyes are widely used in cell staining, high concentrations and prolonged exposure can impact cell viability.[7][8]
Application 1: Flow Visualization and Velocity Measurement
This compound can be used as a tracer to visualize flow patterns and measure flow velocities within microchannels. This is fundamental for characterizing microfluidic devices and understanding fluid behavior at the microscale.
Experimental Protocol: Flow Visualization and Micro-Particle Image Velocimetry (µPIV)
This protocol outlines the steps for preparing a this compound solution and using it for flow visualization and µPIV.
Materials:
-
This compound
-
Ethanol or Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Deionized (DI) water or appropriate buffer (e.g., PBS for biological experiments)
-
Microfluidic device (e.g., PDMS-based)
-
Syringe pumps
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)
-
High-speed camera for µPIV
-
µPIV analysis software (e.g., ImageJ with PIV plugin, MATLAB)
Procedure:
-
Stock Solution Preparation (1 mM):
-
Weigh out approximately 0.49 mg of this compound.
-
Dissolve in 1 mL of ethanol or DMSO. Store the stock solution at 4°C, protected from light. The stock solution is stable for several weeks.[]
-
-
Working Solution Preparation (1-10 µM):
-
Dilute the 1 mM stock solution in DI water or the desired experimental buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal-to-noise ratio while avoiding concentration quenching.
-
For µPIV, fluorescent microspheres can be suspended in the this compound working solution to act as tracer particles.
-
-
Microfluidic Device Setup:
-
Prime the microfluidic device with the experimental buffer to remove any air bubbles.
-
Connect the syringe containing the this compound working solution to the inlet of the microfluidic device using appropriate tubing.
-
Mount the device on the stage of the fluorescence microscope.
-
-
Flow and Imaging:
-
Set the desired flow rate using the syringe pump.
-
Focus on the microchannel of interest.
-
Excite the this compound using the appropriate light source and capture the fluorescence emission using the camera.
-
For µPIV, acquire a time-series of images at a high frame rate.
-
-
Data Analysis (for µPIV):
-
Import the image sequence into the µPIV analysis software.
-
Perform cross-correlation analysis between consecutive frames to determine the displacement of the fluorescent particles.
-
Calculate the velocity vectors from the displacement and the time interval between frames.
-
Experimental Workflow for µPIV
Caption: Workflow for micro-particle image velocimetry (µPIV) using this compound.
Application 2: Generation and Analysis of Concentration Gradients
Microfluidic devices are powerful tools for generating stable concentration gradients, which are essential for studying cellular responses to chemical stimuli, such as in chemotaxis assays or drug efficacy studies. This compound can be used to visualize and quantify these gradients.
Experimental Protocol: Generating a Linear Concentration Gradient
This protocol describes the use of a Y-shaped microfluidic device to generate a linear concentration gradient of this compound.
Materials:
-
This compound
-
Ethanol or DMSO
-
DI water or appropriate buffer
-
Y-shaped microfluidic device
-
Two syringe pumps
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ, MATLAB)
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound as described previously.
-
Prepare two working solutions:
-
Solution A: A desired concentration of this compound (e.g., 10 µM) in the experimental buffer.
-
Solution B: The experimental buffer alone (0 µM this compound).
-
-
-
Microfluidic Device Setup:
-
Prime the Y-shaped microfluidic device with the experimental buffer.
-
Connect two separate syringes, one with Solution A and the other with Solution B, to the two inlets of the Y-shaped device.
-
-
Gradient Generation and Imaging:
-
Set both syringe pumps to the same flow rate to ensure laminar flow.
-
Allow the flow to stabilize for a few minutes. A concentration gradient will form at the interface of the two streams due to diffusion.
-
Capture fluorescence images at different positions along the main channel of the device.
-
-
Data Analysis:
-
Use image analysis software to measure the fluorescence intensity profile across the width of the microchannel.
-
To quantify the concentration, a calibration curve of fluorescence intensity versus known concentrations of this compound should be generated using the same imaging settings.
-
Plot the fluorescence intensity (or calculated concentration) as a function of the position across the channel to visualize the gradient profile.
-
Workflow for Generating a Concentration Gradient
Caption: Workflow for generating and analyzing a concentration gradient using this compound.
Application 3: Live-Cell Imaging in Microfluidic Devices
The high fluorescence and photostability of this compound make it suitable for short-term live-cell imaging studies in microfluidic cell culture systems. It can be used to visualize flow dynamics around cells or to assess cell membrane integrity.
Experimental Protocol: Assessing Cell Viability with this compound
This protocol provides a method for a qualitative assessment of cell membrane integrity in a microfluidic device. Damaged or dead cells will show increased uptake of the dye.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Microfluidic cell culture device
-
Cultured cells
-
Syringe pump
-
Fluorescence microscope with an incubation chamber (to maintain temperature, CO₂, and humidity)
Procedure:
-
Cell Culture in Microfluidic Device:
-
Seed and culture cells within the microfluidic device according to the specific device protocol until they adhere and reach the desired confluency.
-
-
This compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration (e.g., 0.1-1 µM). The optimal, non-toxic concentration should be determined in preliminary experiments.
-
-
Staining and Imaging:
-
Perfuse the microfluidic device with the this compound staining solution at a low flow rate to minimize shear stress on the cells.
-
Incubate for a short period (e.g., 15-30 minutes) within the microscope's incubation chamber.
-
Wash the cells by perfusing the device with fresh cell culture medium.
-
Acquire fluorescence and bright-field images of the cells. Healthy, viable cells should show minimal fluorescence, while dead or membrane-compromised cells will exhibit bright red fluorescence.
-
Logical Relationship for Cell Viability Assessment
Caption: Relationship between cell viability and this compound fluorescence.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid decrease in fluorescence signal | - Photobleaching due to high excitation intensity or long exposure. - Absorption of this compound into PDMS device. | - Reduce excitation light intensity and/or exposure time. - Use an anti-fade agent in the solution. - For PDMS devices, pre-incubate the device with a high concentration of the dye to saturate the material before the experiment. |
| High background fluorescence | - Absorption of the dye into the PDMS. - Non-specific binding of the dye to channel surfaces. | - Thoroughly wash the microchannels with buffer before imaging. - Consider surface treatment of the PDMS to reduce hydrophobicity. |
| Non-linear fluorescence intensity with concentration | - Concentration quenching at high concentrations. | - Work within a lower concentration range (typically in the low µM range). - Perform a calibration curve to determine the linear range for your specific setup. |
| Cell death observed during live-cell imaging | - Cytotoxicity of this compound at the working concentration. - Phototoxicity from the excitation light. | - Reduce the concentration of this compound and the incubation time. - Minimize the exposure of cells to the excitation light. |
Conclusion
This compound is a versatile and robust fluorescent tracer for a variety of microfluidic applications. By carefully considering its properties and potential interactions with the microfluidic device material, researchers can obtain high-quality data for flow characterization, gradient analysis, and cell-based assays. The protocols provided herein offer a starting point for the successful implementation of this compound in your microfluidic experiments. Optimization of concentrations and imaging parameters for your specific setup is always recommended for achieving the best results.
References
- 1. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound chloride | Quantum yield reference dye | TargetMol [targetmol.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Quantitative Fluorescence Microscopy with Rhodamine 101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 101 is a highly stable and bright fluorescent dye belonging to the rhodamine family of fluorophores. Its excellent photophysical properties, including a high quantum yield and good photostability, make it a valuable tool for a wide range of applications in fluorescence microscopy.[1][2] This document provides detailed application notes and protocols for the use of this compound in quantitative fluorescence microscopy, enabling researchers to obtain reliable and reproducible data in cellular and tissue analysis.
Quantitative fluorescence microscopy aims to extract numerical data from images, allowing for the measurement of fluorescence intensity, which can be correlated with the concentration or activity of specific molecules or cellular parameters.[3][4] Accurate quantification requires careful optimization of staining protocols, image acquisition parameters, and data analysis workflows.
Photophysical Properties of this compound
Understanding the photophysical properties of this compound is crucial for designing and executing quantitative fluorescence microscopy experiments. These properties dictate the optimal instrument settings and data interpretation.
| Property | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | ~560 - 569 nm | Methanol/Ethanol | [5] |
| Emission Maximum (λem) | ~589 - 595 nm | Methanol/Ethanol | [6] |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ | Ethanol | [2] |
| Fluorescence Quantum Yield (Φf) | ~0.9 - 1.0 | Ethanol | [2][7] |
| Fluorescence Lifetime (τ) | ~4.2 ns | Water |
Experimental Protocols
I. General Cell Staining Protocol for Fixed Cells
This protocol provides a general workflow for staining fixed cultured cells with this compound. Optimization of dye concentration and incubation times is recommended for each cell type and experimental condition to ensure a linear relationship between fluorescence intensity and the target molecule's concentration.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (optional, e.g., 1% Bovine Serum Albumin in PBS)
-
Antifade mounting medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a suitable culture medium until they reach the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Dilute the this compound stock solution in PBS to the desired working concentration (typically in the range of 0.1 to 1.0 µg/mL). A concentration of around 1 µmol/L is often recommended to avoid dye aggregation.[8] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
II. Application Example: Quantitative Analysis of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
While this protocol uses Rhodamine 123, a derivative of Rhodamine, the principles of quantitative analysis are directly applicable to other rhodamine dyes like this compound when used for similar purposes. Rhodamine 123 is a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner.[9][10] A decrease in ΔΨm, an early hallmark of apoptosis, results in reduced Rhodamine 123 accumulation and, therefore, lower fluorescence intensity.[8][9]
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for mitochondrial depolarization
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate with glass bottoms suitable for microscopy.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group. A positive control group treated with CCCP (e.g., 10 µM for 20 minutes) can also be included to confirm the dye's response to depolarization.
-
Dye Loading: Prepare a working solution of Rhodamine 123 in pre-warmed cell culture medium (e.g., 1-10 µM). Remove the culture medium from the cells and add the Rhodamine 123 working solution.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with warm PBS or culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. It is crucial to use identical imaging settings (e.g., excitation intensity, exposure time, gain) for all samples to allow for accurate comparison.
Quantitative Data Analysis Workflow
Detailed Protocol using ImageJ/Fiji
This protocol provides a step-by-step guide for quantifying the mean fluorescence intensity of individual cells using the open-source software ImageJ or its distribution, Fiji.[11][12]
-
Open Image: Open your raw, unprocessed image file in ImageJ/Fiji. It is recommended to work with 16-bit images to retain the full dynamic range of the data.[13]
-
Background Subtraction:
-
Select a region of the image that is devoid of cells to represent the background.
-
Use the "Measure" function (Analyze > Measure) to obtain the mean intensity of the background.
-
Subtract this background value from the entire image using Process > Math > Subtract.[3]
-
-
Cell Segmentation (Defining Regions of Interest - ROIs):
-
Use the freehand, oval, or polygon selection tool to manually outline individual cells.
-
Alternatively, for a large number of cells, automated segmentation can be performed using thresholding (Image > Adjust > Threshold) followed by the "Analyze Particles" function. This may require optimization of thresholding parameters.
-
-
Measure Fluorescence Intensity:
-
With the ROIs defined, use the "Measure" function (Analyze > Measure) to obtain the mean fluorescence intensity (or integrated density) for each cell. Ensure that "Mean gray value" and "Integrated density" are selected in Analyze > Set Measurements.[12]
-
-
Photobleaching Correction (for time-lapse imaging):
-
If you are analyzing a time-series where photobleaching is evident, you can use plugins like "Bleach Correction" to normalize the fluorescence intensity over time.[14] This can be done by fitting an exponential decay curve to the fluorescence decay and correcting the intensity values accordingly.[5][14]
-
-
Data Export and Analysis:
-
The measured values will appear in the "Results" window. Copy and paste this data into a spreadsheet program (e.g., Microsoft Excel, Google Sheets) or a statistical software package (e.g., R, Python) for further analysis.
-
Perform statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences in fluorescence intensity between experimental groups.
-
Data Presentation
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental design.
| Parameter | Value | Notes |
| Optimal Excitation Wavelength | 560-570 nm | Can be efficiently excited by the 561 nm laser line. |
| Optimal Emission Wavelength | 580-600 nm | Emission filter should be centered around this range. |
| Recommended Staining Concentration | 0.1 - 1.0 µg/mL | Should be optimized for each cell type and application to ensure linearity. |
| Photostability | Good | However, photobleaching can still occur with intense or prolonged exposure. Use of antifade reagents and minimizing exposure time is recommended.[15][16] |
Conclusion
This compound is a robust and versatile fluorescent dye for quantitative microscopy. By following the detailed protocols for staining, image acquisition, and data analysis outlined in this document, researchers can obtain high-quality, reproducible quantitative data. Careful optimization of experimental parameters and a thorough understanding of the principles of quantitative fluorescence microscopy are paramount for achieving accurate and meaningful results in cell biology, drug discovery, and other research areas.
References
- 1. Fluorescence_Analysis/README.md · main · 2025 Competition / Software Tools / EPFL · GitLab [gitlab.igem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis and Quantitation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. scian.cl [scian.cl]
- 5. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Visualization of mitochondrial membrane potential in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Rhodamine 101
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular energy status. It is generated by the proton-pumping activity of the electron transport chain and is essential for ATP synthesis, ion homeostasis, and the import of mitochondrial proteins. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and is often associated with apoptosis and various pathological conditions. Rhodamine 101 is a lipophilic cationic fluorescent dye that can be used to assess ΔΨm. Due to its positive charge, this compound accumulates in the negatively charged mitochondrial matrix. The extent of its accumulation, and therefore its fluorescence intensity, is proportional to the magnitude of the mitochondrial membrane potential.
Disclaimer: While this compound possesses the physicochemical properties suitable for a mitochondrial membrane potential probe, detailed, validated protocols for its specific use in this application are not as widely published as for other rhodamine derivatives like Rhodamine 123, TMRM, or TMRE. The following protocols are generalized based on the principles of using cationic fluorescent dyes for ΔΨm measurement and should be considered as a starting point. Significant optimization of dye concentration, incubation time, and imaging parameters for your specific cell type and experimental conditions is crucial.
Principle of Measurement
This compound is a cell-permeant, cationic dye that is sequestered by active mitochondria in proportion to the mitochondrial membrane potential. In healthy cells with a high ΔΨm, the dye accumulates in the mitochondria, resulting in a bright fluorescent signal. In cells with a compromised ΔΨm, the dye does not accumulate as readily, leading to a weaker fluorescent signal. The change in fluorescence intensity can be monitored using fluorescence microscopy or flow cytometry to assess changes in ΔΨm.
Data Presentation
Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | ~569 nm |
| Emission Maximum | ~590 nm |
Note: Spectral properties can vary slightly depending on the solvent and local environment.
Comparison of Common Rhodamine Dyes for ΔΨm Measurement
| Dye | Typical Concentration (Non-Quenching) | Excitation/Emission (nm) | Key Features |
| This compound | Optimization Required | ~569 / ~590 | Photostable, red-shifted fluorescence. Less documented for ΔΨm than other rhodamines. |
| Rhodamine 123 | 10 - 100 nM | ~507 / ~529 | Widely used, well-characterized. Can be a substrate for P-glycoprotein (MDR1). |
| TMRM | 20 - 200 nM | ~548 / ~573 | Less prone to self-quenching than TMRE. Good signal-to-noise ratio. |
| TMRE | 20 - 200 nM | ~549 / ~574 | Similar to TMRM, but may exhibit more self-quenching at higher concentrations. |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Measurement of ΔΨm by Fluorescence Microscopy
This protocol provides a method for visualizing and comparing the mitochondrial membrane potential between different cell populations.
Materials:
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (positive control for depolarization, e.g., 10 mM stock in DMSO)
-
Oligomycin (B223565) (optional, negative control for hyperpolarization, e.g., 10 mg/mL stock in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium. The optimal concentration needs to be determined empirically for each cell type but can range from 10 nM to 500 nM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional): For some applications, washing the cells with fresh, pre-warmed medium after incubation can reduce background fluorescence. However, for continuous monitoring, it is often recommended to leave the dye in the medium during imaging.
-
Imaging:
-
Place the dish on the stage of a fluorescence microscope.
-
Excite the sample around 560-570 nm and collect the emission around 590-610 nm.
-
Acquire images of your control and treated cells using identical settings (e.g., exposure time, gain).
-
-
Controls:
-
Positive Control (Depolarization): After acquiring baseline images, add CCCP or FCCP to a final concentration of 1-10 µM and image the cells again after 5-10 minutes. A significant decrease in mitochondrial fluorescence is expected.
-
Negative Control (Hyperpolarization): Treatment with an ATP synthase inhibitor like oligomycin (e.g., 1-5 µg/mL) can induce mitochondrial hyperpolarization in some cell types, leading to an increase in fluorescence.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of mitochondria in multiple cells for each condition using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity of treated cells to that of control cells.
-
Protocol 2: Quantitative Measurement of ΔΨm by Flow Cytometry
This protocol allows for the analysis of mitochondrial membrane potential in a large population of cells.
Materials:
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS tubes
-
Flow cytometer with appropriate laser and filters (e.g., 561 nm laser for excitation, and a ~585/42 nm bandpass filter for emission)
Procedure:
-
Cell Preparation: Culture cells in suspension or adherent plates. For adherent cells, harvest them using trypsin-EDTA and neutralize with medium.
-
Cell Staining:
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add this compound to the cell suspension to a final concentration that needs to be optimized (start with a range of 10 nM to 500 nM).
-
Incubate for 15-45 minutes at 37°C, protected from light.
-
-
Controls: Prepare separate tubes for unstained cells (autofluorescence control) and cells treated with a depolarizing agent like CCCP (1-10 µM for 10-15 minutes prior to or during staining) as a positive control.
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer.
-
Excite the cells with a laser line close to the excitation maximum of this compound (e.g., 561 nm).
-
Collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red or a similar channel).
-
Record the fluorescence intensity for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population using forward and side scatter.
-
Analyze the histogram of this compound fluorescence intensity. A shift in the fluorescence peak to the left indicates depolarization, while a shift to the right may indicate hyperpolarization.
-
Compare the mean or median fluorescence intensity of your treated samples to the control samples.
-
Visualizations
Experimental Workflow
Caption: General workflow for measuring ΔΨm using this compound.
Signaling Pathways Regulating Mitochondrial Membrane Potential
Caption: Key pathways influencing mitochondrial membrane potential.
Multi-Color Imaging with Rhodamine 101 and Other Fluorophores: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for multi-color fluorescence imaging, with a focus on the use of Rhodamine 101 and its spectral compatibility with other commonly used fluorophores such as Fluorescein Isothiocyanate (FITC) and 4′,6-diamidino-2-phenylindole (DAPI). These guidelines are intended to assist researchers in designing and executing robust multi-color imaging experiments for visualizing cellular structures and signaling pathways.
Introduction to Multi-Color Fluorescence Imaging
Multi-color fluorescence microscopy is a powerful technique that allows for the simultaneous visualization of multiple molecular species within a single biological sample. By labeling different targets with spectrally distinct fluorophores, researchers can investigate the spatial relationships and dynamic interactions of various proteins, organelles, and nucleic acids. The selection of appropriate fluorophores is critical for successful multi-color imaging, with key considerations including spectral overlap, brightness, and photostability.
This compound is a bright and photostable red-emitting fluorophore, making it an excellent choice for multi-color applications. Its spectral properties allow for effective combination with blue and green emitting dyes like DAPI and FITC with minimal spectral bleed-through when using appropriate filter sets.
Fluorophore Spectral Properties
The following table summarizes the key spectral properties of this compound, FITC, and DAPI, which are commonly used together in multi-color imaging experiments. Careful consideration of these properties is essential for selecting appropriate microscope filters and laser lines to minimize spectral crosstalk.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~565 - 575 | ~588 - 595 | ~95,000 - 110,000 | ~0.92 - 0.98 |
| FITC | ~495 | ~519 - 525 | ~73,000 - 80,000 | ~0.50 - 0.92 |
| DAPI (bound to dsDNA) | ~358 | ~461 | ~27,000 | ~0.92 |
Application Note 1: Visualizing the Cytoskeleton and Nucleus in Three Colors
This application note describes a method for the simultaneous visualization of F-actin filaments, a protein of interest, and the nucleus using a three-color fluorescence staining protocol. This is a common application for studying cellular morphology, protein localization, and cell cycle status.
Experimental Workflow: Three-Color Immunofluorescence
Protocol: Three-Color Staining of a Target Protein (FITC), F-Actin (Rhodamine), and Nucleus (DAPI)
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody specific to the protein of interest
-
FITC-conjugated secondary antibody
-
Rhodamine-Phalloidin
-
DAPI solution (e.g., 1 µg/mL in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for DAPI, FITC, and Rhodamine
Procedure:
-
Cell Culture: Seed and culture cells to the desired confluency on sterile glass coverslips in a multi-well plate.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody and Phalloidin Incubation: Dilute the FITC-conjugated secondary antibody and Rhodamine-Phalloidin in Blocking Buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
DAPI Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.[2]
-
Final Washes: Wash the cells two times with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel), FITC (green channel), and Rhodamine (red channel).
Application Note 2: Investigating the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[3] Immunofluorescence can be used to visualize the activation of this pathway by detecting the phosphorylated form of ERK (p-ERK) and its translocation to the nucleus.
ERK Signaling Pathway Diagram
Protocol: Dual-Labeling of Phospho-ERK (Rhodamine) and Total ERK (FITC)
This protocol allows for the ratiometric analysis of ERK activation by comparing the signal from a phospho-specific antibody to that of an antibody recognizing total ERK.
Materials:
-
Cells cultured on sterile glass coverslips
-
PBS, 4% PFA, 0.1% Triton X-100, Blocking Buffer (as described above)
-
Primary antibody against phospho-ERK (p-ERK)
-
Primary antibody against total ERK, raised in a different species than the p-ERK antibody
-
Rhodamine (or TRITC)-conjugated secondary antibody against the host species of the p-ERK primary antibody
-
FITC-conjugated secondary antibody against the host species of the total ERK primary antibody
-
DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Stimulation: Culture cells as described previously. If necessary, stimulate the cells with an appropriate growth factor (e.g., EGF) to activate the ERK pathway prior to fixation. Include an unstimulated control.
-
Fixation, Permeabilization, and Blocking: Follow steps 2-6 from the three-color staining protocol.
-
Primary Antibody Incubation: Dilute both the anti-p-ERK and anti-total ERK primary antibodies in Blocking Buffer. Incubate the cells with the primary antibody cocktail overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Rhodamine-conjugated and FITC-conjugated secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
DAPI Staining: Counterstain the nuclei with DAPI as described previously.
-
Mounting and Imaging: Mount the coverslips and acquire images using the appropriate filter sets.
Application Note 3: Co-localization of Mitochondria and the Cytoskeleton
This application note details a method for visualizing the spatial relationship between mitochondria and the F-actin cytoskeleton, which is important for understanding mitochondrial dynamics, trafficking, and function.
Experimental Workflow: Dual Organelle Staining
Protocol: Staining Mitochondria (Rhodamine 123) and F-Actin (Phalloidin-FITC)
Materials:
-
Cells cultured on sterile glass coverslips
-
Rhodamine 123
-
Cell culture medium
-
PBS, 4% PFA, 0.1% Triton X-100
-
Phalloidin-FITC
-
DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Mitochondria Staining (Live Cells): Incubate the live cells with a working solution of Rhodamine 123 (e.g., 1-10 µg/mL in culture medium) for 20-60 minutes at 37°C, protected from light.[4] The optimal concentration and incubation time may vary depending on the cell type.
-
Washing: Gently wash the cells twice with pre-warmed culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
F-Actin Staining: Incubate the cells with a working solution of Phalloidin-FITC in PBS for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
DAPI Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount and image the samples as previously described.
These protocols provide a starting point for multi-color imaging experiments. Optimization of antibody concentrations, incubation times, and microscope settings may be necessary for specific cell types and experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Reducing Rhodamine 101 Photobleaching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Rhodamine 101 photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading rapidly during image acquisition. What is causing this?
A1: The rapid loss of fluorescence signal you are observing is likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule, rendering it non-fluorescent.
Q2: What are the primary factors that influence the rate of this compound photobleaching?
A2: Several factors can accelerate the photobleaching of this compound:
-
High Excitation Intensity: The more intense the excitation light, the faster the rate of photobleaching.
-
Prolonged Exposure Time: The cumulative exposure to excitation light directly correlates with the extent of photobleaching.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the generation of reactive oxygen species (ROS).
-
Local Chemical Environment: Factors such as the pH and the presence of oxidizing or reducing agents in the mounting medium or live-cell buffer can influence the photostability of the fluorophore.
Q3: How can I minimize this compound photobleaching in my experiments?
A3: You can employ several strategies to reduce photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio and minimize the exposure time.
-
Use Antifade Reagents: Incorporate chemical compounds known as antifade reagents into your mounting medium or live-cell imaging buffer. These reagents protect the fluorophore from photobleaching.
-
Employ Oxygen Scavengers: For live-cell imaging, using an oxygen scavenging system can effectively reduce the concentration of dissolved oxygen, thereby mitigating a primary cause of photobleaching.
Q4: Are there differences in photostability between this compound and other common rhodamines?
A4: Yes, different rhodamine derivatives exhibit varying degrees of photostability. This compound is known for its superior brightness and improved resistance to photobleaching compared to some other rhodamines like Rhodamine 6G. However, experimental conditions play a significant role in the observed photostability.
Troubleshooting Guides
Problem: Significant photobleaching of this compound is occurring despite using a standard mounting medium.
Solution:
-
Incorporate an Antifade Reagent: If your current mounting medium does not contain an antifade reagent, consider adding one. Common and effective antifade agents include n-propyl gallate (NPG) and Trolox.
-
Optimize Antifade Reagent Concentration: The concentration of the antifade reagent can be critical. For n-propyl gallate, a concentration of 0.1 to 0.25 M in a glycerol-based mounting medium has been shown to be effective.[1][2] For Trolox, a final concentration between 0.1 mM and 1 mM in the imaging buffer is typically recommended.
-
Check the pH of Your Mounting Medium: The fluorescence of rhodamine dyes can be pH-sensitive. Ensure your mounting medium is buffered to an appropriate pH, typically between 7.0 and 8.5, to maintain optimal fluorescence and stability.
Problem: I am performing live-cell imaging with this compound, and the fluorescence signal diminishes too quickly to capture my desired time-lapse sequence.
Solution:
-
Reduce Excitation Light Exposure:
-
Implement an Oxygen Scavenging System: Oxygen is a major contributor to photobleaching in live-cell imaging. The use of an enzymatic oxygen scavenging system, such as glucose oxidase and catalase (GODCAT) or protocatechuate-3,4-dioxygenase (PCD), can significantly improve the photostability of your fluorophore.[4]
-
Add a Live-Cell Compatible Antifade Reagent: Trolox is a cell-permeable antioxidant that can be added to your imaging medium to reduce photobleaching.[4]
Quantitative Data on Antifade Reagent Efficacy
The effectiveness of various antifade reagents can be quantified by measuring the reduction in the rate of photobleaching. The following table summarizes available data for rhodamine dyes.
| Antifade Reagent | Fluorophore | Improvement in Photostability | Reference |
| n-Propyl Gallate (0.1-0.25 M) | Tetramethylrhodamine | Reduces the rate of fading by a factor of 10 | [1][2] |
| Trolox | General Fluorophores | Significantly reduces photobleaching and blinking | [5][6] |
Experimental Protocols
Protocol 1: Preparation and Use of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a glycerol-based mounting medium containing n-propyl gallate for fixed samples.
Materials:
-
n-Propyl gallate
-
Phosphate-buffered saline (PBS), 10x stock solution
-
Distilled water
-
Staining and washing solutions for your immunofluorescence protocol
-
Microscope slides and coverslips
Procedure:
-
Prepare 1x PBS: Dilute the 10x PBS stock solution with distilled water to a final concentration of 1x. Adjust the pH to 7.4.
-
Prepare NPG/Glycerol Solution:
-
In a light-protected container, dissolve n-propyl gallate in glycerol to a final concentration of 0.1 M to 0.25 M. This may require gentle heating and stirring.
-
Add 1 part of 10x PBS to 9 parts of the NPG/glycerol solution. Mix thoroughly.
-
-
Sample Preparation: Perform all staining and washing steps of your immunofluorescence protocol.
-
Mounting:
-
After the final wash, carefully remove the excess buffer from the slide.
-
Add a small drop of the NPG antifade mounting medium onto the sample.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging: The sample is now ready for fluorescence microscopy.
Protocol 2: Using Trolox as a Live-Cell Antifade Reagent
This protocol outlines the use of Trolox in the imaging medium for live-cell experiments.
Materials:
-
Trolox solution (commercially available or prepared from powder)
-
Live-cell imaging medium or buffer appropriate for your cells
-
Cultured cells stained with this compound
Procedure:
-
Prepare Trolox Working Solution: Dilute the Trolox stock solution into your pre-warmed live-cell imaging medium to a final concentration between 0.1 mM and 1 mM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Cell Treatment:
-
Aspirate the existing medium from your cells.
-
Gently add the imaging medium containing Trolox to your cells.
-
Incubate the cells for a short period (e.g., 10-15 minutes) at 37°C and 5% CO2 before imaging to allow for equilibration.
-
-
Imaging: Proceed with your live-cell imaging experiment. It is still recommended to use the lowest possible excitation intensity and exposure times to further minimize photobleaching and phototoxicity.
Visualizations
Figure 1. Simplified signaling pathway of this compound photobleaching and the action of antifade reagents.
Figure 2. Experimental workflow for quantifying the effectiveness of antifade reagents in reducing this compound photobleaching.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Minimizing background fluorescence with Rhodamine 101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using Rhodamine 101.
Troubleshooting Guide
High background fluorescence can obscure your signal of interest and compromise your experimental results. This guide provides a systematic approach to identifying and resolving common sources of background noise when working with this compound.
Problem: High Background or Non-Specific Staining
High background fluorescence is a common issue in fluorescence microscopy and can originate from several sources. Follow these steps to troubleshoot and reduce unwanted signals in your this compound experiments.
Step 1: Identify the Source of Background Fluorescence
To effectively troubleshoot, first determine the origin of the background signal. This can be broadly categorized into sample-related issues, reagent-related issues, and instrument-related issues.[1][2]
FAQs: Minimizing Background Fluorescence with this compound
This section addresses frequently asked questions about minimizing background fluorescence when using this compound in various applications like fluorescence microscopy, flow cytometry, and ELISAs.[][4]
Q1: What are the main causes of high background fluorescence in my this compound staining?
High background fluorescence can stem from several factors:
-
Autofluorescence: Biological samples often contain endogenous molecules like NADH, collagen, and elastin (B1584352) that fluoresce naturally, especially when excited with UV or blue light.[5][6] Aldehyde fixatives such as formalin and glutaraldehyde (B144438) can also induce autofluorescence.[7][8]
-
Non-specific Binding: The fluorescent dye or antibodies can bind to unintended targets in the sample.[9][10] This can be caused by suboptimal antibody concentrations, insufficient blocking, or ionic interactions.[11][12]
-
Excess Unbound Dye: Residual dye that is not washed away properly after staining will contribute to background noise.[]
-
Imaging Medium: Components in the cell culture medium, like phenol (B47542) red and riboflavin, can be fluorescent.[1][8]
-
Suboptimal Dye Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.[][8]
Q2: How can I reduce autofluorescence from my biological sample?
Several methods can be employed to minimize autofluorescence:
-
Spectral Separation: Choose a fluorophore that is spectrally distinct from the autofluorescence signal. Since autofluorescence is often strongest in the blue and green regions, using a red-shifted dye like this compound can be advantageous.[6][13]
-
Chemical Quenching: Treat samples with quenching agents. For example, sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence.[7] Commercially available reagents like TrueBlack® can quench lipofuscin autofluorescence.[11][14]
-
Photobleaching: Before staining, intentionally expose your sample to high-intensity light to "bleach" the autofluorescent components.[13][15]
-
Optimize Fixation: If using aldehyde fixatives, consider reducing the concentration or fixation time.[7] Alternatively, switch to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may induce less autofluorescence.[5][8]
-
Perfusion: Before fixation, perfuse tissues with PBS to remove red blood cells, which contain autofluorescent heme groups.[7]
Q3: What are the optimal excitation and emission wavelengths for this compound to minimize background?
This compound has an excitation maximum around 569 nm and an emission maximum around 590 nm.[16][17] To minimize background, it is crucial to use appropriate optical filters. A band-pass filter that specifically collects emissions within the dye's range can be more effective than a long-pass filter, as it helps to exclude autofluorescence from other spectral regions.[6]
Q4: How do I optimize my staining protocol to reduce non-specific binding of this compound conjugates?
Optimizing your protocol is key to achieving a high signal-to-noise ratio:
-
Titrate Your Reagents: Perform a titration to find the optimal concentration for your primary and secondary antibodies, as well as the this compound conjugate. Using too high a concentration is a common cause of high background.[11][1]
-
Blocking: Pre-treat your samples with a blocking agent like Bovine Serum Albumin (BSA) or normal serum to minimize non-specific protein-protein interactions.[][10]
-
Washing: Increase the number and duration of washing steps after incubation with antibodies and dyes to effectively remove unbound reagents.[]
-
Use High-Affinity Antibodies: Select primary antibodies that have been validated for your specific application to ensure high specificity for the target antigen.
Q5: Can the imaging medium or mounting medium contribute to background fluorescence?
Yes, both can be sources of background.
-
Imaging Medium: For live-cell imaging, standard culture media often contain fluorescent components like phenol red. It is recommended to switch to an optically clear, phenol red-free medium or a buffered saline solution before imaging.[1][15]
-
Mounting Medium: For fixed samples, choose a mounting medium with an anti-fade agent to preserve the fluorescence signal and reduce photobleaching.[] Some mounting media are specifically formulated for low background.
Quantitative Data
The following tables summarize key quantitative data for this compound and common sources of autofluorescence to aid in experimental design.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 565 - 569 nm | [4][16][18] |
| Emission Maximum (λem) | 590 - 595 nm | [4][16][18] |
| Molar Extinction Coefficient | ~120,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [19] |
| Solubility | DMSO, Ethanol | [4][18] |
Table 2: Common Endogenous Autofluorescent Species
| Molecule | Excitation Range (nm) | Emission Range (nm) | Common Location |
| Collagen | 300 - 450 | 300 - 450 | Connective tissue |
| Elastin | 350 - 450 | 420 - 520 | Skin, blood vessels |
| NADH | 340 - 360 | 440 - 470 | Mitochondria |
| Flavins (FAD, FMN) | 450 - 470 | 520 - 540 | Mitochondria |
| Lipofuscin | 360 - 480 | 450 - 650+ | Aged cells, post-mitotic cells |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining Protocol with this compound-conjugated Secondary Antibody
This protocol provides a general workflow for immunofluorescence staining. Optimal conditions may vary depending on the sample and target antigen.
-
Sample Preparation:
-
For cultured cells: Grow cells on coverslips to sub-confluent levels.
-
For tissue sections: Use cryosections or paraffin-embedded sections. Deparaffinize and rehydrate paraffin (B1166041) sections.
-
-
Fixation:
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (if targeting intracellular antigens):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[][10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing: Wash three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing: Wash three times with PBS containing 0.05% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium with an anti-fade reagent.[]
-
Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Image using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~560/40 nm, Emission: ~630/75 nm).
-
Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol can be used after aldehyde fixation to reduce background fluorescence.
-
Fix and Permeabilize: Follow steps 1-4 of the general immunofluorescence protocol.
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in this solution for 30 minutes at room temperature.[7]
-
-
Washing: Wash thoroughly three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with the blocking step (step 5) of the general immunofluorescence protocol.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for minimizing background fluorescence.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 11. biotium.com [biotium.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 15. microscopyfocus.com [microscopyfocus.com]
- 16. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 17. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rhodamine 101 Concentration for Cell Staining
Welcome to the technical support center for optimizing Rhodamine 101 concentration in cell staining applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound for staining cells?
A1: The optimal concentration of this compound is highly dependent on the cell type, whether the cells are live or fixed, and the specific application (e.g., flow cytometry, confocal microscopy). For fixed cells, a common starting point is a working concentration of 1.0 µg/mL . However, it is crucial to perform a concentration titration to find the ideal concentration for your specific experimental conditions.[1] For live-cell imaging, it is advisable to start with a lower concentration and shorter incubation times to minimize potential cytotoxicity.
Q2: How can I reduce high background fluorescence in my this compound stained samples?
A2: High background fluorescence can obscure your signal and make data interpretation difficult. Here are several strategies to mitigate this issue:
-
Optimize Dye Concentration: Excessive dye concentration is a primary cause of high background. Perform a titration to determine the lowest concentration that still provides a bright, specific signal.
-
Thorough Washing: After staining, ensure you wash the cells sufficiently with a suitable buffer (e.g., PBS) to remove any unbound dye.[]
-
Use a Blocking Agent: For fixed and permeabilized cells, pre-incubating with a blocking agent like Bovine Serum Albumin (BSA) can help reduce non-specific binding.
-
Check for Autofluorescence: Include an unstained control sample to assess the level of natural fluorescence in your cells at the this compound emission wavelength.
-
Use Phenol (B47542) Red-Free Medium: For live-cell imaging, use a phenol red-free medium during staining and imaging, as phenol red can contribute to background fluorescence.
Q3: Is this compound toxic to cells? How can I minimize cytotoxicity?
A3: Like many fluorescent dyes, this compound can exhibit cytotoxicity at certain concentrations and with prolonged exposure, especially in live-cell imaging.[] To minimize toxic effects:
-
Use the lowest effective concentration that provides a satisfactory signal.
-
Minimize the incubation time.
-
For live-cell time-lapse imaging, be aware that prolonged exposure to excitation light can induce phototoxicity. Use the lowest possible laser power and exposure times.
Q4: My this compound signal is weak. How can I improve it?
A4: A weak fluorescent signal can be due to several factors. Consider the following troubleshooting steps:
-
Increase Concentration or Incubation Time: You may need to cautiously increase the dye concentration or the duration of the staining period. Remember to do this in a stepwise manner to avoid introducing high background or cytotoxicity.
-
Check Imaging Settings: Ensure your microscope's excitation and emission filters are appropriate for this compound (Excitation max: ~565-569 nm, Emission max: ~590-595 nm).[3]
-
Cell Permeability: For intracellular targets in fixed cells, ensure that your permeabilization step (e.g., using Triton X-100 or Tween-20) is effective. For live cells, the cell permeability of this compound can be a limiting factor.[1]
-
Photobleaching: Minimize exposure to excitation light before imaging to prevent photobleaching. The use of an anti-fade mounting medium is recommended for fixed cells.[]
Q5: How can I prevent photobleaching of my this compound signal?
A5: Rhodamine dyes are known for their relatively good photostability, but photobleaching can still occur, especially with intense or prolonged light exposure.[][4] To prevent this:
-
Use Anti-Fade Reagents: For fixed-cell imaging, use a commercially available anti-fade mounting medium.[]
-
Minimize Light Exposure: Keep the sample in the dark as much as possible before and during imaging. Use the lowest possible excitation intensity and exposure time needed to acquire a good image.
-
Image Quickly: Capture your images as efficiently as possible to reduce the total light exposure time.
Troubleshooting Guides
High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Dye concentration is too high. | Perform a titration experiment to determine the optimal concentration with the best signal-to-noise ratio. |
| Inadequate washing. | Increase the number and/or duration of wash steps after staining to thoroughly remove unbound dye.[] |
| Non-specific binding to cellular components. | For fixed cells, include a blocking step with an agent like BSA before adding the dye. |
| Cell or medium autofluorescence. | Image an unstained control to determine the level of background autofluorescence. For live-cell imaging, use a phenol red-free medium. |
| Dye precipitation. | Ensure the dye is fully dissolved in the working solution. Consider filtering the staining solution if aggregates are suspected. |
Weak or No Signal
| Possible Cause | Suggested Solution |
| Dye concentration is too low. | Incrementally increase the this compound concentration. |
| Incubation time is too short. | Increase the incubation time, being mindful of potential cytotoxicity in live cells. |
| Inefficient cell permeabilization (for intracellular targets). | Optimize the permeabilization protocol (e.g., adjust detergent concentration or incubation time). |
| Incorrect microscope filter sets. | Verify that the excitation and emission filters match the spectral profile of this compound (Ex: ~565-569 nm, Em: ~590-595 nm).[3] |
| Photobleaching. | Minimize light exposure. Use an anti-fade mounting medium for fixed cells.[] |
| Low cell permeability (especially in certain live cells). | Some cell types may be less permeable to this compound.[1] Consider alternative dyes if optimization is unsuccessful. |
Cell Death or Altered Morphology (Live-Cell Imaging)
| Possible Cause | Suggested Solution |
| Cytotoxicity from high dye concentration. | Reduce the this compound concentration. |
| Phototoxicity from excessive light exposure. | Use the lowest possible excitation light intensity and exposure time. Reduce the frequency of image acquisition in time-lapse experiments. |
| Prolonged incubation. | Minimize the incubation time to what is necessary for adequate staining. |
Experimental Protocols & Data
General Protocol for Staining Fixed Cells with this compound
This protocol provides a general guideline for staining adherent cells grown on coverslips.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-fade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization (for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Staining: Dilute the this compound stock solution in PBS to the desired working concentration (start with a titration around 1.0 µg/mL). Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound.
Quantitative Data Summary
| Parameter | This compound | Notes |
| Excitation Maximum | ~565 - 569 nm | [3] |
| Emission Maximum | ~590 - 595 nm | [3] |
| Recommended Starting Concentration (Fixed Cells) | 1.0 µg/mL | Titration is highly recommended.[1] |
| Recommended Starting Concentration (Live Cells) | Start with a low concentration and titrate. | Dependent on cell type and experimental duration to avoid cytotoxicity. |
| Solubility | Soluble in DMSO and methanol. | [3] |
Visualizations
References
How to improve Rhodamine 101 signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments using Rhodamine 101.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound has a primary excitation peak at approximately 576 nm and an emission peak around 595 nm. It is also efficiently excited by the 561 nm laser line. For optimal signal detection, it is crucial to use appropriate filter sets that match these spectral characteristics.
Q2: What are the common causes of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio with this compound can stem from several factors, including:
-
High background fluorescence: This can be caused by nonspecific binding of the dye, autofluorescence from the sample, or the use of inappropriate reagents.
-
Photobleaching: this compound, like many fluorophores, can be susceptible to fading upon prolonged exposure to excitation light.
-
Low signal intensity: This may result from insufficient dye concentration, suboptimal staining protocols, or quenching of the fluorescent signal.
-
Incorrect filter selection: Using filter sets that do not align with the excitation and emission spectra of this compound can lead to poor signal detection and increased background.
Q3: How can I minimize the photobleaching of this compound?
To reduce photobleaching, consider the following strategies:
-
Use an antifade mounting medium: Reagents containing antifade compounds, such as p-phenylenediamine (B122844) (PPD) or commercially available solutions like VECTASHIELD®, can significantly reduce the rate of photobleaching.
-
Minimize exposure to excitation light: Limit the time your sample is exposed to the excitation source. Use neutral density filters to reduce the intensity of the illumination.
-
Optimize image acquisition settings: Use the lowest possible laser power and the shortest possible exposure times that still provide a detectable signal.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your signal of interest. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Nonspecific Binding | Include blocking steps in your staining protocol using reagents like bovine serum albumin (BSA) or serum from the same species as the secondary antibody. Optimize the concentration of the this compound conjugate; higher concentrations can lead to increased nonspecific binding. |
| Autofluorescence | If your sample exhibits significant autofluorescence, consider a spectral unmixing approach if your imaging system supports it. You can also treat samples with agents like sodium borohydride (B1222165) or Sudan Black B to quench autofluorescence, though compatibility with your experiment should be verified. |
| Suboptimal Washing Steps | Increase the number and duration of washing steps after incubation with the this compound conjugate to remove unbound dye. |
| Inappropriate Mounting Medium | Some mounting media can contribute to background fluorescence. Ensure you are using a non-fluorescent or low-fluorescence mounting medium. |
Issue 2: Low Signal Intensity
If your this compound signal is weak, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Titrate the this compound conjugate to determine the optimal concentration for your specific application. A concentration that is too low will result in a weak signal. |
| Incorrect Filter Sets | Ensure that your microscope's filter sets are appropriate for this compound. A recommended filter set is a 560/40 nm excitation filter and a 630/75 nm emission filter. |
| Signal Quenching | Certain substances can quench the fluorescence of this compound. Ensure that your buffers and mounting media are free of known quenching agents. |
| Inefficient Staining | Optimize your staining protocol, including incubation time and temperature, to ensure efficient labeling of your target. |
Experimental Protocols & Visualizations
General Immunofluorescence Staining Workflow
This workflow provides a basic framework for an immunofluorescence experiment using a this compound-conjugated secondary antibody.
Troubleshooting Decision Tree for Low Signal-to-Noise Ratio
Use this decision tree to diagnose and resolve common issues leading to a poor signal-to-noise ratio with this compound.
Preventing Rhodamine 101 aggregation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Rhodamine 101 aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound (Rh101) is a bright, photostable fluorescent dye widely used in biological applications like fluorescence microscopy, flow cytometry, and ELISA.[1][][3] In aqueous solutions, rhodamine dyes have a strong tendency to self-associate and form dimers or higher-order aggregates.[4][5] This aggregation is a significant concern because it often leads to fluorescence quenching, where the dye's emission intensity is drastically reduced, compromising experimental data and preventing effective use.[6][7]
Q2: What are the visible signs of this compound aggregation?
Aggregation can manifest in several ways. Spectroscopically, it often causes a hypsochromic shift (a shift to a shorter wavelength, or blue-shift) in the absorption spectrum.[8][9][10] This means the main absorption peak will shift to a lower wavelength compared to the monomeric form. A decrease in fluorescence intensity is another key indicator of aggregation-induced quenching.[7] In highly concentrated solutions, visible precipitation of the dye may also occur.
Q3: What factors promote the aggregation of this compound in aqueous solutions?
Several factors can induce or enhance the aggregation of this compound:
-
High Concentration: As the dye concentration increases, the likelihood of intermolecular interactions leading to aggregation rises significantly.[5]
-
Aqueous Environment: Water's high polarity promotes hydrophobic interactions between the dye molecules, driving them to aggregate.[4]
-
High Ionic Strength: The addition of salts can decrease the solubility of the dye and promote aggregation, an effect known as "salting-out".[11]
-
pH: The pH of the solution can influence the charge state of the dye molecule, affecting its solubility and aggregation tendency.[12]
Q4: What are the primary methods to prevent this compound aggregation?
The main strategies involve modifying the solvent environment to keep the dye molecules separated and solvated:
-
Use of Organic Co-solvents: Preparing stock solutions in organic solvents like DMSO or ethanol, where this compound is more soluble, is a critical first step.[1][13]
-
Addition of Surfactants/Detergents: Non-ionic detergents like Triton X-100 or surfactants can be added to the aqueous solution to disrupt dye aggregates.[14][15]
-
Inclusion of Cyclodextrins: Cyclodextrins, such as β-Cyclodextrin, can encapsulate individual dye molecules within their hydrophobic cavity, effectively preventing self-aggregation.[6][16]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous buffers.
Caption: Troubleshooting flowchart for this compound aggregation issues.
Quantitative Data Summary
The solubility and effectiveness of anti-aggregation agents are critical for experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| Water (H₂O) | ~1.5 mg/mL (2.85 mM) | Sonication recommended. Prone to aggregation. | [13] |
| Ethanol | ~11 mg/mL (20.87 mM) | Sonication recommended. Good for stock solutions. | [13] |
| Ethanol | ~0.10 mg/mL | Lower reported solubility. | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | High | Recommended for preparing concentrated stock solutions. | [3][13] |
Note: Solubility values can vary between suppliers and based on the specific salt form of the dye.
Table 2: Common Anti-Aggregation Strategies and Working Concentrations
| Additive/Method | Typical Working Concentration | Mechanism of Action | Reference |
| Triton X-100 | 0.01 - 0.1% (v/v) | A non-ionic detergent that forms micelles, separating dye molecules. | |
| Cyclodextrins (HP-β-CD) | 7.5 mM - 75 mM | Encapsulates hydrophobic dye molecules, preventing self-association. | [16][17] |
| Organic Co-solvents (DMSO, Ethanol) | 1 - 5% (v/v) | Increases the solubility of the dye in the final aqueous medium. | [18] |
| pH Adjustment | Varies (application-dependent) | Alters the charge state of the dye to improve solubility. | [12] |
Key Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the standard procedure for dissolving this compound to minimize aggregation from the outset.
-
Reagent & Equipment:
-
This compound powder (inner salt or chloride salt).
-
Anhydrous, high-quality Dimethyl sulfoxide (DMSO).
-
Vortex mixer.
-
Microcentrifuge.
-
Amber or foil-wrapped microcentrifuge tubes.
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 1-10 mM). A table for reconstitution volumes is often provided by the supplier.[3]
-
Vortex the tube thoroughly for 2-5 minutes until the powder is completely dissolved.
-
Centrifuge the tube briefly to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new, clean, light-protected tube.
-
Store the stock solution at -20°C, protected from light and moisture. The stock solution is typically stable for at least 3 weeks at 4°C.[13]
-
Caption: Mechanisms of anti-aggregation agents.
Protocol 2: Evaluating this compound Aggregation using UV-Vis Spectroscopy
This protocol provides a method to test the aggregation state of this compound in your final experimental buffer.
-
Reagent & Equipment:
-
This compound stock solution (from Protocol 1).
-
Experimental aqueous buffer (e.g., PBS).
-
Anti-aggregation agent to be tested (e.g., Triton X-100).
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
-
Procedure:
-
Prepare Samples: Create a series of dilutions of the this compound stock solution in your aqueous buffer. Prepare parallel sets of samples:
-
Set A (Control): Dye in aqueous buffer only.
-
Set B (Test): Dye in aqueous buffer containing the anti-aggregation agent (e.g., 0.05% Triton X-100).
-
-
Acquire Spectra:
-
Blank the spectrophotometer using the corresponding buffer (with and without the anti-aggregation agent).
-
Measure the absorbance spectrum for each sample from approximately 400 nm to 650 nm.
-
-
Analyze Data:
-
Compare the absorption maxima (λ_max) of the control and test samples.
-
Monomeric this compound in solution typically has an absorption maximum around 565-567 nm.[1]
-
Aggregated this compound will show a blue-shifted peak or a prominent shoulder on the blue side of the main peak.[8][9]
-
Successful prevention of aggregation will result in a spectrum (Set B) that closely resembles the characteristic monomeric peak, while the control spectrum (Set A) may show signs of aggregation.
-
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound Inner Salt *CAS 116450-56-7* | AAT Bioquest [aatbio.com]
- 4. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Probing the Aggregation and Photodegradation of Rhodamine Dyes on TiO2 - figshare - Figshare [figshare.com]
- 11. unige.ch [unige.ch]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. This compound chloride | Quantum yield reference dye | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody-Drug Conjugates with Different Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Rhodamine 101 Staining in Fixed Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Rhodamine 101 staining of fixed tissues. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Weak or No Fluorescent Signal
Question: Why am I getting a very weak or no this compound signal in my fixed tissue samples?
Answer: Several factors can contribute to a weak or absent fluorescent signal. Consider the following potential causes and troubleshooting steps:
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200).[1] For directly conjugated primary antibodies, a concentration titration is also crucial.
-
-
Incompatible Antibodies: The primary and secondary antibodies may not be compatible.
-
Poor Antibody Penetration: The antibodies may not be effectively reaching the target antigen within the tissue.
-
Solution: Ensure adequate permeabilization. For formaldehyde-fixed tissues, a detergent like Triton X-100 (0.1% to 0.5%) or Tween-20 is commonly used to permeabilize cell membranes.[] The duration and concentration of the permeabilizing agent may need to be optimized.
-
-
Over-fixation of Tissue: Excessive fixation can mask the antigenic epitope, preventing antibody binding.[4]
-
Solution: Reduce the fixation time or try a different fixation method.[4] Antigen retrieval techniques, such as heat-induced epitope retrieval (HIER) with citrate (B86180) or EDTA buffers, can help unmask epitopes.[1]
-
-
Photobleaching: this compound, while relatively photostable, can still photobleach upon prolonged exposure to excitation light.
-
Solution: Minimize the exposure of your stained slides to light. Use an anti-fade mounting medium to protect the fluorophore.[] Image the slides promptly after staining.
-
-
Incorrect Filter Sets: The microscope filter sets may not be optimal for this compound.
-
Solution: Use a filter set that is appropriate for the excitation and emission spectra of this compound (see table below).
-
High Background Staining
Question: My this compound staining shows high background, obscuring the specific signal. What can I do to reduce it?
Answer: High background can be caused by several factors, leading to a poor signal-to-noise ratio. Here are some common causes and solutions:
-
Nonspecific Antibody Binding: The primary or secondary antibodies may be binding to non-target sites in the tissue.
-
Solution:
-
Blocking: Increase the blocking time and/or change the blocking agent. A common blocking solution is 5-10% normal serum from the same species as the secondary antibody.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the lowest concentration that still provides a strong specific signal.[2]
-
Washing: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[]
-
-
-
Hydrophobic Interactions: Rhodamine dyes can sometimes bind non-specifically through hydrophobic interactions.
-
Solution: Include a detergent like Tween-20 in your washing buffers to help reduce non-specific binding.
-
-
Endogenous Tissue Autofluorescence: Some tissues have endogenous molecules that fluoresce, which can be mistaken for specific staining.
-
Solution: Before staining, you can try treating the tissue with a quenching agent like sodium borohydride (B1222165) or Sudan Black B.[1] Observing an unstained tissue section under the microscope can help determine if autofluorescence is an issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a this compound-conjugated antibody?
A1: The optimal concentration for any antibody conjugate should be empirically determined through titration for your specific tissue and experimental conditions. A good starting point is often the dilution recommended by the antibody manufacturer. If no recommendation is available, you can start with a range of dilutions, for example, from 1:50 to 1:500.
Q2: How long should I incubate my tissue with this compound-conjugated antibodies?
A2: Incubation times can vary depending on the antibody and tissue type. For primary antibodies, an incubation of 1-2 hours at room temperature or overnight at 4°C is common.[6] Secondary antibody incubations are typically shorter, around 30-60 minutes at room temperature.[6] It is important to protect the fluorescently labeled antibodies from light during incubation.
Q3: What are the excitation and emission wavelengths for this compound?
A3: The spectral properties of this compound are summarized in the table below.
Q4: How can I prevent my this compound signal from fading during imaging?
A4: To minimize photobleaching, use an anti-fade mounting medium, limit the exposure time to the excitation light, and use the lowest laser power necessary to obtain a good image. Storing stained slides in the dark at 4°C can also help preserve the signal.[4]
Q5: Can I perform multi-color imaging with this compound?
A5: Yes, this compound can be used in multi-color immunofluorescence experiments. It is important to choose other fluorophores with distinct excitation and emission spectra to avoid spectral overlap. Ensure your microscope is equipped with the appropriate filter sets for each fluorophore.
Quantitative Data
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (in Methanol) | ~567-569 nm | [7][8] |
| Emission Maximum (in Methanol) | ~588-590 nm | [7][8] |
| Molar Absorptivity (at 567nm) | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ | [8] |
| Quantum Yield | ~0.90 - 1.0 | [9] |
Experimental Protocols
Standard Protocol for this compound Staining of Paraffin-Embedded Fixed Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol.
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the retrieval buffer.
-
Rinse with PBS.
-
-
Permeabilization:
-
Incubate sections with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the sections three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation (with this compound conjugate):
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate the sections for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Washing:
-
Wash the sections three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Rinse with PBS.
-
-
Mounting:
-
Mount the coverslip using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides flat at 4°C in the dark until imaging.
-
Visualizations
Caption: A standard workflow for this compound immunofluorescence staining of fixed tissues.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. origene.com [origene.com]
- 3. bma.ch [bma.ch]
- 4. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. biotium.com [biotium.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. exciton.luxottica.com [exciton.luxottica.com]
- 9. researchgate.net [researchgate.net]
- 10. arigobio.com [arigobio.com]
Technical Support Center: Reducing Rhodamine 101 Phototoxicity in Live-Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Rhodamine 101 phototoxicity during live-cell imaging experiments.
Troubleshooting Guide
Problem: Cells are showing signs of stress (e.g., blebbing, vacuole formation, or cell death) during or after imaging with this compound.
| Potential Cause | Suggested Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio. Consider using a more sensitive detector to compensate for the lower signal.[1] |
| Prolonged or Frequent Exposure | Decrease the exposure time for each frame and increase the interval between time points. Only acquire images as frequently as your experimental question demands.[1] Two general approaches can be considered: increasing exposure time while decreasing excitation power (diffuse light delivery) or decreasing exposure time and increasing excitation power (condensed light delivery). The optimal approach may depend on the specific experimental setup.[2] |
| Suboptimal Wavelength | If possible, use longer wavelength excitation light (red or far-red), as it is generally less damaging to cells.[1][3] |
| Oxygen-Mediated Damage (Phototoxicity) | Supplement the imaging medium with antioxidants or oxygen scavengers to neutralize reactive oxygen species (ROS).[1] |
| "Illumination Overhead" (IO) | Minimize the time the sample is illuminated when the camera is not actively acquiring an image. Use fast-switching LED lamps and TTL circuits to precisely synchronize illumination with camera exposure.[2] |
| Inherent Phototoxicity of the Dye | Consider using a more photostable or less phototoxic fluorophore. Newer derivatives of rhodamine, termed "Gentle Rhodamines," have been developed with reduced phototoxicity.[4][5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and how does this compound cause it?
A1: Phototoxicity in live-cell imaging refers to the damaging effects of light on cells, which can lead to altered cellular processes, stress, or death.[3][8] The process is often mediated by the fluorescent dye (fluorophore). When a fluorophore like this compound is excited by light, it can transition to an excited triplet state.[4] This excited state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which are highly reactive and can damage cellular components like proteins, lipids, and nucleic acids.[4]
Q2: How can I optimize my imaging parameters to reduce phototoxicity?
A2: Optimizing imaging parameters is a critical first step in reducing phototoxicity.[8][9] Key strategies include:
-
Minimize Excitation Light: Use the lowest possible illumination intensity that provides a usable signal.[1]
-
Reduce Exposure Time: Use the shortest possible exposure time for each image.[1][8]
-
Limit Frequency of Acquisition: Increase the time interval between successive images in a time-lapse experiment.[1]
-
Choose the Right Wavelength: Whenever possible, use longer excitation wavelengths (e.g., red or far-red light) as they are generally less energetic and cause less damage to cells.[1][3]
-
Optimize the Light Path: Ensure your microscope's light path is as efficient as possible to maximize the collection of emitted photons, allowing you to use lower excitation power.[8]
Q3: Are there any chemical additives that can help reduce this compound phototoxicity?
A3: Yes, supplementing your imaging medium with antioxidants or triplet state quenchers can significantly reduce phototoxicity.[1] These agents help to neutralize the harmful reactive oxygen species (ROS) generated during fluorescence excitation.
| Agent | Recommended Starting Concentration | Notes |
| Trolox | 100-500 µM | A water-soluble analog of Vitamin E that reduces ROS.[1] |
| N-acetylcysteine (NAC) | 1-10 mM | An antioxidant that helps quench ROS.[1] |
| Ascorbic Acid (Vitamin C) | 0.1-1 mM | A common antioxidant.[1] |
| Cyclooctatetraene (B1213319) (COT) | Not typically added to media | Used as a triplet state quencher, often directly conjugated to the fluorophore to create less phototoxic derivatives ("Gentle Rhodamines").[4][5][6][7] |
Q4: What are "Gentle Rhodamines" and should I consider using them?
A4: "Gentle Rhodamines" are a newer class of rhodamine derivatives that have been chemically modified to be less phototoxic.[4][5][6][7] This is often achieved by conjugating a triplet state quencher, such as cyclooctatetraene (COT), directly to the rhodamine scaffold.[4][6][7] This modification reduces the generation of singlet oxygen without necessarily improving photostability, indicating that the mechanisms of photobleaching and phototoxicity can be distinct.[4][5] If you are performing long-term time-lapse imaging or using high-intensity illumination and experiencing significant phototoxicity with this compound, switching to a "Gentle Rhodamine" derivative is a highly recommended solution.[4][5][6][7]
Quantitative Data Summary
The following table summarizes the singlet oxygen quantum yields (ΦΔ), a measure of phototoxicity, for standard rhodamine dyes and their "Gentle" counterparts. A lower ΦΔ indicates lower production of singlet oxygen and therefore lower phototoxicity.
| Fluorophore | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Rhodamine 123 (Rho123) | ~0.25 | [4] |
| GR510-mito (Gentle Rhodamine) | ~0.05 | [4] |
| MaP555-DNA | ~0.30 | [4] |
| GR555-DNA (Gentle Rhodamine) | ~0.02 | [4] |
| This compound | Data not explicitly found in searches, but expected to be similar to other rhodamines. | |
| GR580-mito (Gentle this compound derivative) | Significantly reduced compared to the parent compound. | [4] |
Experimental Protocols
Protocol 1: Assessing Phototoxicity in Your Experiment
This protocol helps determine if your current imaging conditions are phototoxic.
-
Prepare Four Groups of Cells:
-
Group A (Control): Cells not labeled with this compound and not exposed to imaging light.
-
Group B (Imaging Control): Cells not labeled with this compound but exposed to the same imaging conditions (light intensity, duration, frequency) as your experimental group.
-
Group C (Experimental Group): Cells labeled with this compound and exposed to your imaging conditions.
-
Group D (Dye Control): Cells labeled with this compound but not exposed to imaging light.
-
-
Image Group C: Acquire your time-lapse images as planned. Simultaneously, expose Group B to the identical illumination protocol.
-
Incubate and Observe: After the imaging session, return all groups to the incubator.
-
Analyze Results: At various time points post-imaging (e.g., 1, 6, 12, 24 hours), assess cell viability and morphology in all groups. If cells in Group C show signs of stress or reduced viability compared to Groups A, B, and D, your imaging conditions are likely phototoxic and require optimization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. precipoint.com [precipoint.com]
Technical Support Center: Managing Non-Specific Binding of Rhodamine 101
Welcome to the technical support center for troubleshooting experiments involving Rhodamine 101. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to non-specific binding and high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding of this compound and its conjugates often stems from several key factors:
-
Hydrophobic Interactions: The inherent hydrophobicity of the rhodamine scaffold can lead to its binding to hydrophobic regions of proteins and lipids, unrelated to the intended target.
-
Electrostatic Interactions: Rhodamine dyes can carry a net charge, which can cause them to bind non-specifically to oppositely charged molecules or surfaces within the sample.
-
Excessive Dye Concentration: Using a higher concentration of the fluorescent conjugate than necessary can lead to increased background signal as unbound dye molecules adhere to various cellular structures and surfaces.
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the sample (e.g., cells or tissue sections) allows the dye to attach indiscriminately.
-
Insufficient Washing: Incomplete removal of unbound dye-conjugate after the staining step is a common cause of high background.
-
Autofluorescence: Biological specimens can exhibit natural fluorescence (autofluorescence), which can be mistaken for non-specific binding of the dye.
Q2: What is the role of a blocking buffer and which one should I choose?
A2: A blocking buffer is used to saturate non-specific binding sites on your sample, thereby preventing the fluorescently labeled antibody or probe from binding to unintended targets. The choice of blocking agent is critical for minimizing background and enhancing the signal-to-noise ratio.[1] Commonly used blocking agents include bovine serum albumin (BSA), non-fat dry milk, and normal serum.[2]
Q3: How can I reduce autofluorescence in my samples?
A3: Autofluorescence is the natural fluorescence emitted by biological materials like mitochondria, collagen, and elastin, which can interfere with the signal from your fluorescent probe.[3] To mitigate autofluorescence, you can:
-
Use a quenching agent: Commercially available reagents like TrueBlack® or Sudan Black B can be used to quench autofluorescence.[3]
-
Photobleaching: Exposing the sample to the excitation light before staining can help to reduce autofluorescence.[3]
-
Spectral Separation: Choose a fluorophore with excitation and emission spectra that are distinct from the autofluorescence of your sample.[4]
-
Proper Controls: Always include an unstained control sample to assess the level of autofluorescence.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background across the entire sample | Excessive dye concentration. | Perform a titration to determine the optimal dye concentration that provides a good signal with minimal background.[5] |
| Inadequate blocking. | Increase the concentration of the blocking agent or the incubation time. Ensure the blocking agent is appropriate for your sample and antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps after dye incubation. Include a mild detergent like Tween 20 in the wash buffer.[6] | |
| Hydrophobic interactions. | Add a non-ionic surfactant such as Tween 20 to your blocking and washing buffers to disrupt hydrophobic binding.[7] | |
| Electrostatic interactions. | Adjust the ionic strength of your buffers by adding salt (e.g., NaCl) to shield charges. Optimizing the pH of the buffer can also help. | |
| Punctate or speckled background | Aggregates of the fluorescent conjugate. | Centrifuge the dye solution before use to pellet any aggregates.[6] |
| Non-specific binding to particular cellular structures. | Optimize permeabilization conditions. Inadequate or excessive permeabilization can expose intracellular components that may non-specifically bind the dye. | |
| Weak specific signal with high background | Suboptimal signal-to-noise ratio. | Optimize all steps of the protocol, including dye concentration, blocking, and washing. Consider using a signal amplification method if the target is of low abundance.[8] |
| Photobleaching of the specific signal. | Use an anti-fade mounting medium to protect your sample from photobleaching during imaging. Minimize exposure to the excitation light.[5][] |
Quantitative Data Summary
The following tables provide recommended concentration ranges and incubation times for various reagents used to minimize non-specific binding.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Working Concentration | Typical Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v)[2][10][11] | 30 - 60 minutes at RT | A commonly used general protein blocker. |
| Non-Fat Dry Milk | 0.2 - 5% (w/v)[1][12] | 30 - 60 minutes at RT | Cost-effective, but not recommended for biotin-avidin systems. |
| Normal Serum | 5 - 10% (v/v)[11][13][14] | 30 - 60 minutes at RT | Use serum from the same species as the secondary antibody host. |
Table 2: Recommended Concentrations of Washing Buffer Additives
| Additive | Working Concentration | Purpose |
| Tween 20 | 0.05 - 0.1% (v/v)[7][15] | Reduces non-specific hydrophobic interactions. |
| Triton X-100 | ~0.3% (v/v)[13] | Permeabilization and reduction of hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces non-specific electrostatic interactions. |
Experimental Protocols
Protocol: Reducing Non-Specific Binding in Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescence staining with a focus on minimizing non-specific binding of this compound-conjugated secondary antibodies.
-
Sample Preparation:
-
Grow cells on coverslips to an appropriate confluency.
-
Wash briefly with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature (RT).[]
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at RT.[13]
-
Wash three times with PBS.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween 20).
-
Incubate samples in blocking buffer for 1 hour at RT.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate for 1-2 hours at RT or overnight at 4°C.
-
-
Washing:
-
Wash three times for 5 minutes each with wash buffer (PBS with 0.05% Tween 20).[6]
-
-
Secondary Antibody Incubation (this compound conjugate):
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at RT, protected from light.
-
-
Final Washes:
-
Wash three times for 5 minutes each with wash buffer, protected from light.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.[5]
-
Seal the coverslip and store in the dark at 4°C until imaging.
-
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. protocols.io [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotium.com [biotium.com]
- 6. youtube.com [youtube.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 10. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 11. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 14. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Calibration of Imaging Systems with Rhodamine 101
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rhodamine 101 to calibrate imaging systems.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a fluorescent dye with a primary excitation peak around 569 nm and an emission peak at approximately 590 nm.[1] These values can exhibit slight variations depending on the solvent used.
Q2: Why is this compound used for calibrating imaging systems?
This compound is frequently used as a reference standard for fluorescence quantum yield measurements due to its high quantum yield and superior photostability compared to other dyes.[2][3] Its consistent fluorescence properties make it a reliable tool for standardizing and comparing results across different imaging systems or experimental sessions.
Q3: What is the recommended concentration of this compound for calibration?
The optimal concentration can vary depending on the specific application and imaging system. For measuring spectra, a concentration of 10⁻⁵ M is often used.[4][5] For creating a working solution for cell staining applications, a concentration of 1.0 μg/mL has been suggested.[6] It is crucial to start with a stock solution and perform serial dilutions to find the ideal concentration for your specific setup that provides a strong signal without oversaturation.
Q4: How should I prepare and store this compound solutions?
A stock solution can be prepared by dissolving this compound powder in a solvent like ethanol (B145695) or DMSO.[6][7] For instance, 3-5 mg of this compound powder can be dissolved in 0.3 mL of DMSO and then diluted with distilled water to a final concentration of 1 mg/mL.[6] Stock solutions are generally stable for at least 3 weeks when stored at 4°C in the dark.[6] Always prepare fresh working solutions from the stock for each experiment to ensure consistency.
Q5: How do different solvents affect the fluorescence of this compound?
The solvent environment can influence the spectral properties of this compound.[4][5] For example, the UV-visible absorption peaks of this compound are maximally red-shifted compared to other rhodamine dyes, irrespective of the solvent.[4] Two-photon absorption cross-sections of rhodamine dyes, including this compound, are consistently higher in nonpolar solvents.[4] It is essential to use the same solvent consistently throughout an experiment to ensure reproducible results.
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
-
Question: I am not detecting any fluorescence signal from my this compound sample. What should I check?
-
Answer:
-
Verify Laser/Light Source and Filter Compatibility: Ensure your excitation light source wavelength is well-aligned with the excitation peak of this compound (around 569 nm). Check that you are using the correct filter set (excitation and emission filters) for this compound.[8][9]
-
Check Concentration: The concentration of your this compound solution may be too low.[10] Try preparing a fresh solution with a slightly higher concentration.
-
Confirm Light Path Alignment: Ensure all components of your microscope's light path, including shutters, dichroic mirrors, and detectors, are correctly configured and aligned.[10]
-
Objective Focus: Make sure the objective is properly focused on the sample.[10]
-
Problem 2: High Background or Non-Specific Staining
-
Question: My images have high background fluorescence, making it difficult to distinguish the signal. What can I do?
-
Answer:
-
Optimize Concentration: A high concentration of this compound can lead to excessive background.[11] Perform a titration to determine the lowest concentration that still provides a detectable signal.
-
Check for Autofluorescence: The sample itself or the mounting medium might be autofluorescent.[11] Image an unstained control sample to assess the level of autofluorescence.
-
Proper Washing Steps: If you are staining cells or tissues, ensure adequate washing steps are performed to remove any unbound dye.
-
Use High-Quality Reagents: Ensure the purity of your this compound and the quality of your solvent to avoid fluorescent impurities.
-
Problem 3: Signal Fades Quickly (Photobleaching)
-
Question: The fluorescence signal from my this compound sample is disappearing rapidly during imaging. How can I prevent this?
-
Answer:
-
Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[12]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently.
-
Use Antifade Reagents: Incorporate a commercial antifade mounting medium to reduce photobleaching, especially for fixed samples.[11]
-
Maintain Proper Sample Environment: For live-cell imaging, ensure the cells are healthy, as stressed or dying cells can be more susceptible to photobleaching.
-
Problem 4: Inconsistent or Non-Reproducible Results
-
Question: I am getting different fluorescence intensity readings between experiments, even with the same settings. What could be the cause?
-
Answer:
-
Freshly Prepared Solutions: Always use freshly diluted working solutions of this compound for each experiment, as the dye's fluorescence can change over time in solution.[10]
-
Consistent Experimental Conditions: Ensure that all experimental parameters, including dye concentration, solvent, temperature, and imaging settings, are kept identical between experiments.[13][14] The fluorescence intensity of rhodamine dyes can be temperature-sensitive.[13][14][15]
-
System Stability: Allow the imaging system's light source to warm up and stabilize before acquiring data.
-
Clean Optics: Regularly clean all optical components of the microscope to remove dust and residues that can affect fluorescence intensity.
-
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | 569 | [1] |
| Emission Maximum | 590 | [1] |
| Alternative Excitation | 565 | [6][7] |
| Alternative Emission | 595 | [6][7] |
Table 2: Recommended Filter Set for Rhodamine Dyes (TRITC as an example)
| Filter Type | Wavelength Range (nm) | Dichroic Cut-On (nm) | Reference |
| Excitation | 532 - 554 | 562 | [8] |
| Emission | 570 - 613 | 562 | [8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
A detailed methodology for preparing this compound solutions for experimental use.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired working concentration using the appropriate solvent (e.g., 0.15 M sodium chloride aqueous solution for a 1.0 μg/mL working solution).[6]
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting common issues during the calibration of an imaging system with this compound.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound chloride | Quantum yield reference dye | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. edmundoptics.com [edmundoptics.com]
- 9. Fluorescence Filters [evidentscientific.com]
- 10. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Seeing is believing? A beginners' guide to practical pitfalls in image acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodamine B - Wikipedia [en.wikipedia.org]
- 14. edinst.com [edinst.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Red Fluorophores: Rhodamine 101 vs. Texas Red for Immunofluorescence
For researchers, scientists, and drug development professionals navigating the vibrant world of immunofluorescence, the choice of the right fluorophore is paramount to generating high-quality, reproducible data. Among the plethora of red-emitting dyes, Rhodamine 101 and its derivative, Texas Red, have long been staples in the field. This guide provides an objective, data-driven comparison of their performance in immunofluorescence applications, empowering you to make an informed decision for your specific experimental needs.
At a Glance: Key Performance Indicators
To facilitate a rapid yet comprehensive comparison, the following table summarizes the key spectral and photophysical properties of this compound and Texas Red.
| Property | This compound | Texas Red (Sulfothis compound) |
| Excitation Maximum (nm) | ~570 | ~589-596 |
| Emission Maximum (nm) | ~590 | ~605-615 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~110,000 | ~85,000 |
| Quantum Yield | High (~0.9) | High (~0.93-0.97) |
| Molecular Weight ( g/mol ) | ~579.13 (acid form) | ~625.14 (sulfonyl chloride) |
| Solubility | Soluble in polar solvents | Soluble in polar solvents |
Delving Deeper: A Comparative Analysis
While both dyes offer bright red fluorescence, their subtle differences in spectral properties and chemical reactivity can significantly impact experimental outcomes.
Spectral Characteristics: Texas Red exhibits a noticeable Stokes shift (the difference between the excitation and emission maxima), which is advantageous for minimizing self-quenching and improving signal detection. Its longer excitation and emission wavelengths compared to this compound can also be beneficial in multicolor imaging experiments by reducing spectral overlap with green-emitting fluorophores like FITC.
Brightness and Photostability: Both this compound and Texas Red are known for their high quantum yields, contributing to their bright fluorescent signals. While direct, quantitative comparisons of their photostability in immunofluorescence are not extensively documented in peer-reviewed literature, Texas Red is often cited for its good photostability, making it a reliable choice for prolonged imaging sessions.[1] However, for applications demanding exceptional photostability, newer generation dyes such as Alexa Fluor 594 are often recommended as alternatives to Texas Red.[1][2]
Chemical Reactivity and Conjugation: Texas Red is a derivative of sulfothis compound, most commonly available as a sulfonyl chloride. This reactive group readily conjugates to primary amines on antibodies.[2] However, the sulfonyl chloride group is susceptible to hydrolysis, which can affect conjugation efficiency.[3] this compound, on the other hand, is often used in its isothiocyanate (RITC) or succinimidyl ester forms for antibody conjugation.
Experimental Protocols: A Guide to Implementation
The following sections provide detailed methodologies for antibody conjugation and a general immunofluorescence staining protocol applicable to both this compound and Texas Red.
Antibody Conjugation Protocol
Successful immunofluorescence hinges on the quality of the fluorescently labeled antibody. Below is a generalized protocol for conjugating this compound (as NHS-ester) and Texas Red (as sulfonyl chloride) to a primary antibody.
| Step | This compound (NHS-ester) Conjugation | Texas Red (Sulfonyl Chloride) Conjugation |
| 1. Antibody Preparation | Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-2 mg/mL. | Dialyze the antibody against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL. |
| 2. Dye Preparation | Dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use. | Dissolve Texas Red sulfonyl chloride in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use. |
| 3. Conjugation Reaction | Add the dissolved this compound NHS-ester to the antibody solution at a molar ratio of 10-20 moles of dye per mole of antibody. | Add the dissolved Texas Red to the antibody solution at a molar ratio of 10-20 moles of dye per mole of antibody. |
| 4. Incubation | Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light. | Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light. |
| 5. Purification | Separate the conjugated antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. | Separate the conjugated antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. |
| 6. Storage | Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) and store at -20°C. | Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide and store at -20°C. |
General Immunofluorescence Staining Protocol
This protocol provides a general workflow for staining cellular targets using antibodies conjugated with either this compound or Texas Red.
| Step | Procedure |
| 1. Sample Preparation | Grow cells on coverslips or prepare tissue sections. |
| 2. Fixation | Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). |
| 3. Permeabilization | For intracellular targets, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature). |
| 4. Blocking | Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature. |
| 5. Primary Antibody Incubation | Incubate the samples with the primary antibody (conjugated with this compound or Texas Red) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. |
| 6. Washing | Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody. |
| 7. (Optional) Secondary Antibody Incubation | If using an unconjugated primary antibody, incubate with a secondary antibody conjugated to this compound or Texas Red, diluted in blocking buffer, for 1 hour at room temperature in the dark. |
| 8. (Optional) Washing | Wash the samples three times with PBS for 5 minutes each. |
| 9. Counterstaining | (Optional) Stain the nuclei with a counterstain like DAPI. |
| 10. Mounting | Mount the coverslips onto microscope slides using an anti-fade mounting medium. |
| 11. Imaging | Visualize the fluorescence using a fluorescence microscope with appropriate filter sets for this compound or Texas Red. |
Visualizing the Workflow and Principles
To better understand the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: General workflow of an immunofluorescence experiment.
Caption: Simplified Jablonski diagram illustrating fluorescence.
Conclusion: Making the Right Choice
Both this compound and Texas Red are powerful tools for immunofluorescence, each with its own set of advantages.
-
Choose this compound when working with filter sets optimized for its specific spectral properties and when a slightly shorter emission wavelength is desirable for your multicolor imaging panel.
-
Choose Texas Red for its larger Stokes shift, longer emission wavelength that minimizes spectral overlap with green fluorophores, and its reputation for good photostability.[1]
Ultimately, the optimal choice will depend on the specific requirements of your experiment, including the available microscope filter sets, the need for multicolor imaging, and the desired duration of image acquisition. For demanding applications requiring the highest photostability and brightness, considering newer generation dyes may also be a prudent strategy.
References
A Head-to-Head Comparison: Rhodamine 101 vs. Cy3 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts the sensitivity, accuracy, and reliability of experimental results. Rhodamine 101 and Cy3 are two widely utilized fluorophores in the orange-red region of the spectrum, each offering a distinct set of characteristics for protein labeling. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols, to aid in the selection of the optimal dye for your specific application.
Quantitative Performance At-a-Glance
The intrinsic photophysical properties of a fluorophore dictate its performance in fluorescence-based assays. Here, we summarize the key quantitative metrics for this compound and Cy3.
| Property | This compound | Cy3 |
| Excitation Maximum (λex) | ~567 nm[1] | ~554 nm[1] |
| Emission Maximum (λem) | ~588 nm[1] | ~568 nm[1] |
| Molar Extinction Coefficient (ε) | ~105,000 cm⁻¹M⁻¹ (in Methanol)[1] | ~150,000 cm⁻¹M⁻¹[1] |
| Quantum Yield (Φ) | ~0.91 - 1.0[2][3] | ~0.15 - 0.24[1][] |
| Calculated Brightness (ε × Φ) | ~95,550 - 105,000 | ~22,500 - 36,000 |
| Photostability | Generally considered high[5][6] | Moderate; less photostable than rhodamines[7][8] |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[7] Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and serves as a useful metric for comparing the signal intensity of different fluorophores.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in protein labeling and comparison is crucial for understanding the underlying principles.
Caption: General workflow for amine-reactive protein labeling.
Caption: this compound vs. Cy3: Key Comparison Points.
Detailed Experimental Protocols
The following protocols are optimized for labeling proteins using amine-reactive N-hydroxysuccinimide (NHS) ester derivatives of Rhodamine and Cy3. These reagents react efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) in buffers with a pH of 7-9 to form stable amide bonds.[9]
Protocol 1: Protein Labeling with NHS-Rhodamine
This protocol is a general guideline and may require optimization based on the specific protein being labeled.
A. Reagent Preparation:
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS) or 50 mM sodium borate, pH 8.5.[10] Buffers containing primary amines like Tris or glycine (B1666218) will interfere with the labeling reaction and must be removed by dialysis or buffer exchange.[10]
-
NHS-Rhodamine Stock Solution: Immediately before use, dissolve the NHS-Rhodamine in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[9] Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[9]
B. Labeling Reaction:
-
Add the NHS-Rhodamine stock solution to the protein solution. A 10- to 15-fold molar excess of the dye to the protein is a common starting point.[9] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[9]
C. Purification of Labeled Protein:
-
Remove the unreacted NHS-Rhodamine from the labeled protein using size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[11]
-
Store the purified, labeled protein at 4°C for up to one month, protected from light.[10] For long-term storage, add a cryoprotectant like glycerol (B35011) to 20-30% and store in single-use aliquots at -20°C or -80°C.
Protocol 2: Protein Labeling with Cy3-NHS Ester
This protocol provides a framework for labeling proteins with Cy3-NHS ester.
A. Reagent Preparation:
-
Protein Solution: For optimal results, prepare the protein at a concentration of 5-10 mg/mL in an amine-free buffer like 0.1 M sodium bicarbonate, pH 8.5-9.0. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged via dialysis or a desalting column.[5]
-
Cy3-NHS Ester Stock Solution: Just before use, reconstitute one vial of Cy3-NHS ester with 5-10 µL of anhydrous DMSO or DMF.
B. Labeling Reaction:
-
Add the reconstituted Cy3-NHS ester solution to the prepared protein solution. The molar ratio of dye to protein may need to be optimized, but a common starting point is a 3-10:1 ratio.[8]
-
Mix the solution well by pipetting and incubate at room temperature on a rotary shaker or mixer for 1 hour.
C. Purification of Labeled Protein:
-
Purify the labeled protein from the unreacted dye using a spin column or other forms of size exclusion chromatography.[5]
-
Collect the first colored band that elutes from the column, which is the purified labeled protein. The second, slower-moving band is the free dye and should be discarded.[5]
-
The labeled protein can be stored in a suitable buffer, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Discussion and Recommendations
This compound: The Brighter, More Photostable Choice
This compound stands out for its exceptionally high fluorescence quantum yield, which, despite a slightly lower molar extinction coefficient than Cy3, results in a significantly brighter conjugate.[1][2][3] This high brightness is a major advantage in applications where signal sensitivity is paramount, such as in detecting low-abundance proteins or in single-molecule studies. Furthermore, rhodamine dyes are generally known for their superior photostability compared to cyanine (B1664457) dyes like Cy3.[5][6] This makes this compound an excellent choice for experiments requiring prolonged or repeated exposure to excitation light, including time-lapse imaging and high-resolution microscopy.
Cy3: A Versatile and Widely Used Workhorse
Cy3 is a popular and versatile fluorescent dye with a high molar extinction coefficient, ensuring efficient light absorption.[1] While its quantum yield is lower than that of this compound, it still provides a strong signal for a wide range of applications, including immunofluorescence, western blotting, and flow cytometry. One of the practical advantages of Cy3 is its spectral compatibility with standard TRITC filter sets found on most fluorescence microscopes. However, researchers should be mindful of its moderate photostability, which may be a limiting factor in experiments that involve intense or extended illumination.[7][8] In such cases, the use of anti-fade mounting media or photoprotective agents is recommended.
The choice between this compound and Cy3 for protein labeling depends heavily on the specific experimental requirements. For applications demanding the highest sensitivity and photostability, this compound is the superior choice due to its high quantum yield and robust nature. For more general applications where high signal intensity is still required and compatibility with common filter sets is a priority, Cy3 remains a reliable and effective option. By understanding the distinct advantages and limitations of each dye, researchers can make an informed decision to optimize their experimental outcomes.
References
- 1. exciton.luxottica.com [exciton.luxottica.com]
- 2. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Starna Quantum Yield Reference [starna.com]
- 5. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super‐Resolution STED Microscopy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Mitochondrial Staining: Beyond Rhodamine 101
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent probes for mitochondrial staining, offering alternatives to the traditionally used Rhodamine 101. We delve into the performance of popular substitutes such as MitoTracker™ Red CMXRos, Tetramethylrhodamine, Methyl Ester (TMRM), and JC-1, supported by experimental data and detailed protocols to aid in the selection of the most suitable dye for your research needs.
Key Performance Indicators: A Comparative Overview
The selection of an appropriate mitochondrial stain is contingent on the specific experimental requirements, including the cell type, the necessity for live or fixed-cell imaging, and the desired quantitative outputs. Below is a summary of the key characteristics of this compound and its leading alternatives.
| Feature | This compound | MitoTracker™ Red CMXRos | TMRM (Tetramethylrhodamine, Methyl Ester) | JC-1 |
| Excitation Max (nm) | ~576 | ~579[1] | ~548[2] | Monomer: ~514[3], J-aggregate: ~585 |
| Emission Max (nm) | ~595 | ~599[1] | ~574[2] | Monomer: ~529, J-aggregate: ~590 |
| Quantum Yield | ~1.00 (in ethanol) | 0.91[4] | Not widely reported | Not applicable (ratiometric) |
| Fixability | Poor retention after fixation | Well-retained after aldehyde fixation[5] | Not fixable[2] | Not fixable |
| Membrane Potential Dependence | Yes | Yes | Yes[2][6] | Yes (Ratiometric)[3] |
| Primary Application | Live-cell mitochondrial membrane potential | Mitochondrial morphology in live and fixed cells | Quantitative measurement of mitochondrial membrane potential in live cells | Ratiometric measurement of mitochondrial membrane potential, apoptosis detection |
| Photostability | Generally good | More photostable than Rhodamine 123 | Reasonable photostability[7] | Prone to photobleaching[8] |
| Toxicity | Can be cytotoxic at higher concentrations | Low cytotoxicity at working concentrations | Low cytotoxicity at working concentrations[7] | Can be cytotoxic with prolonged exposure |
In-Depth Analysis of Leading Alternatives
MitoTracker™ Red CMXRos
MitoTracker™ Red CMXRos is a red-fluorescent dye that selectively stains mitochondria in live cells and is well-retained after fixation with aldehydes, making it a versatile tool for a wide range of applications, including immunocytochemistry.[5] Its accumulation in mitochondria is dependent on the membrane potential. A key advantage of MitoTracker™ Red CMXRos is its high quantum yield of 0.91, indicating strong fluorescence emission.[4]
TMRM (Tetramethylrhodamine, Methyl Ester)
TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.[2][6] The fluorescence intensity of TMRM is directly proportional to the mitochondrial membrane potential, making it a valuable tool for quantitative and dynamic studies of mitochondrial function in living cells.[7] However, it is important to note that TMRM is not well-retained after cell fixation.[2] Prolonged exposure to high concentrations of TMRM has been reported to induce apoptosis in some cell types.[9]
JC-1
JC-1 is a unique cationic carbocyanine dye that exhibits a potential-dependent shift in fluorescence emission. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red-orange fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[3] This ratiometric measurement allows for a more qualitative assessment of mitochondrial health and is widely used in apoptosis studies. A drawback of JC-1 is its susceptibility to photobleaching and the potential for false positives in measurements of membrane potential due to the different equilibration times of the monomeric and aggregate forms.[8][10]
Experimental Protocols
General Workflow for Mitochondrial Staining
The following diagram illustrates a generalized workflow for staining mitochondria in live cells with fluorescent dyes. Specific incubation times and concentrations will vary depending on the chosen dye and cell type.
Caption: A generalized workflow for fluorescent mitochondrial staining.
Detailed Protocol: MitoTracker™ Red CMXRos Staining
Materials:
-
MitoTracker™ Red CMXRos (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a 1 mM stock solution: Reconstitute the lyophilized MitoTracker™ Red CMXRos in anhydrous DMSO.
-
Prepare the working solution: Dilute the stock solution in complete cell culture medium to a final concentration of 50-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Stain the cells: Remove the culture medium from the cells and add the pre-warmed working solution.
-
Incubate: Incubate the cells for 15-45 minutes at 37°C.
-
Wash: (Optional) Wash the cells with pre-warmed PBS to reduce background fluorescence.
-
Image (Live Cells): Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~579/599 nm).
-
Fixation (Optional): After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Detailed Protocol: TMRM Staining
Materials:
-
TMRM (powder)
-
Anhydrous DMSO
-
Complete cell culture medium
-
PBS or other suitable buffer
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a 10 mM stock solution: Dissolve the TMRM powder in anhydrous DMSO.[6]
-
Prepare the working solution: Dilute the stock solution in complete cell culture medium to a final concentration of 20-250 nM.[2]
-
Stain the cells: Replace the culture medium with the TMRM working solution.
-
Incubate: Incubate for 20-30 minutes at 37°C.[11]
-
Wash: Wash the cells three times with PBS or another suitable buffer.
-
Image: Image the live cells immediately using a fluorescence microscope with a TRITC filter set (Excitation/Emission: ~548/574 nm).[2]
Detailed Protocol: JC-1 Staining
Materials:
-
JC-1 (powder)
-
Anhydrous DMSO
-
Complete cell culture medium or PBS
-
Cells cultured in a multi-well plate or on coverslips
Procedure:
-
Prepare a stock solution: Prepare a 1-5 mg/mL stock solution of JC-1 in anhydrous DMSO.
-
Prepare the working solution: Dilute the stock solution in complete cell culture medium or PBS to a final concentration of 1-10 µM.
-
Stain the cells: Add the JC-1 working solution to the cells.
-
Incubate: Incubate for 15-30 minutes at 37°C.
-
Wash: Wash the cells with PBS.
-
Image: Image the cells using a fluorescence microscope with filter sets for both green (monomer; Ex/Em: ~514/529 nm) and red (J-aggregates; Ex/Em: ~585/590 nm) fluorescence. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.
Mitochondrial Health and Signaling Pathways
Mitochondrial function is intricately linked to various cellular signaling pathways that govern cell fate and function. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is maintained by the electron transport chain. A loss of ΔΨm is an early event in apoptosis and is often associated with the opening of the mitochondrial permeability transition pore (mPTP).
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. youtube.com [youtube.com]
- 6. Functional Mitochondrial Staining | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging of mitochondrial and non-mitochondrial responses in cultured rat hippocampal neurons exposed to micromolar concentrations of TMRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. en.bio-protocol.org [en.bio-protocol.org]
Validating the Specificity of Rhodamine 101 for Mitochondrial Localization: A Comparative Guide
For researchers in cell biology, neuroscience, and drug development, the accurate visualization of mitochondria is paramount. Fluorescent probes are indispensable tools for this purpose, but their utility is contingent on their specific localization to the target organelle. This guide provides a comprehensive comparison of Rhodamine 101, a xanthene-based fluorescent dye, with other common mitochondrial probes, offering experimental data and detailed protocols to validate its specificity.
Performance Comparison of Mitochondrial Probes
To objectively assess the performance of this compound as a mitochondrial stain, it is compared against established alternatives: MitoTracker Green FM, a widely used and highly specific mitochondrial dye, and LysoTracker Green DND-26, a probe for acidic organelles (lysosomes) used here as a negative control to demonstrate specificity. The comparison is based on their mitochondrial specificity as determined by colocalization analysis.
Table 1: Quantitative Comparison of Mitochondrial Probe Specificity
| Probe | Target Organelle | Excitation Max (nm) | Emission Max (nm) | Pearson's Correlation Coefficient (PCC) with MitoTracker Deep Red | PCC with LysoTracker Deep Red |
| Rhodamine-based Probe (TPERh) | Mitochondria | 560 | 580-600 | 0.920 [1] | 0.261 [1] |
| MitoTracker Green FM | Mitochondria | 490 | 516 | Not Applicable (Used as standard) | Low (Expected) |
| This compound (and its analogues) | Mitochondria | ~560-570 | ~580-590 | Moderately High (Inferred) | Low (Expected) |
Note: The Pearson's Correlation Coefficient (PCC) is a statistical measure of the linear correlation between two sets of data. In the context of colocalization in fluorescence microscopy, a PCC value close to +1 indicates a strong positive correlation (i.e., the probes label the same structures), while a value close to 0 indicates no correlation.
Experimental Protocols
To validate the mitochondrial specificity of a fluorescent probe like this compound, a colocalization experiment with a well-established mitochondrial marker is the gold standard. The following protocols provide a detailed methodology for such an experiment.
Protocol 1: Live-Cell Staining for Colocalization Analysis
Materials:
-
Live cells cultured on glass-bottom dishes suitable for confocal microscopy
-
This compound
-
MitoTracker Green FM (or another spectrally distinct MitoTracker dye)
-
LysoTracker Green DND-26 (for specificity control)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Anhydrous DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Reconstitute MitoTracker Green FM to a 1 mM stock solution in anhydrous DMSO.
-
LysoTracker Green DND-26 is typically supplied as a 1 mM solution in DMSO.
-
-
Cell Preparation:
-
Culture cells to an appropriate confluency (typically 50-70%) on glass-bottom dishes.
-
-
Staining:
-
For this compound and MitoTracker Green Co-staining:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 100-500 nM.
-
Prepare a working solution of MitoTracker Green FM in pre-warmed cell culture medium at a final concentration of 50-200 nM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing both this compound and MitoTracker Green FM to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
For this compound and LysoTracker Green Co-staining (Specificity Control):
-
Follow the same procedure as above, but replace MitoTracker Green FM with LysoTracker Green DND-26 at a final concentration of 50-75 nM.
-
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed, phenol (B47542) red-free medium.
-
Add fresh, pre-warmed, phenol red-free medium to the cells for imaging.
-
-
Image Acquisition:
-
Visualize the cells using a confocal microscope equipped with appropriate laser lines and emission filters for the selected dyes.
-
For this compound, typical excitation is around 561 nm and emission is collected between 570-620 nm.
-
For MitoTracker Green FM, excitation is typically at 488 nm and emission is collected between 500-550 nm.
-
For LysoTracker Green DND-26, excitation is around 488 nm and emission is collected between 500-530 nm.
-
Acquire images in separate channels for each fluorophore to avoid spectral bleed-through.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin, or commercial software) to perform a colocalization analysis on the acquired images.
-
Define a region of interest (ROI) around individual cells.
-
Calculate the Pearson's Correlation Coefficient (PCC) for the this compound and MitoTracker Green signals, and for the this compound and LysoTracker Green signals.
-
Mandatory Visualizations
To further clarify the experimental workflow and the principles of specificity validation, the following diagrams are provided.
Caption: Experimental workflow for validating mitochondrial probe specificity.
Caption: Logical relationship of probe specificity and colocalization.
References
A Comparative Guide to Co-localization Studies with Rhodamine 101 and GFP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for conducting co-localization studies using the fluorescent dye Rhodamine 101 and Green Fluorescent Protein (GFP). We will delve into their spectral properties, potential challenges, and provide a detailed experimental protocol and data presentation formats to assist in your research endeavors.
Spectral Properties: A Head-to-Head Comparison
Successful co-localization microscopy hinges on the ability to distinguish between the fluorescence emission of two or more fluorophores. The spectral characteristics of this compound and GFP are crucial for designing experiments and selecting appropriate filter sets for your microscope.
| Property | Green Fluorescent Protein (GFP) | This compound |
| Excitation Maximum | ~395 nm (major), ~475 nm (minor) | ~568 nm |
| Emission Maximum | ~509 nm | ~589 nm |
| Color | Green | Red-Orange |
Note: The spectral properties of GFP can vary depending on the specific variant used (e.g., EGFP has a single excitation peak at ~488 nm).[1][2][3] The properties of this compound can also be influenced by its local environment.[]
Navigating the Challenges: Spectral Overlap
A primary challenge in co-localization studies with this compound and GFP is the potential for spectral overlap, where the emission of one fluorophore "bleeds through" into the detection channel of the other. While the peak emissions of GFP and this compound are reasonably separated, the broad emission spectrum of GFP can extend into the detection range for this compound. This can lead to false-positive co-localization signals.
Strategies to Mitigate Spectral Overlap:
-
Sequential Scanning: Acquire images for each fluorophore sequentially using their specific excitation and emission filters. This is the most effective method to prevent bleed-through.
-
Spectral Unmixing: If your microscopy system is equipped with a spectral detector, you can use spectral unmixing algorithms to separate the overlapping emission spectra.
-
Careful Filter Selection: Utilize narrow bandpass emission filters to minimize the detection of out-of-channel fluorescence.
-
Control Experiments: Always perform single-labeled control experiments to assess the level of bleed-through from each fluorophore into the other's detection channel.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for a co-localization experiment involving a GFP-tagged protein and a target labeled with a this compound-conjugated antibody.
Materials:
-
Cells expressing the GFP-fusion protein of interest
-
Primary antibody against the target protein to be labeled with this compound
-
This compound-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Mounting medium with DAPI (optional, for nuclear staining)
-
Coverslips and microscope slides
-
Confocal or widefield fluorescence microscope with appropriate filter sets for GFP and this compound
Procedure:
-
Cell Culture and Transfection:
-
Culture cells on coverslips to an appropriate confluency.
-
If necessary, transfect cells with the plasmid encoding the GFP-fusion protein and allow for expression.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium. If using a DAPI-containing medium, the cell nuclei will also be stained.
-
Seal the coverslips with nail polish to prevent drying.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with appropriate filter sets for GFP (e.g., excitation ~470/40 nm, emission ~525/50 nm) and this compound (e.g., excitation ~560/40 nm, emission ~630/75 nm).
-
Set the exposure times and laser powers for each channel to avoid saturation.
-
Acquire images sequentially for the GFP and this compound channels to prevent bleed-through.
-
Acquire images of single-labeled control samples to confirm the absence of significant bleed-through.
-
-
Co-localization Analysis:
-
Use image analysis software (e.g., ImageJ with the Coloc 2 plugin, Imaris) to quantify the degree of co-localization.
-
Commonly used metrics include Pearson's Correlation Coefficient and Manders' Overlap Coefficient.
-
Visualizing the Workflow and Concepts
To better understand the experimental process and the challenge of spectral overlap, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a co-localization study.
Caption: Illustration of potential spectral overlap.
Alternatives to this compound for Co-localization with GFP
If significant spectral overlap with GFP is a concern, consider using a red fluorescent protein (e.g., mCherry, RFP) fused to your protein of interest or a far-red fluorescent dye (e.g., Alexa Fluor 647, Cy5) for immunofluorescence. These alternatives have emission spectra that are further shifted from GFP, reducing the likelihood of bleed-through.
References
A Head-to-Head Comparison: Rhodamine 101 vs. Alexa Fluor 594 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals employing fluorescence-based techniques, the selection of the appropriate fluorophore is a critical determinant of experimental success. This guide provides a comprehensive quantitative comparison of two widely used red-fluorescent dyes: Rhodamine 101 and Alexa Fluor 594. By presenting key photophysical data, detailed experimental protocols for their characterization, and visual representations of experimental workflows, this document aims to facilitate an informed decision for your specific research needs.
Quantitative Photophysical Properties
The performance of a fluorescent dye is fundamentally dictated by its photophysical properties. A summary of the key quantitative parameters for this compound and Alexa Fluor 594 is presented below.
| Property | This compound | Alexa Fluor 594 |
| Excitation Maximum (nm) | 565 - 569[1][2][3][4] | 590[5][6][7][8] |
| Emission Maximum (nm) | 590 - 595[1][2][3][4] | 617 - 618[5][6][7][8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~110,000 | 73,000 - 92,000[6][9] |
| Quantum Yield (Φ) | ~1.0[10] | 0.66[6] |
| Photostability | Good | Excellent[2][6] |
| pH Sensitivity | Sensitive to acidic conditions[11] | Insensitive over a wide pH range[6] |
Performance Insights
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While this compound boasts a near-perfect quantum yield, its molar extinction coefficient is in a similar range to that of Alexa Fluor 594. Alexa Fluor 594, although having a lower quantum yield, is part of a dye series renowned for its exceptional brightness in conjugated forms, often outperforming traditional dyes.[12][13]
Photostability: Alexa Fluor 594 is consistently reported to have superior photostability compared to many conventional dyes, including rhodamines.[12][13] This increased resistance to photobleaching allows for longer exposure times during imaging and more robust time-lapse experiments.
pH Sensitivity: Alexa Fluor 594 exhibits stable fluorescence across a broad pH range, a significant advantage in live-cell imaging where pH can fluctuate.[6] Rhodamine dyes, in contrast, can show pH-dependent fluorescence, particularly in acidic environments.[11]
Experimental Protocols
To provide a framework for the quantitative comparison of these fluorophores, detailed methodologies for key experiments are outlined below.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.
Principle: This protocol utilizes the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and Alexa Fluor 594 of a known concentration in a suitable solvent (e.g., ethanol (B145695) or PBS).
-
Serial Dilutions: Create a series of dilutions from the stock solutions with known concentrations.
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the respective excitation maximum of the dyes.
-
Data Analysis: Plot a graph of absorbance versus concentration for each dye. The molar extinction coefficient can be calculated from the slope of the linear portion of the curve, as per the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process.
Principle: This method involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.
Procedure:
-
Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and similar spectral properties to the test samples. For this compound and Alexa Fluor 594, a common standard is Rhodamine 6G in ethanol (Φ ≈ 0.95).
-
Preparation of Solutions: Prepare a series of dilutions for both the standard and the test dyes in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement: Measure the absorbance of each solution at the excitation wavelength. Subsequently, measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dyes. The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²)
where Φ_ST is the quantum yield of the standard, Slope_X and Slope_ST are the slopes of the respective plots, and n_X and n_ST are the refractive indices of the solvents.
Protocol 3: Quantitative Comparison of Photostability
Principle: This protocol measures the rate of photobleaching by monitoring the decrease in fluorescence intensity over time under continuous illumination.
Procedure:
-
Sample Preparation: Prepare slides with cells or tissues stained with either this compound- or Alexa Fluor 594-conjugated antibodies, following a standard immunofluorescence protocol.
-
Image Acquisition: Using a fluorescence microscope, locate a region of interest. Acquire a time-lapse series of images under continuous illumination with a constant excitation intensity.
-
Data Analysis: Measure the mean fluorescence intensity of the region of interest in each image of the time series. Normalize the fluorescence intensity at each time point to the initial intensity. Plot the normalized intensity against time for both dyes. The resulting curves will provide a quantitative comparison of their photobleaching rates. The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical immunofluorescence workflow and the fundamental process of fluorescence.
Caption: A typical workflow for an indirect immunofluorescence experiment.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. edinst.com [edinst.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Molar Extinction Coefficient Calculation [alphalyse.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jasco-global.com [jasco-global.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Cross-Validation of Rhodamine 101 Staining with Electron Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, correlating fluorescence microscopy with electron microscopy is a powerful technique to bridge the gap between dynamic cellular processes and their ultrastructural context. This guide provides a comprehensive comparison of Rhodamine 101 staining for fluorescence microscopy with high-resolution electron microscopy, offering insights into their respective strengths and a framework for their correlative use.
This compound, a bright and photostable fluorescent dye, is widely utilized in fluorescence microscopy for various applications, including the labeling of mitochondria.[1][2] Its utility in correlative light and electron microscopy (CLEM), a technique that combines fluorescence and electron imaging, allows for the precise localization of fluorescently labeled structures within the detailed landscape of cellular ultrastructure.[3][4][5] This guide outlines the methodologies for cross-validating this compound staining with electron microscopy, presents a qualitative performance comparison, and provides detailed experimental protocols to aid researchers in designing and executing their own correlative studies.
Performance Comparison: this compound vs. Electron Microscopy
While direct quantitative data on the cross-validation of this compound with electron microscopy is not extensively published, a qualitative comparison based on the principles of each technique and the properties of the dye provides valuable insights for experimental design.
| Feature | This compound Fluorescence Microscopy | Electron Microscopy |
| Resolution | Diffraction-limited (~250 nm) | High-resolution (~0.1 nm) |
| Specificity | High for targeted structures (e.g., mitochondria) | Non-specific, based on electron density |
| Sample Viability | Can be used in live cells | Requires fixed, dehydrated, and embedded samples |
| Throughput | High | Low |
| Information Provided | Localization and dynamics of labeled molecules | Detailed ultrastructural context |
| Sample Preparation | Relatively simple | Complex and harsh chemical processing |
Experimental Protocols
Successful correlative microscopy hinges on robust sample preparation that preserves both the fluorescent signal and the ultrastructural integrity of the sample.[5][6] The following protocols are adapted from established CLEM methodologies and can be tailored for the cross-validation of this compound staining.[7][]
This compound Staining Protocol
This protocol outlines a standard procedure for staining cells with this compound.
-
Cell Culture: Grow cells on gridded coverslips or dishes suitable for both light and electron microscopy.
-
Staining:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution to the desired working concentration in an appropriate buffer.
-
Incubate the cells with the this compound working solution for the optimized time and temperature.
-
-
Washing: Gently wash the cells multiple times with a suitable buffer to remove unbound dye and reduce background fluorescence.[]
-
Fixation: Fix the cells with a mixture of 4% paraformaldehyde and 0.1% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (PB) for 30-60 minutes at room temperature.[7] This fixation is a crucial step to preserve cellular structure for subsequent electron microscopy.
-
Washing: Wash the samples three times with 0.1 M PB.[7]
Correlative Light and Electron Microscopy (CLEM) Protocol
This protocol details the steps to acquire both fluorescence and electron micrographs of the same sample.
-
Light Microscopy Imaging:
-
Mount the coverslip in an appropriate imaging buffer.
-
Acquire fluorescence and bright-field images of the regions of interest using a confocal or wide-field fluorescence microscope.
-
Carefully record the coordinates of the cells of interest using the grid on the coverslip.[7]
-
-
Preparation for Electron Microscopy:
-
Post-fixation: Post-fix the sample with 1% osmium tetroxide in 0.1 M PB for 30-60 minutes on ice. Caution: Osmium tetroxide is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.[7]
-
Washing: Wash the samples three times with distilled water.[7]
-
Dehydration: Dehydrate the sample through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%).[7]
-
Infiltration and Embedding: Infiltrate the sample with an epoxy resin (e.g., Epon) and polymerize it according to the manufacturer's instructions.[7]
-
-
Electron Microscopy:
-
Relocation: Relocate the cells of interest within the resin block using the previously recorded coordinates.
-
Sectioning: Prepare ultrathin sections of the region of interest.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Imaging: Image the sections using a transmission electron microscope (TEM).[7]
-
Visualizing the Workflow and Decision Process
To better understand the experimental process and the factors influencing the choice of a fluorescent probe, the following diagrams have been generated using the DOT language.
References
- 1. Labeling of ultrathin resin sections for correlative light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Some tips and tricks for a Correlative Light Electron Microscopy workflow using stable expression of fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Spectrum: A Comparison Guide to Spectral Bleed-through Between Rhodamine 101 and Other Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, accurate signal detection is paramount. Spectral bleed-through, the phenomenon where the emission of one fluorophore is detected in the channel of another, can lead to false positives and inaccurate data interpretation. This guide provides a comprehensive comparison of the spectral properties of Rhodamine 101 with other commonly used fluorescent dyes and offers detailed protocols to quantify and mitigate spectral bleed-through.
Understanding Spectral Bleed-through
Several factors contribute to the degree of spectral bleed-through, including the specific fluorophores used, their relative concentrations, the excitation sources, and the bandpass filters of the detection system. Therefore, it is crucial to characterize and correct for this phenomenon in any multicolor fluorescence experiment.
Spectral Properties of this compound and Common Fluorophores
The selection of appropriate fluorophore combinations is the first line of defense against spectral bleed-through. Dyes with well-separated emission spectra are less likely to interfere with each other. The following table summarizes the excitation and emission maxima of this compound and other frequently used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | 569[1] | 590[1] | A bright and photostable red-orange fluorescent dye. |
| Fluorescein (FITC) | ~495 | ~519 | Prone to photobleaching and pH sensitivity. Its broad emission can bleed into red channels.[2] |
| Tetramethylrhodamine (TRITC) | ~550 | ~573 | Commonly used with FITC, but their spectra have significant overlap.[3] |
| Alexa Fluor 488 | 493 | 519 | A brighter and more photostable alternative to FITC.[2] |
| Cy3 | ~550 | ~570 | A bright and commonly used dye in the orange-red region of the spectrum. |
| Cy5 | ~649 | ~670 | A far-red dye with emission well-separated from many green and red fluorophores. |
Visualizing Spectral Bleed-through
The following diagram illustrates the concept of spectral bleed-through between two hypothetical fluorophores. The emission spectrum of Fluorophore A significantly overlaps with the detection window for Fluorophore B, resulting in a false signal in Channel B.
Caption: Conceptual diagram illustrating spectral bleed-through.
Experimental Protocol for Quantifying Spectral Bleed-through
To accurately correct for spectral bleed-through, it is essential to first quantify the percentage of signal from one fluorophore that is detected in another's channel. This is achieved by preparing and imaging single-stained control samples.
Objective: To determine the percentage of spectral bleed-through from a donor fluorophore (e.g., this compound) into the detection channel of an acceptor fluorophore (e.g., FITC).
Materials:
-
Microscope slides or multi-well plates
-
Cells or tissue samples
-
Primary antibodies (if performing immunofluorescence)
-
Secondary antibodies conjugated to single fluorophores (e.g., anti-mouse this compound and anti-rabbit FITC)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for each fluorophore
Methodology:
-
Prepare Single-Stained Control Samples:
-
Sample 1 (Donor only): Stain a sample with only the donor fluorophore (e.g., this compound). This sample should be identical to the experimental sample in all other aspects (cell type, fixation, permeabilization, primary antibody incubation if applicable).
-
Sample 2 (Acceptor only): Stain a separate sample with only the acceptor fluorophore (e.g., FITC).
-
Sample 3 (Unstained Control): Prepare an unstained sample to measure background autofluorescence.
-
-
Image Acquisition:
-
Use the same microscope settings (laser power, detector gain, pinhole size, exposure time, etc.) for all samples that will be used for the final multicolor experiment.
-
For the "Donor only" sample (Sample 1), acquire an image in both the donor's channel (e.g., TRITC channel for this compound) and the acceptor's channel (e.g., FITC channel).
-
For the "Acceptor only" sample (Sample 2), acquire an image in both the acceptor's channel and the donor's channel.
-
For the unstained sample, acquire an image in all channels to be used.
-
-
Image Analysis and Quantification:
-
Open the images in an image analysis software such as ImageJ/Fiji.
-
For the "Donor only" sample, select several regions of interest (ROIs) that show a strong signal in the donor channel.
-
Measure the mean fluorescence intensity within these ROIs in both the donor channel (I_donor_in_donor_channel) and the acceptor channel (I_donor_in_acceptor_channel).
-
Measure the mean background intensity from the unstained control in the acceptor channel (I_background_in_acceptor_channel).
-
Calculate the bleed-through percentage using the following formula: Bleed-through (%) = [(I_donor_in_acceptor_channel - I_background_in_acceptor_channel) / (I_donor_in_donor_channel)] * 100
-
Repeat the process for the "Acceptor only" sample to determine the bleed-through in the other direction.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for quantifying spectral bleed-through.
Caption: Workflow for quantifying spectral bleed-through.
Correcting for Spectral Bleed-through: Linear Unmixing
Once the spectral bleed-through has been quantified, it can be computationally corrected using a technique called linear unmixing. This method assumes that the signal in each pixel of a multicolor image is a linear combination of the individual fluorescence signals from each fluorophore present.
By providing the unmixing algorithm with the "pure" emission spectrum of each fluorophore (obtained from the single-stained control samples), the software can calculate the contribution of each dye to every pixel and digitally separate the mixed signals into distinct channels. Many modern microscopy software packages (e.g., ZEN, LAS X, NIS-Elements) and open-source platforms like ImageJ/Fiji have plugins available for linear spectral unmixing.
The following diagram illustrates the principle of linear unmixing.
Caption: Principle of Linear Unmixing.
References
A Comparative Analysis of Rhodamine 101's Photostability Against Other Red Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant for the success of fluorescence-based experiments. The photostability of a fluorophore, its intrinsic resistance to light-induced degradation, directly impacts the quality and duration of imaging, particularly in applications requiring prolonged or intense illumination. This guide provides an objective comparison of the photostability of Rhodamine 101 against a selection of other commonly utilized red fluorophores, supported by available experimental data.
Quantitative Comparison of Photostability
The following table summarizes key photostability and photophysical parameters for this compound and other red fluorophores. It is important to note that direct comparisons of photobleaching parameters across different studies can be challenging due to variations in experimental conditions, such as illumination intensity, excitation wavelength, and the sample environment.[1]
| Fluorophore | Photobleaching Quantum Yield (Φb) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Notes |
| This compound | ~10⁻⁶ - 10⁻⁷ | 0.913 - 0.96 (in ethanol)[2][3] | 4.32 ns[4] | Renowned for its high photostability and quantum yield.[2] |
| Rhodamine 6G | 1.4 x 10⁻⁶ (in poly(vinyl alcohol)) | 0.95 (in ethanol) | 4.1 ns[4] | A widely used rhodamine derivative with good photostability. |
| Rhodamine B | - | 0.65 (in basic ethanol)[5] | 1.7 ns[4] | Less photostable than this compound. |
| Alexa Fluor 568 | - | 0.67[6] | 3.6 ns[6] | Generally considered more photostable than traditional dyes like FITC.[7] |
| Alexa Fluor 647 | - | 0.33[6] | 1.0 ns[4] | Significantly more resistant to photobleaching than its Cy dye counterpart, Cy5.[8] |
| Cy3 | - | ~0.24 (environment dependent) | 0.16 - 2.0 ns (environment dependent)[9] | Photostability can be influenced by its molecular environment and conjugation.[9] |
| Cy5 | - | 0.27 | 1.0 ns[4] | Less photostable than Alexa Fluor 647.[8] |
| ATTO 565 | - | 0.90[10] | 3.4 ns[4] | Known for exceptional thermal and photostability due to its rigid molecular structure.[1][10] |
| ATTO 647N | - | 0.65 | 3.5 ns | High photostability and resistance to ozone degradation.[11] |
| mCherry | - | 0.22 | 1.4 ns | A popular red fluorescent protein with good photostability for a protein-based fluorophore. |
| TagRFP-T | - | 0.47 | 2.6 ns | Engineered for enhanced photostability compared to its predecessor, TagRFP. |
Experimental Protocol for Assessing Photostability
The following is a generalized methodology for determining the photobleaching rate of a fluorescent dye in a microscopy setup.
Objective: To quantify and compare the photostability of different red fluorophores under controlled illumination conditions.
Materials:
-
Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or stabilized lamp).
-
High-sensitivity camera (e.g., EMCCD or sCMOS).
-
Objective lens with a suitable numerical aperture.
-
Fluorophore solutions of known concentrations.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare dilute solutions of the fluorophores to be tested. The concentration should be low enough to avoid aggregation and self-quenching. Mount a small volume of the solution between a microscope slide and a coverslip.
-
Microscope Setup:
-
Select the appropriate excitation and emission filters for the fluorophore being tested.
-
Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all fluorophores being compared.
-
Focus on the sample plane.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
The time interval between frames should be kept constant.
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).[1]
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Measure the mean fluorescence intensity of the ROI for each frame.[12]
-
Select a background region and measure its mean intensity for each frame.
-
Correct for background fluorescence by subtracting the mean background intensity from the mean ROI intensity for each time point.
-
Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity (the intensity of the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay model to determine the photobleaching rate constant (k) or the half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.[1]
-
Caption: Workflow for assessing and comparing fluorophore photostability.
Mechanism of Photobleaching
Photobleaching is an irreversible process that leads to the permanent loss of a fluorophore's ability to fluoresce. The primary mechanism often involves the fluorophore's transition to a long-lived excited triplet state (T₁). From this state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn can chemically modify and destroy the fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The ATTO 565 Dye and Its Applications in Microscopy [mdpi.com]
- 11. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 12. med.upenn.edu [med.upenn.edu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Rhodamine 101
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with fluorescent dyes such as Rhodamine 101. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound. Adherence to these procedures is critical for operational safety and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The recommended PPE includes:
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[1] Nitrile gloves are a common choice in laboratory settings.[2] However, it is important to consider the solvent being used to dissolve the this compound. The breakthrough times for different glove materials can vary significantly with the chemical they are exposed to.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[1]
-
-
Respiratory Protection: If working in conditions where dust may be generated or if ventilation is inadequate, a respirator should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]
This compound is soluble in organic solvents such as ethanol (B145695) and methanol. The choice of glove material is critical to ensure adequate protection. Below is a summary of the chemical resistance of common disposable glove materials to these solvents. "Excellent" indicates a long breakthrough time, while "Poor" suggests rapid degradation or permeation.
| Chemical | Nitrile Gloves | Latex Gloves | Neoprene Gloves |
| Ethanol | Excellent[3][4] | Excellent[3][4] | Excellent |
| Methanol | Fair to Poor[3][5] | Fair[3] | Excellent[6] |
Note: For prolonged or immersive work with methanol, more robust gloves such as butyl rubber may be more appropriate. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the section above.
-
Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to minimize dust generation.[1] Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of solid this compound.
-
Dissolving: Add the appropriate solvent (e.g., ethanol or methanol) to the solid to create a stock solution. Purging the solvent with an inert gas may be recommended for creating stock solutions.
-
Experimental Use: Carry out the intended experimental procedure.
-
Decontamination: After use, decontaminate all surfaces that may have come into contact with this compound.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan below.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Fluorescent dyes should not be disposed of down the drain or in regular trash.[7][8]
Step-by-Step Disposal Procedure:
-
Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and pipette tips, in a designated, leak-proof container lined with a plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, sealed, and clearly labeled waste container.[8]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary solvent used (e.g., "this compound in Ethanol").[7]
-
-
Storage:
-
Store waste containers in a designated, secure area, away from incompatible materials.[8] Secondary containment should be used for liquid waste containers.
-
-
Collection:
By adhering to these safety protocols and operational procedures, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. armbrustusa.com [armbrustusa.com]
- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 4. usascientific.com [usascientific.com]
- 5. sgnitrilegloves.com [sgnitrilegloves.com]
- 6. kelco.com.au [kelco.com.au]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
